(R)-(+)-1-Phenyl-1-butanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRWWHIETAKIMO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030850 | |
| Record name | 1-Phenylbutanol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22144-60-1 | |
| Record name | 1-Phenylbutanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylbutanol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLBUTANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6AR026JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Stereochemistry and Absolute Configuration of (+)-1-Phenyl-1-butanol
Abstract: This technical guide provides a comprehensive overview of the stereochemistry of 1-phenyl-1-butanol, with a specific focus on the determination of the absolute configuration of its dextrorotatory enantiomer, (+)-1-phenyl-1-butanol. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, stereochemical analysis, and chiroptical properties of this important chiral alcohol. We will explore the causality behind experimental choices in asymmetric synthesis and provide validated protocols for its preparation and characterization.
The Significance of Chirality in Modern Chemistry
In the fields of pharmaceutical science and materials research, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, can exhibit profoundly different biological activities. A classic example is the drug thalidomide, where one enantiomer is an effective sedative while the other is a potent teratogen. Therefore, the ability to selectively synthesize and unambiguously determine the absolute configuration of a single enantiomer is a cornerstone of modern chemical synthesis.
1-Phenyl-1-butanol is a chiral secondary alcohol featuring a stereocenter at the carbinol carbon (C1)[1]. This chiral building block, or synthon, is valuable for introducing chirality into more complex target molecules[1]. The molecule exists as a pair of enantiomers: (R)-1-phenyl-1-butanol and (S)-1-phenyl-1-butanol. This guide focuses on the dextrorotatory enantiomer, denoted as (+)-1-phenyl-1-butanol, and the elucidation of its absolute configuration.
Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
To study a single enantiomer, it must first be synthesized with high enantiomeric purity. The asymmetric reduction of the corresponding prochiral ketone, butyrophenone (1-phenyl-1-butanone), is a highly effective strategy. Among the most reliable methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction[2].
Causality of the CBS Reduction: This method utilizes a chiral oxazaborolidine catalyst, derived from the natural amino acid proline, to control the stereochemical outcome of a borane reduction[3]. The success of the CBS reduction hinges on two key factors:
-
Lewis Acid Activation: The endocyclic boron atom of the CBS catalyst is a potent Lewis acid. It coordinates to the carbonyl oxygen of the ketone, activating it for reduction and holding it in a rigid, predictable orientation[4].
-
Directed Hydride Delivery: The Lewis basic nitrogen atom of the catalyst coordinates to the borane (BH₃) reducing agent. This brings the hydride source into close proximity to the activated ketone, facilitating an intramolecular, face-selective hydride transfer via a stable six-membered transition state[3][4].
The steric environment of the catalyst dictates that the ketone orients its substituents to minimize steric clash. The larger substituent (phenyl group) preferentially occupies a pseudo-equatorial position, while the smaller substituent (propyl group) takes the pseudo-axial position. This locks the ketone in place, exposing one face to hydride attack, leading to the formation of one enantiomer in high excess[3]. Using the (R)-CBS catalyst, for instance, predictably yields the (R)-alcohol.
Visualizing the CBS Reduction Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of a single enantiomer of 1-phenyl-1-butanol via CBS reduction.
Caption: Workflow for the CBS reduction of butyrophenone.
Determination of Absolute Configuration
With an enantiomerically enriched sample in hand, the next critical step is to determine its absolute configuration—that is, to assign it as either (R) or (S). For 1-phenyl-1-butanol, this is primarily achieved through the measurement of its optical activity.
3.1. Optical Rotation
Chiral molecules have the property of rotating the plane of plane-polarized light. This phenomenon is known as optical activity and is measured using a polarimeter[5]. The direction and magnitude of this rotation are characteristic physical properties of a chiral compound[5].
-
Dextrorotatory (+): The compound rotates the plane of polarized light in a clockwise direction.
-
Levorotatory (-): The compound rotates the plane of polarized light in a counter-clockwise direction.
It is crucial to understand that there is no direct correlation between the (R)/(S) designation, which is a system of nomenclature based on atomic priorities, and the direction of optical rotation (+)/(-)[5]. The latter is an experimentally determined value.
For 1-phenyl-1-butanol, it has been experimentally established and is widely documented that the enantiomer exhibiting a positive optical rotation is the (R)-enantiomer [1][6][7].
3.2. Chiroptical Data
The specific rotation, [α], is a standardized measure of optical rotation. For (+)-1-phenyl-1-butanol, a representative value is:
| Property | Value | Conditions | Source |
| Compound | This compound | [7] | |
| CAS Number | 22144-60-1 | [6][7] | |
| Molecular Weight | 150.22 g/mol | [6] | |
| Specific Rotation ([α]²⁰/D) | +55° | c = 5 in chloroform | [7] |
| Enantiomeric Excess (ee) | >98% | Determined by GLC | [7] |
This table summarizes the key chiroptical properties of the dextrorotatory enantiomer of 1-phenyl-1-butanol. The positive sign of the specific rotation confirms its dextrorotatory nature, which corresponds to the (R) absolute configuration.
Experimental Protocols
The following protocols are provided as a self-validating system, including steps for synthesis, purification, and characterization to ensure both chemical purity and enantiomeric integrity.
Protocol 1: Asymmetric Synthesis via CBS Reduction
Objective: To synthesize this compound from butyrophenone with high enantioselectivity.
Materials:
-
Butyrophenone (1-phenyl-1-butanone)
-
(R)-2-Methyl-CBS-oxazaborolidine, 1M solution in toluene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the (R)-CBS catalyst solution (e.g., 0.1 equivalents). Cool the flask to 0°C in an ice bath.
-
Borane Addition: Slowly add the borane-THF solution (e.g., 1.0 equivalents) to the catalyst solution. Stir for 15 minutes at 0°C. This pre-complexation step is crucial for activating the catalyst and the reducing agent[4].
-
Substrate Addition: Add a solution of butyrophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C to destroy any excess borane.
-
Workup: Add saturated aqueous NH₄Cl solution and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure alcohol.
Protocol 2: Determination of Optical Rotation
Objective: To measure the specific rotation of the synthesized (R)-1-phenyl-1-butanol to confirm its absolute configuration.
Materials:
-
Enantiomerically pure (R)-1-phenyl-1-butanol
-
Chloroform (spectroscopic grade)
-
Polarimeter (with sodium D-line, λ = 589 nm)
-
1 dm polarimeter cell
-
Volumetric flask
Procedure:
-
Sample Preparation: Accurately weigh a sample of the purified alcohol (e.g., 250 mg) and dissolve it in chloroform in a 5.0 mL volumetric flask. This corresponds to a concentration (c) of 0.05 g/mL or 5 g/100mL.
-
Instrument Blank: Fill the polarimeter cell with pure chloroform and take a blank reading.
-
Sample Measurement: Rinse and fill the cell with the sample solution. Record the observed rotation (α) at 20°C. Ensure no air bubbles are present in the light path.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length in decimeters (dm) (typically 1 dm)
-
c = concentration in g/100mL
A value close to +55° confirms the product as this compound[7].
-
Visualizing the Logic of Configuration Assignment
The following diagram outlines the logical flow from experimental observation to the definitive assignment of absolute configuration.
Caption: Logical path to assigning absolute configuration.
Conclusion
The absolute configuration of (+)-1-phenyl-1-butanol is unequivocally assigned as (R). This determination is grounded in the well-established enantioselective synthesis using methods like the CBS reduction, which provides predictable stereochemical outcomes, and is confirmed by chiroptical measurements. The positive sign of its specific rotation ([α]²⁰/D = +55° in chloroform) is the key experimental evidence that links the dextrorotatory isomer to the (R) stereochemical descriptor. For professionals in drug development and chemical synthesis, a rigorous understanding and application of these principles are essential for the creation of safe, effective, and stereochemically pure molecules.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). (+)-1-Phenylbutanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Soai, K., et al. (1995). Asymmetric induction by a chiral catalyst with small enantiomeric excess: (2S)-N,N-Dibutyl-2-amino-1,1-diphenyl-1-butanol. Organic Syntheses, Coll. Vol. 10, p.305 (2004); Vol. 73, p.1 (1996).
-
Chemistry Steps. (n.d.). Specific Rotation. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved January 21, 2026, from [Link]
-
YouTube. (2021, September 15). CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. Retrieved January 21, 2026, from [Link]
Sources
- 1. This compound | 22144-60-1 | Benchchem [benchchem.com]
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- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 6. 1-Phenylbutanol, (+)- | C10H14O | CID 5325938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic data for (R)-1-phenyl-1-butanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-Phenyl-1-butanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral alcohol, (R)-1-phenyl-1-butanol. Targeted at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound. Beyond presenting raw data, this guide emphasizes the interpretation of these spectra, explaining the causal relationships between the molecular structure and the observed spectroscopic signals. The methodologies for data acquisition are detailed to ensure reproducibility and validation, upholding the principles of scientific integrity.
Introduction: The Significance of (R)-1-Phenyl-1-butanol
(R)-1-phenyl-1-butanol (CAS No: 22144-60-1) is a chiral secondary alcohol with applications as a versatile building block in asymmetric synthesis.[1][2] Its structure, featuring a stereocenter at the carbinol carbon, makes it a valuable precursor for the synthesis of pharmaceuticals and other biologically active molecules. The precise and unambiguous characterization of its structure and purity is paramount, for which spectroscopic methods are the gold standard. This guide serves as an authoritative reference for its ¹H NMR, ¹³C NMR, IR, and MS spectral signatures.
The molecular formula of (R)-1-phenyl-1-butanol is C₁₀H₁₄O, and it has a molecular weight of approximately 150.22 g/mol .[2]
Molecular Structure and Properties
A fundamental understanding of the molecule's connectivity and stereochemistry is essential before interpreting its spectra.
Caption: Molecular structure of (R)-1-phenyl-1-butanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides detailed information about the number of distinct protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for (R)-1-phenyl-1-butanol (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | Multiplet | 5H | Ar-H |
| 4.65 | Triplet | 1H | H -C(O) |
| 1.90 | Singlet (broad) | 1H | OH |
| 1.65 - 1.80 | Multiplet | 2H | H ₂C-CH(O) |
| 1.25 - 1.45 | Multiplet | 2H | H ₂C-CH₃ |
| 0.90 | Triplet | 3H | CH ₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (7.25 - 7.40 ppm): The multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring. The overlapping signals correspond to the ortho, meta, and para protons.
-
Benzylic Proton (4.65 ppm): The proton attached to the stereocenter (the carbinol carbon) appears as a triplet. This is due to coupling with the adjacent two protons on the methylene group of the butyl chain. Its downfield shift is caused by the deshielding effects of both the adjacent oxygen atom and the phenyl ring.
-
Hydroxyl Proton (1.90 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary with concentration and temperature due to hydrogen bonding. It generally does not couple with adjacent protons because of rapid chemical exchange.
-
Aliphatic Protons (0.90 - 1.80 ppm): The signals for the propyl chain attached to the stereocenter are observed in the upfield region. The terminal methyl group (CH₃) at 0.90 ppm appears as a triplet, coupling to the adjacent two methylene protons. The two methylene groups (CH₂) appear as complex multiplets due to coupling with their neighbors. The protons of the methylene group adjacent to the stereocenter are diastereotopic, which can lead to more complex splitting than a simple quartet, often appearing as a multiplet.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for (R)-1-phenyl-1-butanol (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 144.9 | Ar-C (quaternary) |
| 128.4 | Ar-C H (ortho/meta) |
| 127.3 | Ar-C H (para) |
| 125.9 | Ar-C H (ortho/meta) |
| 76.2 | C -OH |
| 42.1 | C H₂-CH(O) |
| 18.9 | C H₂-CH₃ |
| 13.9 | C H₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (125.9 - 144.9 ppm): Four distinct signals are observed for the six aromatic carbons due to symmetry. The quaternary carbon (ipso-carbon) attached to the butyl chain is the most downfield (144.9 ppm) and has a lower intensity. The other three signals correspond to the protonated ortho, meta, and para carbons.
-
Carbinol Carbon (76.2 ppm): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen, causing it to appear at a characteristic downfield shift.
-
Aliphatic Carbons (13.9 - 42.1 ppm): The three carbons of the propyl chain appear in the upfield region, consistent with sp³-hybridized carbons in an alkane-like environment.
NMR Experimental Protocol
Caption: Standard workflow for NMR data acquisition and processing.
Protocol Steps:
-
Sample Preparation: Accurately weigh 5-15 mg of (R)-1-phenyl-1-butanol. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Set appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay). Acquire the spectrum using a sufficient number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Using a standard broadband probe, acquire the proton-decoupled ¹³C spectrum. A larger number of scans (typically 512 to 2048) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Perform phase correction and baseline correction on the resulting spectra. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for the ¹H spectrum and the central peak of the CDCl₃ triplet to 77.16 ppm for the ¹³C spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Table 3: Key IR Absorption Bands for (R)-1-phenyl-1-butanol
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3500–3200 | O-H stretch (H-bonded) | Alcohol | Strong, Broad |
| 3100–3000 | C-H stretch | Aromatic | Medium |
| 3000–2850 | C-H stretch | Aliphatic | Medium |
| 1600, 1495, 1450 | C=C stretch (in-ring) | Aromatic | Medium-Weak |
| 1320–1000 | C-O stretch | Secondary Alcohol | Strong |
| 750, 700 | C-H "oop" bend | Monosubstituted Aromatic | Strong |
Interpretation of the IR Spectrum:
-
O-H Stretch (3500–3200 cm⁻¹): The most prominent feature is a strong, broad absorption band characteristic of a hydrogen-bonded hydroxyl group.[3] The broadness is a direct result of the different hydrogen-bonding environments present in the sample.[4][5]
-
C-H Stretches (3100–2850 cm⁻¹): Two types of C-H stretching vibrations are observed. The absorptions just above 3000 cm⁻¹ are typical for sp² C-H bonds of the aromatic ring, while those just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the butyl chain.[3]
-
C-O Stretch (1320–1000 cm⁻¹): A strong absorption in this region confirms the presence of the carbon-oxygen single bond of the secondary alcohol.
-
Aromatic Region (1600-1450 cm⁻¹ and 750-700 cm⁻¹): The sharp peaks at ~1600 and ~1450-1500 cm⁻¹ are due to carbon-carbon stretching within the phenyl ring. The strong absorptions around 750 and 700 cm⁻¹ are out-of-plane ("oop") C-H bending vibrations that are highly characteristic of a monosubstituted benzene ring.
IR Experimental Protocol (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid (R)-1-phenyl-1-butanol directly onto the ATR crystal. If the sample is an oil at room temperature, a single drop is sufficient.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule by ionizing it and separating the resulting ions based on their mass-to-charge (m/z) ratio.
Table 4: Major Mass Fragments for 1-Phenyl-1-butanol (Electron Ionization)
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 150 | < 5 | [C₁₀H₁₄O]⁺˙ (Molecular Ion, M⁺˙) |
| 132 | ~ 20 | [M - H₂O]⁺˙ |
| 107 | 100 | [C₇H₇O]⁺ or [C₈H₁₁]⁺ |
| 91 | ~ 30 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | ~ 60 | [C₆H₇]⁺ |
| 77 | ~ 40 | [C₆H₅]⁺ (Phenyl ion) |
Interpretation of the Mass Spectrum:
-
Molecular Ion (m/z 150): The molecular ion peak is often weak or absent in the spectra of alcohols due to its instability and facile fragmentation.[6]
-
Loss of Water (m/z 132): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a peak at [M-18]⁺˙.
-
Base Peak (m/z 107): The most abundant fragment, or base peak, is observed at m/z 107. This corresponds to the benzylic cation [C₆H₅CH(OH)]⁺, which is highly stabilized by resonance with the phenyl ring. This is the characteristic alpha-cleavage of an alcohol. The cleavage of the C-C bond between the carbinol carbon and the rest of the alkyl chain is highly favored.
-
Other Fragments (m/z 91, 77): The peak at m/z 91 is characteristic of the tropylium ion, formed by rearrangement of the benzyl cation ([C₆H₅CH₂]⁺). The peak at m/z 77 corresponds to the phenyl cation, [C₆H₅]⁺, resulting from further fragmentation.
MS Fragmentation Workflow
Caption: Primary fragmentation pathway for 1-phenyl-1-butanol in EI-MS.
MS Experimental Protocol (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of (R)-1-phenyl-1-butanol (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5, a 5%-phenyl-methylpolysiloxane column).[7] The GC oven temperature program is set to separate the analyte from the solvent and any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a definitive fingerprint for the characterization of (R)-1-phenyl-1-butanol. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific chemical environments of each atom. IR spectroscopy validates the presence of key functional groups, namely the hydroxyl and monosubstituted phenyl groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable benzylic cation. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chiral building block.
References
-
National Institute of Standards and Technology (NIST). 1-Phenyl-1-butanol. NIST Chemistry WebBook, SRD 69. [Link]
-
National Center for Biotechnology Information. 1-Phenyl-1-butanol. PubChem Compound Summary for CID 95372. [Link]
-
National Center for Biotechnology Information. (R)-1-Phenyl-1-butanol. PubChem Compound Summary for CID 5325938. [Link]
-
SpectraBase. (S)-1-Phenylbutane-1-ol Spectrum. Wiley. [Link]
-
Pawlus, S., et al. (2022). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. The Journal of Physical Chemistry B. [Link]
-
University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions.[Link]
-
National Institute of Standards and Technology (NIST). IR Spectrum of 1-Phenyl-1-butanol. NIST Chemistry WebBook, SRD 69. [Link]
-
The Royal Society of Chemistry. Supporting Information for Formal hydration of non-activated terminal olefins using tandem catalysts.[Link]
-
Clark, J. The Mass Spectrum of Butan-1-ol. Chemguide. [Link]
-
Pawlus, S., et al. (2022). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. National Center for Biotechnology Information. [Link]
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Physical properties of enantiomerically pure 1-phenyl-1-butanol
An In-depth Technical Guide to the Physical Properties of Enantiomerically Pure 1-Phenyl-1-Butanol
Foreword: In the realm of pharmaceutical development and asymmetric synthesis, the characterization of chiral molecules is not merely a procedural step but the foundation of safety, efficacy, and reproducibility. 1-Phenyl-1-butanol, a chiral secondary alcohol, serves as a critical building block for numerous active pharmaceutical ingredients. Its stereocenter dictates its interaction with biological systems, making the precise understanding of the physical properties of its individual enantiomers—(R) and (S)—an absolute necessity. This guide provides a comprehensive, field-proven exploration of these properties, moving beyond a simple recitation of data to explain the causality behind the analytical techniques used for their determination.
Optical Activity: The Definitive Chiral Signature
The primary, and most fundamental, physical difference between enantiomers is their interaction with plane-polarized light. This property, known as optical activity, is the cornerstone for identifying and quantifying enantiomeric purity. Enantiomers rotate the plane of polarized light to an equal degree but in opposite directions.
-
The (S)-(–)-enantiomer is levorotatory (rotates light to the left, or counter-clockwise).
-
The (R)-(+)-enantiomer is dextrorotatory (rotates light to the right, or clockwise).[1]
A 50:50 mixture of both, known as a racemic mixture, exhibits no net optical rotation as the opposing rotations cancel each other out.
Causality in Experimental Design: Polarimetry
The choice of polarimetry as the primary analytical tool is dictated by its direct and sensitive measurement of this unique chiral property. The specific rotation, [α], is a standardized and characteristic value for a pure enantiomer. It is dependent on several key parameters which must be rigorously controlled for data to be valid and comparable.
[α]λT = α / (l × c)
-
α: The observed rotation, which is the raw experimental output.
-
T: Temperature (in °C), as molecular motion can affect the interaction with light.
-
λ: Wavelength of the light source. The sodium D-line (589 nm) is the historical and most common standard.[2]
-
l: Path length of the sample cell (in decimeters, dm). Longer path lengths amplify the observed rotation, increasing precision.[2]
-
c: Concentration of the sample (in g/mL). The number of chiral molecules in the light's path directly correlates with the magnitude of rotation.[2]
Data Summary: Specific Rotation
The following table summarizes the reported specific rotation values for the enantiomers of 1-phenyl-1-butanol. The solvent is a critical parameter, as solute-solvent interactions can significantly influence the measured rotation.
| Enantiomer | Specific Rotation [α] | Conditions | Source |
| (S)-(–)-1-Phenyl-1-butanol | -48.6° | 21°C, c = 5 in chloroform | |
| (R)-(+)-1-Phenyl-1-butanol | +55° | 20°C, c = 5 in chloroform |
Self-Validating Protocol: Polarimetric Analysis
This protocol is designed to ensure accuracy through systematic calibration and control of experimental variables.
Objective: To determine the specific rotation of an enantiomerically pure sample of 1-phenyl-1-butanol.
Instrumentation & Materials:
-
Polarimeter with a sodium lamp (D-line, 589 nm)
-
1 dm polarimeter cell
-
Analytical balance (± 0.0001 g)
-
10 mL volumetric flask (Class A)
-
Sample of enantiomerically pure 1-phenyl-1-butanol
-
Spectroscopic grade chloroform
Step-by-Step Methodology:
-
System Calibration (Blank Measurement): a. Fill the 1 dm polarimeter cell with spectroscopic grade chloroform. b. Ensure no air bubbles are present in the light path by tilting the cell.[3] c. Place the cell in the polarimeter. d. Record the optical rotation. This value should be 0.00° ± instrument tolerance. This step validates the optical inactivity of the solvent and calibrates the instrument baseline.
-
Sample Preparation: a. Accurately weigh approximately 500 mg of the 1-phenyl-1-butanol sample. b. Quantitatively transfer the sample to a 10 mL volumetric flask. c. Dissolve and dilute to the mark with chloroform. Ensure complete dissolution and thermal equilibration to room temperature before final dilution. This yields a precise concentration (c) of ~0.05 g/mL.
-
Sample Measurement: a. Rinse the polarimeter cell with a small aliquot of the prepared sample solution. b. Fill the cell with the sample solution, again ensuring the absence of air bubbles. c. Place the cell in the polarimeter and allow the reading to stabilize. d. Record the observed rotation (α) to the nearest 0.01°.
-
Calculation and Reporting: a. Calculate the specific rotation using the formula: [α] = α / (1 dm × c) . b. Report the value including the temperature, wavelength (D), and solvent, e.g., [α]D20 = +55° (c = 0.05, chloroform).
Caption: Workflow for Polarimetric Analysis of Chiral Compounds.
Thermal Properties: A Measure of Purity
Unlike optical rotation, thermal properties such as melting point and boiling point are identical for both enantiomers of a compound. Their value lies in assessing purity. Impurities disrupt the crystal lattice (for solids) or affect the vapor pressure (for liquids), leading to a depression and broadening of the melting point range or a change in the boiling point.
Data Summary: Thermal Properties
The data reveals a significant difference in the thermal properties between the enantiomerically pure forms and the racemic mixture. The pure enantiomers are reported as solids at room temperature, whereas the racemate is a liquid. This is a common phenomenon where the packing efficiency in the racemic crystal lattice is poorer than in the enantiopure lattice.
| Compound | Form | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) | Source(s) |
| This compound | Solid | 44 - 46 | 115 | 14 | |
| (S)-(–)-1-Phenyl-1-butanol | Solid | 45 - 47 | 120 | 0.05 | |
| Racemic 1-Phenyl-1-butanol | Liquid | 16 | 170 | 760 (Standard) | [4][5] |
Note: Boiling points are highly dependent on pressure. The values for the enantiomers are given at reduced pressure, which is a standard technique to prevent decomposition at high temperatures.
Protocol: Micro Boiling Point Determination
For research-scale quantities, a micro boiling point determination is efficient and minimizes sample loss. The Thiele tube method provides uniform heating via convection of mineral oil.[6]
Objective: To accurately determine the boiling point of a liquid sample of 1-phenyl-1-butanol.
Instrumentation & Materials:
-
Thiele tube filled with mineral oil
-
Thermometer (-10 to 250 °C)
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., 6x50 mm) or Durham tube
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or hot plate)
Step-by-Step Methodology:
-
Apparatus Assembly: a. Attach the small test tube to the thermometer using a rubber band such that the bottom of the tube is level with the thermometer bulb. b. Add 5-7 drops of the 1-phenyl-1-butanol sample into the test tube. c. Place the capillary tube, open end down, into the sample liquid.
-
Heating: a. Clamp the Thiele tube to a ring stand. b. Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is below the top arm of the tube. The thermometer bulb should be roughly centered.[6] c. Gently heat the side arm of the Thiele tube with a burner.[7]
-
Observation and Measurement: a. As the temperature rises, air trapped in the capillary tube will slowly bubble out. b. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7] This indicates the vapor pressure of the sample equals the external pressure. c. Remove the heat source and allow the apparatus to cool slowly. d. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.
-
Validation: Compare the observed boiling point (and the pressure at which it was measured) to the literature value. A significant deviation suggests the presence of impurities.
Caption: Workflow for Micro Boiling Point Determination via Thiele Tube.
Spectroscopic & Other Physical Properties
Spectroscopic methods provide confirmation of the molecular structure. For chiral compounds, standard spectroscopic techniques do not differentiate between enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of (R)- and (S)-1-phenyl-1-butanol are identical.[9] They confirm the connectivity of the atoms—the presence of the propyl chain, the phenyl group, and the alcohol proton—but provide no stereochemical information without the use of chiral shift reagents or chiral solvents. Spectra for the compound are publicly available for reference.[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum is also identical for both enantiomers. Its primary diagnostic value is the confirmation of the hydroxyl (-OH) functional group, which appears as a characteristic broad absorption in the ~3200-3600 cm-1 region due to hydrogen bonding.[12]
-
Solubility: The racemic mixture is sparingly soluble in water, with an estimated solubility of 1885 mg/L at 25 °C.[13] The solubility of the pure enantiomers is expected to be similar.
Conclusion
The robust characterization of enantiomerically pure 1-phenyl-1-butanol relies on a multi-faceted analytical approach. While optical rotation via polarimetry stands as the definitive test for establishing the identity and purity of a specific enantiomer, thermal properties serve as crucial, complementary indicators of overall sample purity. Spectroscopic techniques validate the underlying molecular structure. The protocols and data presented herein provide a comprehensive framework for researchers and drug development professionals to confidently and accurately assess the physical properties of these vital chiral building blocks.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5325938, 1-Phenylbutanol, (+)-. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95372, 1-Phenyl-1-butanol. Available at: [Link]
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The Good Scents Company. 1-phenyl-1-butanol information. Available at: [Link]
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National Institute of Standards and Technology. 1-Phenyl-1-butanol in NIST WebBook. Available at: [Link]
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Cheméo. Chemical Properties of 1-Phenyl-1-butanol. Available at: [Link]
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]
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The Neotia University. Polarimeter Experiment. Available at: [Link]
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University of Technology - Iraq. Experimental No. (2) Boiling Point. Available at: [Link]
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Chemistry Steps. Specific Rotation. Available at: [Link]
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University of Wisconsin–Madison MRSEC Education Group. Polarimetry Experiments. Available at: [Link]
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JoVE. Boiling Points - Concept. Available at: [Link]
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Chemistry LibreTexts. 5.5 Polarimetry. Available at: [Link]
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BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]
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Journal of Chemical Education. Examination of a Reaction Mechanism by Polarimetry: An Experiment for the Undergraduate Organic Chemistry Laboratory. Available at: [Link]
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The Chymist. Micro Boiling Point Determination. Available at: [Link]
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Doc Brown's Chemistry. Infrared spectrum of butan-1-ol. Available at: [Link]
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Doc Brown's Chemistry. H-1 proton NMR spectrum of 1-butanol. Available at: [Link]
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AIST:Spectral Database for Organic Compounds,SDBS. Available at: [Link]
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(R)-(+)-1-Phenyl-1-butanol: A Versatile Chiral Building Block in Modern Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Synthesis
In the landscape of modern organic chemistry and pharmaceutical development, the concept of chirality is paramount. The spatial arrangement of atoms within a molecule can have profound implications for its biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This necessitates the development of synthetic strategies that can selectively produce a single desired enantiomer. Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as foundational components in the construction of complex chiral molecules. Among these, (R)-(+)-1-Phenyl-1-butanol has emerged as a particularly valuable and versatile synthon, offering a unique combination of structural features and reactivity that make it a powerful tool in the arsenal of the synthetic chemist.
This technical guide provides a comprehensive overview of this compound as a chiral building block. We will delve into its intrinsic properties, explore the primary methodologies for its enantioselective synthesis, and showcase its application in the construction of valuable chiral molecules. This guide is intended to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and comparative data to inform laboratory practice.
Physicochemical and Spectroscopic Profile of this compound
This compound is a chiral secondary alcohol characterized by a phenyl group and a hydroxyl group attached to the same stereocenter on a butane chain.[1] This specific three-dimensional arrangement, designated as the 'R' configuration, imparts a positive optical rotation.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid or solid | [3] |
| Melting Point | 44-46 °C | |
| Boiling Point | 115 °C at 14 mmHg | |
| Optical Rotation | [α]²⁰/D +55° (c=5 in chloroform) | |
| Enantiomeric Excess (ee) | Typically >98% (commercially available) | |
| CAS Number | 22144-60-1 |
Spectroscopic Data (Representative for 1-Phenyl-1-butanol):
While specific spectra for the (R)-enantiomer are proprietary to suppliers, the following data for racemic 1-phenyl-1-butanol from public databases provides the characteristic spectral features.
-
¹H NMR (Bruker WH-300): The proton NMR spectrum would show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the protons of the butyl chain.[2]
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the phenyl ring, the carbinol carbon, and the carbons of the alkyl chain.[2]
-
Infrared (IR) Spectroscopy (FTIR): The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and absorptions in the aromatic and aliphatic C-H stretching regions.[2]
Enantioselective Synthesis of this compound
The efficient and selective synthesis of this compound is crucial for its application as a chiral building block. Several robust methods have been developed, primarily focusing on the asymmetric reduction of the corresponding prochiral ketone, butyrophenone (1-phenyl-1-butanone).
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones to alcohols. The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a borane source. The catalyst creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess.
Causality Behind Experimental Choices: The choice of the (S)-CBS catalyst is critical for obtaining the (R)-alcohol. The mechanism involves the formation of a complex between the oxazaborolidine, the borane, and the ketone. The steric hindrance within this complex dictates that the hydride is delivered to the Re face of the butyrophenone, yielding the (R)-enantiomer. Anhydrous conditions are essential as water can hydrolyze the borane reagent and the catalyst, leading to a decrease in enantioselectivity.
Experimental Protocol: CBS Reduction of Butyrophenone
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Butyrophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir the mixture for 10 minutes at 0 °C.
-
In a separate flask, dissolve butyrophenone (1.0 eq) in anhydrous THF.
-
Add the butyrophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane.
-
Add 2 M hydrochloric acid and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcome:
-
Yield: 85-95%
-
Enantiomeric Excess (ee): >95%
Mechanism of CBS Reduction:
Caption: CBS Reduction Workflow.
Biocatalytic Asymmetric Reduction using Whole Cells
An increasingly attractive alternative to chemical catalysis is the use of whole-cell biocatalysts, such as bacteria or yeast. This approach aligns with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions (aqueous media, ambient temperature, and pressure). Certain microorganisms, like Rhodococcus erythropolis, possess oxidoreductase enzymes that can reduce ketones to their corresponding alcohols with high enantioselectivity.
Causality Behind Experimental Choices: The selection of the microorganism is critical, as different species and even strains can exhibit different stereoselectivities. The use of a co-solvent like isopropanol can serve a dual purpose: it can enhance the solubility of the hydrophobic butyrophenone in the aqueous medium and also act as a sacrificial hydride donor for the regeneration of the NADH/NADPH cofactor required by the enzymes.
Experimental Protocol: Whole-Cell Bioreduction of Butyrophenone
Materials:
-
Culture of Rhodococcus erythropolis (e.g., ATCC 4277)
-
Nutrient broth for cell growth
-
Butyrophenone
-
Isopropanol
-
Phosphate buffer (pH 7.0)
-
Centrifuge and incubator shaker
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Cell Culture: Inoculate a sterile nutrient broth with Rhodococcus erythropolis and incubate at 30 °C with shaking until the cells reach the late exponential phase of growth.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Bioreduction: Resuspend the cell pellet in phosphate buffer to a desired cell concentration.
-
Add butyrophenone to the cell suspension.
-
Add isopropanol as a co-solvent and for cofactor regeneration.
-
Incubate the reaction mixture at 30 °C with shaking. Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by flash column chromatography.
Expected Outcome:
-
Yield: Variable, dependent on reaction conditions and microbial activity.
-
Enantiomeric Excess (ee): Often >99%
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture of chiral molecules. In the case of 1-phenyl-1-butanol, this can be achieved using a lipase enzyme, which will selectively acylate one enantiomer at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol, which will be highly enriched in the less reactive enantiomer, and the acylated product, which will be enriched in the more reactive enantiomer.
Causality Behind Experimental Choices: The choice of lipase is crucial for achieving high enantioselectivity. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are known to be highly effective for the resolution of secondary alcohols. The acyl donor, such as vinyl acetate, is chosen because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenyl-1-butanol
Materials:
-
Racemic 1-phenyl-1-butanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Standard laboratory glassware, magnetic stirrer, and temperature control.
Procedure:
-
To a flask containing racemic 1-phenyl-1-butanol dissolved in an anhydrous organic solvent, add Novozym 435.
-
Add vinyl acetate to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by GC or HPLC to determine the conversion.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separate the unreacted this compound from the acylated (S)-enantiomer by column chromatography.
Expected Outcome:
-
Yield of (R)-alcohol: Theoretically maximum of 50%
-
Enantiomeric Excess (ee) of (R)-alcohol: Can be >99%
Mechanism of Lipase-Catalyzed Transesterification:
Caption: Lipase Kinetic Resolution.
Applications of this compound in Asymmetric Synthesis
The utility of this compound as a chiral building block stems from its well-defined stereocenter and the presence of a hydroxyl group that can be readily transformed into other functionalities.
Synthesis of Chiral Pharmaceuticals
While direct, large-scale industrial syntheses of specific drugs starting from this compound are not always publicly disclosed, its structural motif is present in several active pharmaceutical ingredients (APIs). It can serve as a key intermediate in the synthesis of compounds where a chiral benzylic alcohol is required. For example, the core structure is related to intermediates in the synthesis of certain selective serotonin reuptake inhibitors (SSRIs) and other neurologically active compounds. Its value lies in providing a stereochemically defined starting point, which can significantly shorten synthetic routes and improve the overall efficiency and enantiopurity of the final API.
Synthesis of Chiral Ligands
Chiral ligands are essential components of many transition metal catalysts used in asymmetric synthesis. The hydroxyl group of this compound can be derivatized to introduce phosphine groups, creating chiral phosphine ligands.[4] These ligands can then be used to create chiral catalysts for a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The stereochemistry of the final product in these reactions is dictated by the chirality of the ligand, which originates from the this compound starting material.
Illustrative Synthetic Scheme:
Caption: Chiral Ligand Synthesis.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block in the field of asymmetric synthesis. Its ready availability in high enantiopuric form, coupled with its straightforward incorporation into more complex molecules, makes it an attractive starting material for a wide range of applications. The synthetic methodologies for its preparation, from the well-established CBS reduction to greener biocatalytic approaches, offer chemists a choice of robust and efficient routes. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of chiral synthons like this compound is set to increase, solidifying its role as a cornerstone in the construction of a chiral world.
References
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Supramolecular Structure of Phenyl Derivatives of Butanol Isomers - ACS Publications. (URL: [Link])
-
1-Phenyl-1-butanol | C10H14O | CID 95352 - PubChem. (URL: [Link])
-
1-Phenylbutanol, (+)- | C10H14O | CID 5325938 - PubChem. (URL: [Link])
-
1-Phenyl-1-butanol - NIST WebBook. (URL: [Link])
-
Enantioselective bioreduction of acetophenone and its analogous by the fungus Trichothecium sp | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and applications of high-performance P-chiral phosphine ligands - ResearchGate. (URL: [Link])
-
Rhodococcus erythropolis А-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol - ResearchGate. (URL: [Link])
- EP2108653A1 - Process for preparing budesonide - Google P
-
Stereoselective Bioreduction of Acetophenone to (R)-1-Phenylethanol by Bacillus thuringiensis - Bentham Science Publisher. (URL: [Link])
-
Synthesis and applications of high-performance P-chiral phosphine ligands - PMC - NIH. (URL: [Link])
-
Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol by a whole-cell biocatalyst using a novel hybrid design technique | Request PDF - ResearchGate. (URL: [Link])
-
FULL PAPER Stereoselective Bioreduction of Telluro-acetophenones to Optically Active Hydroxy Tellurides - CORE. (URL: [Link])
- CN107021992B - A kind of synthetic method of budesonide intermediate budesonide -17- acetate - Google P
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Rhodococcus erythropolis A-27 as a Biocatalyst for Enantioselective Reduction of Ketones in the Presence of High Concentrations of Isopropanol - ResearchGate. (URL: [Link])
-
Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones - Semantic Scholar. (URL: [Link])
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The Genesis of Asymmetry: A Technical Guide to the Discovery and History of Chiral Secondary Alcohols
Abstract
This in-depth technical guide charts the historical and scientific journey of chiral secondary alcohols, from the foundational discovery of molecular asymmetry to the sophisticated enantioselective synthetic methods that are paramount in modern drug development and scientific research. We delve into the pivotal discoveries of pioneers like Pasteur, Fischer, and Prelog, and provide a comprehensive overview of the evolution of analytical techniques that enabled the characterization of these stereoisomers. This guide is designed for researchers, scientists, and drug development professionals, offering not only a rich historical context but also detailed, field-proven protocols for the resolution and asymmetric synthesis of chiral secondary alcohols. By explaining the causality behind experimental choices and grounding claims in authoritative references, we aim to provide a trustworthy and expert resource that bridges the gap between historical understanding and contemporary application.
The Dawn of a New Dimension in Chemistry: The Discovery of Chirality
The concept of molecular "handedness," or chirality, is a cornerstone of modern chemistry, yet its origins lie in the mid-19th century with the meticulous observations of a young French scientist, Louis Pasteur. His work with tartaric acid, a byproduct of wine fermentation, would forever change our understanding of molecular structure.
In 1848, Pasteur was investigating the puzzling observation that tartaric acid derived from wine was optically active (it rotated the plane of polarized light), while a synthetically produced version, known as racemic acid, was optically inactive, despite having the same elemental composition.[1] Through careful crystallization of the sodium ammonium salt of racemic acid, Pasteur noticed the formation of two distinct types of crystals that were mirror images of each other.[2] With the aid of a microscope and a pair of tweezers, he painstakingly separated the "right-handed" and "left-handed" crystals. When he dissolved each type of crystal in water and measured their optical activity with a polarimeter, he made a groundbreaking discovery: the solution of right-handed crystals rotated polarized light in the same direction as the natural tartaric acid, while the solution of left-handed crystals rotated it in the opposite direction by an equal amount.[2] An equal mixture of the two, mirroring the original racemic acid, showed no optical activity.
This elegant experiment provided the first conclusive evidence for the existence of enantiomers – non-superimposable mirror-image molecules. Pasteur correctly hypothesized that this difference in optical activity stemmed from the three-dimensional arrangement of the atoms within the molecules themselves, a concept that was ahead of its time.[2]
Building on the Foundation: Key Figures and Concepts in Stereochemistry
Pasteur's discovery laid the groundwork for the field of stereochemistry. The subsequent decades saw brilliant minds further developing the theoretical and practical understanding of three-dimensional molecular architecture.
The Tetrahedral Carbon and the "Lock and Key"
In 1874, Jacobus Henricus van 't Hoff and Joseph Achille Le Bel independently proposed the concept of the tetrahedral carbon atom, providing a theoretical framework for the observed isomerism. This model explained how a carbon atom bonded to four different substituents could exist in two non-superimposable mirror-image forms.
Emil Fischer , a towering figure in organic chemistry, made monumental contributions to the understanding of stereochemistry, particularly in the context of carbohydrates. He introduced the Fischer projection, a two-dimensional representation of a three-dimensional molecule, which became an invaluable tool for visualizing and distinguishing between stereoisomers.[3] His work on the synthesis and characterization of sugars earned him the Nobel Prize in Chemistry in 1902.[4] Furthermore, Fischer's "lock-and-key" analogy for enzyme-substrate interactions in 1894 provided a conceptual basis for understanding the stereospecificity of biological processes, a phenomenon that underpins the importance of chiral molecules in drug development.[5]
Establishing the Language of Chirality: The Cahn-Ingold-Prelog (CIP) Rules
As the number of known chiral compounds grew, a systematic and unambiguous method for naming enantiomers became essential. In the mid-20th century, Vladimir Prelog , along with Robert Cahn and Christopher Ingold, developed the Cahn-Ingold-Prelog (CIP) priority rules.[6][7] This system assigns a priority to the substituents around a chiral center based on atomic number, allowing for the unambiguous designation of each enantiomer as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). Prelog's extensive research into the stereochemistry of natural products and enzymatic reactions further solidified the importance of chirality in the biological sciences, for which he was a co-recipient of the Nobel Prize in Chemistry in 1975.[8]
The Evolution of Analytical Techniques for Chiral Discrimination
The ability to synthesize and utilize chiral secondary alcohols is intrinsically linked to the development of analytical methods to distinguish and quantify enantiomers.
Polarimetry: The Original Tool
The polarimeter, the instrument used by Pasteur, was the first tool for studying chiral molecules.[9] It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[10] The magnitude and direction of this rotation are characteristic of a specific enantiomer at a given concentration, wavelength, and temperature. For many years, polarimetry was the sole method for assessing the enantiomeric purity of a sample.[11]
Chiral Chromatography: The Modern Standard
The advent of chromatography revolutionized the separation and analysis of chemical mixtures. The development of chiral chromatography in the latter half of the 20th century provided a powerful tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.[12] The 1980s saw a surge in the development of new and efficient CSPs, making chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) routine analytical methods.[13] Today, chiral chromatography is the gold standard for determining the enantiomeric excess (ee) of a sample with high accuracy and precision.[14][15]
| Analytical Technique | Principle of Operation | Historical Significance |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral substance.[10] | The first technique to demonstrate the existence of enantiomers and a primary tool for early stereochemical studies.[9] |
| Chiral Chromatography (HPLC, GC) | Differential interaction of enantiomers with a chiral stationary phase leads to their separation.[12] | Enabled the routine and accurate determination of enantiomeric excess, facilitating the development of asymmetric synthesis.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral shift reagents or derivatizing agents to induce chemical shift differences between enantiomers. | Provides detailed structural information and can be used for enantiomeric excess determination. |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in the presence of a chiral selector.[15] | Offers high separation efficiency and requires only small sample volumes. |
Methods for Obtaining Enantiomerically Pure Secondary Alcohols
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of various methods to obtain them from racemic mixtures or through direct asymmetric synthesis.
Classical Resolution: The Foundational Approach
The principle behind Pasteur's manual separation of crystals can be extended to a more general and practical method known as classical resolution or resolution by diastereomeric salt formation . This technique involves reacting a racemic secondary alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization.[16] Subsequent removal of the resolving agent yields the separated enantiomers.
Experimental Protocol: Resolution of (±)-1-Phenylethanol via Diastereomeric Salt Formation
This protocol describes the resolution of racemic 1-phenylethanol by forming diastereomeric salts with enantiomerically pure tartaric acid.[17][18]
Materials:
-
(±)-1-Phenylethanol
-
(L)-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Aqueous hydrochloric acid (HCl) solution
Procedure:
-
Esterification: In a round-bottom flask, dissolve (±)-1-phenylethanol and an equimolar amount of phthalic anhydride in pyridine. Heat the mixture to reflux for 2 hours. After cooling, pour the reaction mixture into ice-cold dilute HCl and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the racemic phthalate half-ester.
-
Diastereomeric Salt Formation: Dissolve the racemic phthalate half-ester in hot methanol. In a separate flask, dissolve an equimolar amount of (L)-(+)-tartaric acid in hot methanol. Slowly add the tartaric acid solution to the half-ester solution. Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Separation of Diastereomers: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other. Recrystallize the solid from methanol until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.
-
Liberation of the Enantiomerically Pure Alcohol: Treat the purified diastereomeric salt with an aqueous NaOH solution to hydrolyze the ester and neutralize the tartaric acid. Extract the liberated (R)- or (S)-1-phenylethanol with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically pure alcohol. The enantiomeric excess can be determined by chiral GC or HPLC.
Kinetic Resolution: Exploiting Reaction Rate Differences
Kinetic resolution is a method that relies on the different rates of reaction of two enantiomers with a chiral catalyst or reagent. In the case of a racemic secondary alcohol, a chiral catalyst can selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. A significant advancement in this area is dynamic kinetic resolution (DKR) , where the slower-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.[19]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol
This protocol details the enzymatic kinetic resolution of racemic 1-phenylethanol using a lipase.[20][21][22]
Materials:
-
(±)-1-Phenylethanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., toluene or hexane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
Reaction Setup: To a flame-dried flask containing a magnetic stir bar, add (±)-1-phenylethanol and the anhydrous solvent. Add the immobilized lipase (typically 5-10% by weight of the alcohol).
-
Acylation: Add vinyl acetate (as the acyl donor) to the reaction mixture. Seal the flask and stir at a controlled temperature (e.g., 40-60 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.
-
Workup and Separation: Once the desired conversion is reached, filter off the immobilized lipase (which can often be reused). Remove the solvent under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted alcohol can be separated by column chromatography.
-
Hydrolysis (optional): If the other enantiomer of the alcohol is desired, the separated ester can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield the corresponding alcohol.
Asymmetric Synthesis: Building Chirality from the Ground Up
The most elegant and often most efficient method for obtaining enantiomerically pure secondary alcohols is through asymmetric synthesis .[23][24] This approach involves the creation of a chiral center from a prochiral starting material using a chiral catalyst or reagent. Several powerful methods have been developed for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.
Key Methodologies in Asymmetric Synthesis of Secondary Alcohols:
-
Noyori Asymmetric Hydrogenation: Developed by Ryoji Noyori (Nobel Prize in Chemistry, 2001), this method utilizes ruthenium catalysts with chiral phosphine ligands (e.g., BINAP) to reduce ketones to alcohols with high enantioselectivity.[20]
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, developed by E.J. Corey (Nobel Prize in Chemistry, 1990), to catalyze the enantioselective reduction of ketones with borane.[25]
-
Sharpless Asymmetric Epoxidation: While primarily used to create chiral epoxides from allylic alcohols, the resulting epoxy alcohols are versatile intermediates that can be readily converted to chiral secondary alcohols. K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry for his work on chirally catalyzed oxidation reactions.
Conclusion and Future Outlook
The journey from Pasteur's painstaking separation of tartrate crystals to the modern-day catalytic asymmetric synthesis of chiral secondary alcohols is a testament to the power of scientific inquiry and innovation. What began as a curiosity about the interaction of light with molecules has blossomed into a field that is indispensable to the creation of life-saving medicines and advanced materials. The principles of stereochemistry, once a niche area of study, are now fundamental to organic chemistry and drug development.
Looking ahead, the field continues to evolve. The development of more efficient, selective, and sustainable catalytic systems remains a key area of research. The principles of green chemistry are increasingly being applied to asymmetric synthesis, with a focus on using earth-abundant metal catalysts, organocatalysts, and biocatalysts. Furthermore, the integration of computational chemistry and high-throughput screening is accelerating the discovery of new chiral catalysts and the optimization of reaction conditions. The legacy of the pioneers of stereochemistry continues to inspire new generations of scientists to explore the fascinating world of three-dimensional molecular architecture and its profound impact on our world.
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The Evolution of Chiral Chromatography. LCGC International. [Link]
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How sweet it is! Emil Fischer's sterochemical studies of glucose. American Chemical Society. [Link]
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Emil Fischer (1852–1919): The Stereochemical Nature of Sugars. Semantic Scholar. [Link]
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Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. [Link]
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History of Optical Isomerism - Stereochemistry. YouTube. [Link]
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Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
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Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate: Biocatalysis and Biotransformation. Taylor & Francis Online. [Link]
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The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. [Link]
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Pasteur and chirality: A story of how serendipity favors the prepared minds. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Asymmetric Synthesis Using Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries where the biological activity of a molecule is intrinsically tied to its three-dimensional structure.[1][2][3] Chiral alcohols have emerged as a remarkably versatile and powerful class of molecules for inducing asymmetry. This guide provides an in-depth technical exploration of the three primary strategies for employing chiral alcohols in asymmetric synthesis: as stereodirecting catalysts, as covalently bound chiral auxiliaries, and as foundational building blocks from the chiral pool. By elucidating the underlying mechanistic principles and providing field-proven experimental protocols, this document serves as a comprehensive resource for scientists seeking to harness the full potential of chiral alcohols in the synthesis of enantiomerically pure compounds.
Introduction: The Imperative of Chirality in Synthesis
The vast majority of biological molecules, from the amino acids that constitute enzymes to the sugars that form our DNA, exist as a single enantiomer.[1] This inherent chirality in biological systems means that the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize a specific enantiomer of a target molecule—a practice known as asymmetric synthesis—is not merely an academic challenge but a critical requirement for the development of safe and effective medicines.[1][3][4]
Chiral alcohols are central to many of the most successful asymmetric strategies due to their prevalence in nature, the stereochemical information embedded within them, and the reactivity of the hydroxyl group. This guide will deconstruct their application into three core modalities, providing the causal logic behind their efficacy and practical methodologies for their implementation.
Modality 1: Chiral Alcohols as Ligands in Asymmetric Catalysis
The most elegant and atom-economical approach to asymmetric synthesis involves the use of a chiral catalyst, where a small amount of a chiral molecule generates a large quantity of enantiomerically enriched product.[5][6] Chiral alcohols and their derivatives, particularly diols and amino alcohols, are exceptional ligands for metal-based catalysts, creating a well-defined chiral environment that forces a reaction to proceed along a specific stereochemical pathway.[7]
The Sharpless Asymmetric Epoxidation: A Landmark in Catalysis
The Sharpless-Katsuki epoxidation, a discovery awarded the Nobel Prize in 2001, is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols.[8][9]
Causality of Stereoselection: The reaction's success hinges on the formation of a chiral titanium-tartrate complex in situ.[8][10] The catalyst is formed from titanium(IV) isopropoxide and an enantiomerically pure dialkyl tartrate, such as diethyl tartrate (DET).[8][11] This complex binds the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP). The rigid, chiral environment of the tartrate ligand sterically blocks one face of the alkene, forcing the peroxide to deliver the oxygen atom to the other face with high predictability and enantioselectivity, often exceeding 95% enantiomeric excess (ee).[8][11]
The choice of tartrate enantiomer directly dictates the stereochemical outcome. A simple mnemonic allows for reliable prediction of the product's stereochemistry:
-
Using (+)-DET (D-(-)-diethyl tartrate) delivers the epoxide oxygen from the "bottom" face of the alkene when the allylic alcohol is oriented with the C-OH bond at the bottom right.
-
Using (-)-DET (L-(+)-diethyl tartrate) delivers the oxygen from the "top" face.[12]
Diagram: Sharpless Epoxidation Catalytic Cycle
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An In-Depth Technical Guide on the Safe Handling and Precautions for (R)-(+)-1-Phenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-1-Phenyl-1-butanol , a chiral secondary alcohol, serves as a valuable building block in asymmetric synthesis and the development of novel pharmaceutical agents. Its utility in the laboratory necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established scientific principles and regulatory standards.
Compound Identification and Physicochemical Properties
A foundational aspect of safe laboratory practice is the accurate identification and understanding of a chemical's physical and chemical properties. These characteristics directly influence its behavior under various experimental conditions and inform the necessary safety measures.
This compound is a secondary alcohol, meaning the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms. This structure contributes to its reactivity and potential hazards.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | PubChem |
| Molecular Weight | 150.22 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | Thermo Fisher Scientific |
| Boiling Point | 235-237 °C (455-459 °F) | Thermo Fisher Scientific |
| Flash Point | 102 °C (216 °F) | Thermo Fisher Scientific |
| Density | 0.98 g/cm³ | PubChem |
| CAS Number | 22135-49-5 | PubChem |
Note: The data presented is based on available information and may vary slightly between suppliers.
The relatively high boiling point and flash point indicate that this compound is not highly volatile or flammable at standard ambient temperatures. However, the risk of ignition increases significantly at elevated temperatures, a critical consideration during distillation or reactions requiring heat.
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. A comprehensive understanding of the GHS pictograms, hazard statements, and precautionary statements associated with this compound is non-negotiable for all personnel handling this substance.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Source: Safety Data Sheets from various suppliers.
The causality behind these classifications lies in the chemical's ability to interact with biological tissues. Ingestion can lead to systemic toxicity, while direct contact with the skin or eyes can cause local irritation due to the compound's chemical nature. Inhalation of vapors, especially at elevated temperatures, can irritate the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy relies on a hierarchy of controls, prioritizing the elimination or reduction of hazards at their source.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.
-
Fume Hood: All handling of this compound, including weighing, transferring, and conducting reactions, must be performed in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any vapors, especially when the compound is heated. The fume hood's airflow provides a continuous barrier, drawing potentially harmful vapors away from the user's breathing zone.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the workspace.
Personal Protective Equipment (PPE): The Essential Barrier
PPE serves as the last line of defense and should never be used as a substitute for well-designed engineering controls. The selection of appropriate PPE is critical for preventing direct contact with the chemical.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
-
Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times. The lab coat should be fully buttoned to provide maximum coverage. In situations with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the chemical.
Handling Procedures
-
Avoid Contact: Take every precaution to avoid direct contact with the skin, eyes, and clothing.
-
Grounding and Bonding: When transferring the liquid, especially in larger quantities, use proper grounding and bonding techniques to prevent the buildup of static electricity, which could ignite flammable vapors.
-
Avoid Inhalation: Do not breathe vapors or mists.
-
Use in a Well-Ventilated Area: As emphasized, always handle this chemical within a chemical fume hood.
Storage Requirements
-
Container: Store in a tightly closed, original container.
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases. The interaction of this compound with these substances can lead to vigorous, exothermic reactions, posing a significant safety risk.
Emergency Procedures: A Validating System of Preparedness
A well-defined and practiced emergency response plan is a critical component of a self-validating safety system. All laboratory personnel must be familiar with these procedures.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill and Leak Procedures
-
Small Spills: Absorb with an inert, non-combustible material such as vermiculite, sand, or earth. Place in a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Absorb with an inert material and place in a designated container for disposal.
Disposal Considerations
Chemical waste disposal must be carried out in accordance with all applicable federal, state, and local regulations.
-
Waste Classification: this compound is classified as a hazardous waste.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow Visualization
To further enhance safety and procedural clarity, the following diagrams illustrate key workflows.
Caption: GHS Hazard to Pictogram Mapping.
An In-Depth Technical Guide to the IUPAC Nomenclature of 1-Phenyl-1-Butanol Enantiomers
Abstract
Chirality is a fundamental property of molecular structure that carries profound implications in pharmacology and drug development. The differential interaction of enantiomers with chiral biological targets necessitates their unambiguous identification and characterization. This guide provides a comprehensive, in-depth analysis of the principles and application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for assigning the absolute configuration of the enantiomers of 1-phenyl-1-butanol. We will deconstruct the Cahn-Ingold-Prelog (CIP) priority rules, apply them systematically to the target molecule, and contextualize this stereochemical assignment within the broader framework of experimental validation required in modern pharmaceutical sciences.
The Critical Role of Chirality in Drug Development
In biological systems, molecular recognition is governed by precise three-dimensional interactions. Enzymes, receptors, and other protein targets are themselves chiral, constructed from L-amino acids.[1] This inherent chirality means they often interact differently with the two enantiomers of a chiral drug.[1][2] One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse or toxic effects.[3] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a stark reminder of the importance of stereochemical purity in pharmaceuticals.[1]
Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization of individual stereoisomers in new drug candidates.[3][4] This places the unambiguous assignment of absolute configuration, using the R/S system, at the core of chemical and pharmaceutical research.
Deconstructing the Stereocenter of 1-Phenyl-1-Butanol
1-Phenyl-1-butanol possesses a single stereocenter, also known as a chiral center. This is the carbon atom bonded to four different substituents, rendering the molecule asymmetric and capable of existing as a pair of non-superimposable mirror images, or enantiomers.
-
The Chiral Carbon: C1 (the carbon atom bonded to the phenyl and hydroxyl groups).
-
The Four Substituents:
-
A hydroxyl group (-OH)
-
A phenyl group (-C₆H₅)
-
A propyl group (-CH₂CH₂CH₃)
-
A hydrogen atom (-H)
-
To assign the proper IUPAC name to each enantiomer, we must determine its absolute configuration as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).[5] This is accomplished using the Cahn-Ingold-Prelog (CIP) sequence rules.[6]
The Cahn-Ingold-Prelog (CIP) Priority Rules: A Systematic Approach
The CIP system provides a standardized method for ranking the four substituents attached to a chiral center.[6][7] The assignment is based on a hierarchical set of rules.
-
Rule 1: Priority by Atomic Number. The atom directly attached to the chiral center with the highest atomic number receives the highest priority.[7][8] Priority decreases with decreasing atomic number.
-
Rule 2: First Point of Difference. If two or more atoms directly attached to the chiral center are identical, we proceed along their respective chains until a "first point of difference" is reached.[6] The substituent with the atom of higher atomic number at this point receives the higher priority.
-
Rule 3: Handling Multiple Bonds. Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms.[6][7][9] For example, a C=O group is treated as a carbon bonded to two oxygen atoms.
The following diagram illustrates the logical workflow for applying these rules.
Caption: Assignment of R and S configuration to 1-phenyl-1-butanol.
Therefore, the complete IUPAC names for the two enantiomers are:
-
(R)-1-phenyl-1-butanol
-
(S)-1-phenyl-1-butanol
Contextualizing Nomenclature: The Role of Experimental Verification
It is crucial for researchers to understand that the R/S designation is a nomenclature system that describes the absolute configuration—the actual 3D arrangement of atoms in space. It has no inherent correlation with the direction in which an enantiomer rotates plane-polarized light (dextrorotatory (+) or levorotatory (-)). [10]The absolute configuration must be determined through experimental methods.
Key Experimental Protocols for Determining Absolute Configuration:
-
X-Ray Crystallography: This is the gold standard for determining absolute configuration. [10]By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a complete three-dimensional structure of the molecule can be elucidated. For chiral molecules, anomalous dispersion techniques can unambiguously distinguish between enantiomers. [11]* Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. [12]By comparing the experimental VCD spectrum to spectra predicted by quantum mechanical calculations for the R and S enantiomers, the absolute configuration can be confidently assigned for molecules in solution. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: Methods like the Mosher's ester analysis allow for the indirect determination of absolute configuration. []A chiral alcohol is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form a pair of diastereomers. The differing spatial environments of the protons in these diastereomers lead to predictable differences in their ¹H-NMR chemical shifts, which can be correlated to the absolute configuration of the original alcohol. [] The following diagram illustrates the relationship between the theoretical nomenclature and its necessary experimental validation.
Caption: The synergy between theoretical nomenclature and experimental validation.
Conclusion
The IUPAC nomenclature, via the Cahn-Ingold-Prelog rules, provides a robust and unambiguous system for describing the absolute configuration of chiral molecules like 1-phenyl-1-butanol. A logical, step-wise application of these rules—prioritizing by atomic number and resolving ties by exploring the first point of difference—allows for the confident assignment of R and S descriptors. For professionals in drug discovery and development, this nomenclature is not merely a formal exercise; it is the essential language used to define the specific molecular entity being investigated. This theoretical assignment must be rigorously confirmed by experimental methods to ensure the safety, efficacy, and intellectual property of new chemical entities, upholding the highest standards of scientific integrity.
References
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
The Significance of Chirality in Drug Design and Development. (2011). Bentham Science. Retrieved January 21, 2026, from [Link]
-
Absolute Configuration and the (R) and (S) System. (2021). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
The Significance of Chirality in Drug Design and Development. (2011). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved January 21, 2026, from [Link]
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CIP (Cahn-Ingold-Prelog) Priorities. (n.d.). OpenOChem Learn. Retrieved January 21, 2026, from [Link]
-
Role of Chirality in Drugs Discovery and Development. (n.d.). Longdom Publishing. Retrieved January 21, 2026, from [Link]
-
Cahn-Ingold-Prelog Priority System. (n.d.). AK Lectures. Retrieved January 21, 2026, from [Link]
-
Absolute Configuration - R-S Sequence Rules. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
How do I determine the absolute configuration experimentally?. (2012). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Cahn–Ingold–Prelog priority rules. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Cahn-Ingold-Prelog Priority Rules Definition. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]
-
Naming enantiomers: the left-(or right-) handed?. (2022). Chiralpedia. Retrieved January 21, 2026, from [Link]
-
Cahn–Ingold–Prelog priority rules. (2021). Citizendium. Retrieved January 21, 2026, from [Link]
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Determination of Absolute Configuration—an Overview Related to This Special Issue. (2025). MDPI. Retrieved January 21, 2026, from [Link]
-
R and S - IUPAC nomenclature. (n.d.). Queen Mary University of London. Retrieved January 21, 2026, from [Link]
-
Naming Enantiomers by the R,S System. (2020). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (R)-(+)-1-Phenyl-1-butanol from Butyrophenone
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (R)-(+)-1-Phenyl-1-butanol, a valuable chiral building block in the pharmaceutical industry. The focus is on the asymmetric reduction of the prochiral ketone, butyrophenone. This guide details established and reliable protocols, including the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation. Each protocol is presented with an in-depth explanation of the underlying mechanistic principles, causality behind experimental choices, and methods for the determination of enantiomeric excess. This document is intended for researchers, scientists, and professionals in drug development seeking to implement robust and efficient asymmetric synthesis strategies.
Introduction: The Significance of Chiral Alcohols
Chiral alcohols are crucial intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] The specific stereochemistry of these molecules is often paramount to their biological activity. The enantioselective reduction of prochiral ketones represents one of the most powerful and direct methods for accessing enantiopure alcohols.[2][3][4] Butyrophenone, an aromatic ketone, can be reduced to form the chiral secondary alcohol 1-phenyl-1-butanol.[5] The (R)-enantiomer, in particular, serves as a key precursor in various synthetic pathways.
This guide focuses on two highly effective and widely adopted catalytic systems for the asymmetric reduction of butyrophenone to yield this compound with high enantioselectivity.
Challenges in Asymmetric Ketone Reduction
The primary challenge in the asymmetric reduction of a prochiral ketone like butyrophenone lies in differentiating between the two enantiotopic faces of the carbonyl group. A successful enantioselective synthesis requires a chiral catalyst that can create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one enantiomer over the other.
Strategic Approaches to Enantioselective Reduction
Two principal strategies have emerged as highly reliable for the enantioselective reduction of aromatic ketones:
-
Chiral Oxazaborolidine Catalyzed Reduction (Corey-Bakshi-Shibata Reduction): This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.[6][7][8][9]
-
Asymmetric Transfer Hydrogenation (Noyori Hydrogenation): This approach utilizes a chiral ruthenium complex to catalyze the transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the ketone.[10][11][12][13]
Both methods offer high levels of enantioselectivity and have broad substrate scopes. The choice between them often depends on factors such as catalyst availability, cost, and sensitivity to air and moisture.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of a wide range of ketones.[6][14] The reaction is catalyzed by a chiral oxazaborolidine, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly organized, face-selective hydride transfer.[14] For the synthesis of this compound, the (S)-CBS catalyst is employed.
Mechanistic Rationale
The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, six-membered transition state.[14] The (S)-CBS catalyst coordinates with borane, activating it as a hydride donor. The ketone then coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, with the larger phenyl group oriented away from the chiral substituent on the catalyst. This arrangement preferentially exposes one face of the carbonyl to the intramolecular hydride transfer, leading to the formation of the (R)-alcohol.
Experimental Workflow
Figure 1: Experimental workflow for the CBS reduction of butyrophenone.
Detailed Protocol
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Butyrophenone
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the (S)-CBS catalyst solution (0.1 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dilute the catalyst with anhydrous THF.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Borane Addition: Slowly add the borane solution (0.6-1.2 eq.) dropwise to the cooled catalyst solution, maintaining the internal temperature below -15 °C. Stir the mixture for 10-15 minutes.
-
Substrate Addition: Add a solution of butyrophenone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below -15 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. To the residue, add ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Expected Results
| Parameter | Expected Value |
| Catalyst Loading | 5-10 mol% |
| Yield | >95% |
| Enantiomeric Excess (ee) | >95% |
Protocol 2: Noyori Asymmetric Transfer Hydrogenation
The Noyori asymmetric transfer hydrogenation is a powerful and highly efficient method for the enantioselective reduction of ketones.[13][15] This reaction typically utilizes a chiral Ru(II)-diphosphine-diamine complex as the catalyst and an isopropanol/base mixture as the hydrogen source.[3] For the synthesis of this compound, a catalyst prepared from (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is commonly used.
Mechanistic Principles
The catalytic cycle of the Noyori transfer hydrogenation involves the formation of a ruthenium hydride species.[16] The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the formation of the chiral alcohol with high enantioselectivity. The presence of a base is crucial for the regeneration of the active ruthenium hydride catalyst.
Experimental Workflow
Figure 2: Experimental workflow for the Noyori asymmetric transfer hydrogenation.
Detailed Protocol
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-TsDPEN
-
Butyrophenone
-
Isopropanol
-
Potassium hydroxide (KOH) or Sodium isopropoxide
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq.) and (R,R)-TsDPEN (0.01 eq.) to a Schlenk flask. Add degassed solvent (e.g., isopropanol or DCM). Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add butyrophenone (1.0 eq.) followed by a solution of the base (e.g., KOH or sodium isopropoxide, 0.05-0.1 eq.) in isopropanol.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 40-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is usually complete within a few hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Add diethyl ether and water to the residue. Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Performance Data
| Parameter | Typical Value |
| Catalyst Loading (S/C ratio) | 1000-10,000 |
| Yield | >98% |
| Enantiomeric Excess (ee) | >98% |
Analysis of Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is critical to validate the success of the asymmetric synthesis. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[17][18][19]
Chiral HPLC Method
-
Column: A chiral stationary phase (CSP) column is required. Common choices include columns based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexanes and isopropanol is typically used. The exact ratio should be optimized to achieve baseline separation of the two enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly employed.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Chiral GC Method
-
Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is used.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Temperature Program: An optimized temperature program is necessary to achieve good separation.
-
Detection: Flame Ionization Detection (FID) is commonly used.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient reaction time or temperature, presence of impurities. | Ensure anhydrous and inert conditions. Increase reaction time or temperature. Purify starting materials. |
| Low Enantioselectivity | Racemization, incorrect catalyst enantiomer, non-optimal temperature. | Use the correct (S)-CBS or (R,R)-TsDPEN catalyst for the (R)-product. Optimize reaction temperature. Ensure the work-up is not too harsh. |
| Poor Reproducibility | Inconsistent quality of reagents, moisture contamination. | Use freshly distilled solvents and high-purity reagents. Strictly maintain anhydrous and inert conditions.[14] |
Conclusion
The enantioselective synthesis of this compound from butyrophenone can be achieved with high efficiency and enantioselectivity using either the Corey-Bakshi-Shibata reduction or Noyori asymmetric transfer hydrogenation. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. Careful execution of the protocols and rigorous analysis of the product are essential for obtaining the desired enantiopure chiral alcohol.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane.
- Verma, R. S. (2003). Butyrophenones. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
- Haack, K.-J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The Catalyst Precursor, Catalyst, and Intermediates in the RuII-Promoted Asymmetric Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition in English, 36(3), 285–288.
-
Wade, C. R., & Wolf, C. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(5), 820–831. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]
-
Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Retrieved from [Link]
-
YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
- Singh, U. K., & Strieter, E. R. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556.
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
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- 5. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Noyori-Type Ruthenium Catalysts for Asymmetric Hydrogenation to (R)-(+)-1-Phenyl-1-butanol
<
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. The synthesis of single-enantiomer compounds is therefore a cornerstone of modern drug development. Among the most powerful tools for achieving this is asymmetric catalysis, a field revolutionized by the pioneering work of Dr. Ryoji Noyori, who was awarded the Nobel Prize in Chemistry in 2001 for his contributions to chirally catalyzed hydrogenation reactions.[1]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Noyori-type ruthenium catalysts for the asymmetric hydrogenation of acetophenone to produce the valuable chiral alcohol, (R)-(+)-1-Phenyl-1-butanol. This transformation is a benchmark reaction in asymmetric catalysis and serves as an excellent model for the reduction of other prochiral ketones.
Expertise & Experience: Understanding the "Why" Behind the Protocol
The protocols detailed herein are more than a sequence of steps; they are the culmination of an understanding of the underlying catalytic cycle and the factors that govern its efficiency and stereoselectivity. A key feature of many Noyori-type catalysts is the "metal-ligand bifunctional" mechanism. In the case of Ru(II)-diphosphine-diamine complexes, the reaction does not proceed through direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, the hydrogenation is believed to occur in the outer coordination sphere of an 18-electron RuH2 complex.[2] A hydride from the ruthenium and a proton from a coordinated amine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state.[2] This elegant mechanism avoids the need for a vacant coordination site on the metal, contributing to the high efficiency of these catalysts.
The choice of a catalyst like a Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complex is deliberate. The TsDPEN ligand, in conjunction with an arene ligand on the ruthenium, creates a well-defined chiral pocket.[3] The N-sulfonyldiamine portion of the ligand is crucial for the bifunctional catalysis, providing the acidic proton necessary for the reduction.[3] The specific enantiomer of the diamine and diphosphine ligands directly dictates the stereochemical outcome of the reaction. For the synthesis of (R)-1-phenyl-1-butanol, a catalyst containing the (R,R)-TsDPEN ligand is typically employed.
The Catalytic Heart: Structure of a Representative Noyori Catalyst
A common and highly effective catalyst for this transformation is RuCl(p-cymene)[(R,R)-Ts-DPEN]. This catalyst features a ruthenium center coordinated to a p-cymene arene ligand, a chloride, and the bidentate chiral ligand (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.
Caption: Structure of RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst.
The Mechanism in Motion: A Concerted Dance of Atoms
The asymmetric hydrogenation of ketones with Noyori's ruthenium catalysts is a well-studied process. While some debate on the finer points of the mechanism exists,[4][5] a widely accepted model involves the following key steps:
-
Pre-catalyst Activation: The commercially available catalyst precursor is activated under the reaction conditions.
-
Formation of the Active Hydride Species: In the presence of a hydrogen source (e.g., H2 gas or isopropanol in transfer hydrogenation), a ruthenium hydride species is formed.
-
Outer-Sphere Hydrogenation: The ketone substrate interacts with the chiral catalyst in the outer coordination sphere. A concerted transfer of a hydride from the ruthenium and a proton from the amine ligand to the carbonyl carbon and oxygen, respectively, occurs through a six-membered transition state.[2]
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated to continue the cycle.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Trustworthiness: A Self-Validating Protocol
The following protocol is designed to be robust and reproducible. Key to its self-validating nature are the defined parameters and analytical checks. The success of the reaction is not only determined by the yield of the product but, more critically, by its enantiomeric excess (ee). The protocol includes a detailed method for determining the ee using chiral High-Performance Liquid Chromatography (HPLC), which is the gold standard for this analysis.[6][7][8] By comparing the analytical results with established literature values for this specific transformation, a researcher can have high confidence in the outcome.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol describes the asymmetric hydrogenation of acetophenone using a commercially available Noyori-type catalyst.
Materials and Reagents:
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] or a similar (R,R)-diamine-based ruthenium catalyst.
-
Substrate: Acetophenone, freshly distilled.
-
Solvent: Anhydrous methanol (MeOH) or 2-propanol (IPA), degassed.
-
Hydrogen Source: High-purity hydrogen gas (H₂).
-
Base (optional but often beneficial): Potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH). The addition of a base can significantly accelerate the reaction.[2][9]
-
Inert gas (Argon or Nitrogen).
-
Standard laboratory glassware, Schlenk line, and a high-pressure hydrogenation reactor (e.g., Parr shaker).
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Catalyst Preparation (if necessary): While many Noyori catalysts are commercially available, some protocols call for in-situ generation. For this protocol, we will use a pre-formed catalyst.
-
Reactor Setup: In a glovebox or under a stream of inert gas, charge a glass liner for the high-pressure reactor with the ruthenium catalyst. A typical substrate-to-catalyst (S/C) ratio is 1000:1 to 10,000:1.
-
Addition of Solvent and Substrate: Add degassed, anhydrous solvent (e.g., methanol). Stir briefly to dissolve the catalyst. Add the acetophenone via syringe.
-
Reaction Initiation: Seal the reactor. Purge the system with hydrogen gas several times before pressurizing to the desired pressure (typically 4-10 atm). Begin stirring and heat the reaction to the desired temperature (e.g., 30-60 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (after safely venting and re-purging the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically 4-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Quench the reaction by adding a small amount of water.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-phenyl-1-butanol.
-
Analysis of Enantiomeric Excess: The enantiomeric excess of the product is determined by chiral HPLC.
Data Presentation: Typical Reaction Parameters and Expected Outcomes
| Parameter | Typical Value | Expected Outcome |
| Catalyst | RuCl(p-cymene)[(R,R)-Ts-DPEN] | Forms (R)-1-phenyl-1-butanol |
| S/C Ratio | 1000:1 - 10,000:1 | High turnover number |
| Solvent | Methanol or 2-Propanol | Good catalyst solubility and activity |
| Temperature | 30 - 60 °C | Reasonable reaction rates |
| H₂ Pressure | 4 - 10 atm | Sufficient for hydrogenation |
| Reaction Time | 4 - 24 hours | High conversion |
| Conversion | >99% | |
| Enantiomeric Excess (ee) | >98% | High stereoselectivity |
Protocol for Enantiomeric Excess Determination by Chiral HPLC
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or similar). The choice of column may require some screening for optimal separation.
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) is commonly used. A typical starting ratio is 90:10 (v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 210 nm or 254 nm.
-
Column Temperature: Ambient or controlled at 25 °C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified 1-phenyl-1-butanol in the mobile phase (e.g., ~1 mg/mL). Also prepare a sample of racemic 1-phenyl-1-butanol as a reference.
-
Analysis: Inject the racemic sample first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample from the asymmetric hydrogenation reaction.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion
The asymmetric hydrogenation of prochiral ketones using Noyori-type ruthenium catalysts represents a powerful and reliable method for the synthesis of enantiomerically enriched secondary alcohols. The protocols and insights provided in this guide are intended to empower researchers to successfully implement this important transformation. By understanding the mechanistic underpinnings and adhering to rigorous experimental and analytical procedures, the synthesis of valuable chiral building blocks like this compound can be achieved with high efficiency and stereoselectivity.
References
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link][10]
-
Kitamura, M., & Nakatsuka, H. (2011). Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications, 47(3), 842-846. [Link][11]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link][12]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo‐ and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
- Doucet, H., & Ohkuma, T. (2009). Supported Noyori-Ikariya catalysts for asymmetric transfer hydrogenations and related tandem reactions. Green Chemistry, 11(4), 437-451.
- Noyori, R., et al. (1995). The Noyori Asymmetric Hydrogenation Reaction. Journal of the American Chemical Society, 117(26), 7059-7060.
-
Ohkuma, T., et al. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences, 99(suppl 4), 11967-11971. [Link][9]
-
Sandoval, C. A., et al. (2005). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Journal of the American Chemical Society, 127(40), 14172-14173. [Link][4][5]
-
Aburjai, T., & Al-Qirim, T. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link][7]
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- 3. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uma.es [uma.es]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Application of (R)-(+)-1-Phenyl-1-butanol as a Chiral Synthon in Asymmetric Synthesis
Introduction: Beyond the Classical Auxiliary
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure molecules is a cornerstone of modern drug development and materials science. While the classical chiral auxiliary—a molecular scaffold temporarily attached to a prochiral substrate to direct a stereoselective transformation—is a well-established strategy, the utility of chiral molecules extends far beyond this paradigm.[1] (R)-(+)-1-Phenyl-1-butanol stands as a prime example of a versatile chiral synthon , a stereochemically defined building block that introduces chirality into a target molecule.[2] Its value lies not in the typical attach-react-cleave cycle of an auxiliary, but in its role as a foundational precursor for more complex chiral structures, ligands, and catalysts.
This guide provides an in-depth exploration of this compound, focusing on its strategic applications in asymmetric synthesis. We will delve into its preparation, its function as a chiral building block, and provide detailed, field-proven protocols for its incorporation into advanced synthetic workflows.
Pillar 1: The Foundation of Chirality - Synthesis and Stereochemical Integrity
The efficacy of any chiral synthon is predicated on its own enantiopurity. This compound is accessible in high enantiomeric excess (ee) through several robust methods, primarily the asymmetric reduction of its corresponding prochiral ketone, butyrophenone.
Mechanism of Asymmetric Reduction:
The enantioselective reduction of butyrophenone is a hallmark of modern asymmetric catalysis. The most prominent methods involve transition metal catalysts complexed with chiral ligands. Noyori-type ruthenium catalysts, for instance, utilize a Ru(II) center coordinated to a chiral phosphine ligand (e.g., BINAP) and a chiral diamine.[2] This chiral environment creates a sterically and electronically differentiated space around the metal center. The ketone substrate coordinates to the ruthenium, and a hydride is delivered preferentially to one of the two enantiotopic faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.
Caption: Asymmetric reduction of a prochiral ketone.
Protocol 1: Asymmetric Hydrogenation of Butyrophenone
This protocol is a representative example based on established principles of Noyori-type asymmetric hydrogenations.
-
Catalyst Preparation: In a glovebox, a pressure vessel is charged with [RuCl₂(R)-BINAP]₂ and (R,R)-DPEN (1,2-diphenylethylenediamine) in a 1:2 molar ratio in degassed isopropanol. The mixture is stirred at 80 °C for 30 minutes to form the active catalyst.
-
Reaction Setup: The vessel is cooled to room temperature. Butyrophenone (1.0 eq) and a solution of potassium tert-butoxide (0.1 eq) in isopropanol are added.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to 15 atm H₂. The reaction is stirred vigorously at room temperature for 12-24 hours.
-
Workup and Purification: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous ammonium chloride, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or GLC analysis.
Pillar 2: Application as a Chiral Building Block
The primary utility of this compound is its role as a chiral precursor. The resident stereocenter is used to influence the creation of new stereocenters in subsequent reactions or to be incorporated as a chiral fragment in a larger molecule.
A. Synthesis of Chiral Esters and Ethers
The hydroxyl group of this compound serves as a versatile handle for derivatization. Esterification or etherification allows the chiral moiety to be introduced into various molecular frameworks. These derivatives can then be used in reactions where the chiral environment influences outcomes such as diastereoselective enolate alkylation or conjugate additions.
Protocol 2: Synthesis of (R)-1-Phenylbutyl Acrylate
This protocol describes the attachment of a reactive dienophile to the chiral alcohol, preparing it for potential use in asymmetric Diels-Alder reactions.
-
Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.
B. Precursor to Chiral Ligands
The phenyl and butanol components of the molecule can be functionalized to create novel chiral ligands for asymmetric catalysis. For example, electrophilic aromatic substitution on the phenyl ring can introduce coordinating groups (e.g., phosphines, amines), creating a bidentate or tridentate ligand where the stereocenter of the butanol backbone provides the chiral environment.
Caption: Synthetic pathways utilizing the chiral synthon.
Pillar 3: Trustworthiness in Execution - Cleavage and Recovery
While not a classical auxiliary, in applications where the (R)-1-phenylbutyl group is used as a temporary chiral directing group (e.g., as a chiral ester), its eventual removal is a critical step. The choice of cleavage method depends on the nature of the linkage (ester, ether, etc.) and the stability of the desired product.
Protocol 3: Reductive Cleavage of a Chiral Ester
This protocol outlines the cleavage of a chiral ester derivative to yield a chiral primary alcohol, a common transformation in natural product synthesis.
-
Reaction Setup: To a solution of the chiral ester (e.g., the product from an asymmetric alkylation of a propionate ester of this compound) (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF dropwise.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Workup: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Purification: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture through a pad of Celite®, washing with diethyl ether. Concentrate the filtrate under reduced pressure. The crude product will contain the desired chiral alcohol and the recovered this compound auxiliary. These can be separated by flash column chromatography.
Data Summary: A Comparative Outlook
While specific, widespread data for this compound as a classical auxiliary is scarce, its value is demonstrated by the high enantioselectivities achievable in its own synthesis, which underscores its robustness as a chiral starting material.
| Method of Synthesis | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Reference Principle |
| Asymmetric Hydrogenation | Ru-BINAP/Diamine Complexes | >95% | [2] |
| Biocatalytic Reduction | Ketoreductase Enzymes | >98% | |
| Enzymatic Resolution | Lipase-catalyzed acylation | >99% (for resolved ester) | [2] |
Conclusion and Future Outlook
This compound exemplifies the crucial role of chiral synthons in modern asymmetric synthesis. While it may not be a ubiquitous chiral auxiliary in the classical sense, its value as a readily accessible, enantiopure building block is significant. Its rigid phenyl group and functionalizable hydroxyl moiety provide a reliable platform for the introduction of chirality and the construction of more elaborate chiral ligands and intermediates. For researchers, scientists, and drug development professionals, understanding the strategic application of such chiral synthons is key to designing elegant and efficient synthetic routes to complex, enantiomerically pure target molecules. The protocols and principles outlined herein provide a robust framework for leveraging the stereochemical potential of this compound in next-generation asymmetric synthesis.
References
-
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Available at: [Link]
-
University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Available at: [Link]
-
Wiley Online Library. (2021). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. PubMed Central. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Phenyl-1-butanol. NIST WebBook. Available at: [Link]
Sources
Application Note: A Detailed Protocol for the Synthesis of 1-Phenyl-1-Butanol via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Abstract
The Grignard reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a comprehensive, in-depth protocol for the synthesis of 1-phenyl-1-butanol, a chiral alcohol with applications in the synthesis of pharmaceuticals and other fine chemicals.[3] The protocol meticulously details the preparation of propylmagnesium bromide and its subsequent reaction with benzaldehyde. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles, offering insights into the causality behind experimental choices, safety imperatives, and troubleshooting strategies to ensure a successful and reproducible synthesis.
Introduction: The Significance of the Grignard Reaction
Discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group of an aldehyde or ketone.[1] This powerful reaction facilitates the formation of secondary or tertiary alcohols, respectively.[4] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbonyl group, leading to the formation of a new carbon-carbon bond.[1][5]
The synthesis of 1-phenyl-1-butanol serves as an excellent model for demonstrating the practical application of the Grignard reaction. This secondary alcohol is a valuable intermediate in organic synthesis.[6] The reaction proceeds in two main stages: the formation of the Grignard reagent (propylmagnesium bromide) and the subsequent nucleophilic addition to benzaldehyde.
Underlying Chemical Principles and Mechanism
The overall reaction is as follows:
Step 1: Formation of the Grignard Reagent 1-Bromopropane reacts with magnesium metal in an anhydrous ether solvent to form propylmagnesium bromide.
CH3CH2CH2Br + Mg --(anhydrous ether)--> CH3CH2CH2MgBr
Step 2: Nucleophilic Addition to Benzaldehyde The propylmagnesium bromide then reacts with benzaldehyde. The nucleophilic propyl group attacks the electrophilic carbonyl carbon of the benzaldehyde.
Step 3: Hydrolysis The resulting magnesium alkoxide salt is hydrolyzed with a dilute acid to yield 1-phenyl-1-butanol.[2][7]
The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.[8][9] The polarity of the carbon-magnesium bond makes the carbon atom a potent nucleophile.[5] The reaction with the aldehyde forms a tetrahedral intermediate which, upon acidic workup, is protonated to give the final alcohol product.[10]
Reagents and Equipment
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles | Properties |
| Magnesium Turnings | Mg | 24.31 | 1.2 g | 0.05 | Flammable solid[11] |
| 1-Bromopropane | C₃H₇Br | 123.00 | 5.2 mL (6.9 g) | 0.056 | Flammable liquid, irritant |
| Benzaldehyde | C₇H₆O | 106.12 | 5.1 mL (5.3 g) | 0.05 | Combustible liquid, harmful if swallowed |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extremely flammable, volatile[12] |
| Iodine | I₂ | 253.81 | 1-2 small crystals | - | Solid, harmful if swallowed or inhaled |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | ~50 mL | - | Aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Standard laboratory glassware
-
Nitrogen or argon gas inlet
Experimental Protocol
Part 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)
Critical Consideration: The Grignard reaction is highly sensitive to moisture. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon gas.[6][12] The solvent, diethyl ether, must be anhydrous.[13][14]
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be flame-dried under a vacuum or assembled after being dried in an oven and allowed to cool to room temperature under a stream of inert gas.[15]
-
Magnesium Activation: Place 1.2 g of magnesium turnings into the flask. Add one or two small crystals of iodine.[16] The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[17]
-
Initiation of Reaction: Add approximately 10 mL of anhydrous diethyl ether to the flask. Prepare a solution of 5.2 mL of 1-bromopropane in 40 mL of anhydrous diethyl ether in the dropping funnel.
-
Addition of Alkyl Halide: Add about 5 mL of the 1-bromopropane solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray/brownish color.[17] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium with a dry stirring rod may be necessary.[18][19]
-
Completion of Grignard Formation: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.[2] The reaction is exothermic.[13] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[20]
Part 2: Synthesis of 1-Phenyl-1-Butanol
-
Preparation of Benzaldehyde Solution: In a separate dry flask, prepare a solution of 5.1 mL of benzaldehyde in 20 mL of anhydrous diethyl ether.
-
Addition to Grignard Reagent: Cool the freshly prepared Grignard reagent in an ice-water bath. Add the benzaldehyde solution dropwise from the dropping funnel to the stirred Grignard reagent.[2] Control the rate of addition to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
Part 3: Work-up and Purification
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (approximately 50 mL) to quench the reaction and hydrolyze the magnesium alkoxide salt.[16] The use of ammonium chloride provides a mildly acidic workup to avoid potential side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with saturated sodium chloride solution (brine).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude 1-phenyl-1-butanol can be purified by vacuum distillation.
Workflow Visualization
Sources
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. biosynth.com [biosynth.com]
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- 7. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. media.laballey.com [media.laballey.com]
- 12. quora.com [quora.com]
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- 16. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
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- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Kinetic Resolution of Racemic 1-Phenyl-1-Butanol Using Lipases
Introduction: The Imperative for Enantiopurity in Modern Chemistry
Chiral molecules, particularly enantiomerically pure alcohols, are fundamental building blocks in the pharmaceutical and fine chemical industries. The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer compounds is not merely an academic challenge but a regulatory and safety necessity. Among the various strategies to obtain enantiopure molecules, enzymatic kinetic resolution (EKR) stands out for its high selectivity, mild reaction conditions, and environmental compatibility.[1][2]
This application note provides a detailed guide to the kinetic resolution of racemic 1-phenyl-1-butanol, a representative secondary aromatic alcohol, using lipase-catalyzed transesterification. We will delve into the mechanistic underpinnings of the process, offer a robust and validated experimental protocol, and discuss the analytical methods required for accurate assessment of the resolution's success. This document is intended for researchers and process chemists seeking to implement or optimize biocatalytic methods for producing enantiomerically enriched compounds.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase.[1] This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the newly formed product of the faster-reacting enantiomer. The theoretical maximum yield for any single enantiomer in a classic kinetic resolution is 50%.[1]
The reaction typically employed is a transesterification, where the racemic alcohol is acylated using an acyl donor. Lipases, particularly from Candida antarctica (CALB), are highly efficient and stereoselective for this transformation.[3][4]
The Catalytic Mechanism: A Ping-Pong Bi-Bi Approach
Lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.[5][6]
-
Acylation Step: The serine residue in the lipase's catalytic triad (Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate).[7]
-
Intermediate Formation: This forms a tetrahedral intermediate. The leaving group from the acyl donor is then released (e.g., vinyl alcohol, which tautomerizes to stable acetaldehyde, rendering the reaction effectively irreversible).[8] This leaves an acyl-enzyme complex.
-
Deacylation Step: The alcohol substrate (1-phenyl-1-butanol) then enters the active site. The lipase selectively binds one enantiomer (e.g., the R-enantiomer) in an orientation favorable for reaction. The alcohol's hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate.
-
Product Release: This second tetrahedral intermediate collapses, releasing the ester product (e.g., (R)-1-phenyl-1-butyl acetate) and regenerating the free enzyme.[7]
The enzyme's chiral active site pocket preferentially accommodates one enantiomer over the other, leading to a significant difference in acylation rates and enabling the resolution.
Experimental Workflow Overview
The overall process, from setup to analysis, involves several key stages. The following diagram illustrates the typical workflow for the kinetic resolution of 1-phenyl-1-butanol.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic study of lipase-catalyzed glycerolysis of palm olein using Lipozyme TLIM in solvent-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of (R)-(+)-1-Phenyl-1-butanol in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The imperative for enantiomerically pure pharmaceuticals has positioned chiral molecules as foundational pillars in modern drug development. Among these, (R)-(+)-1-Phenyl-1-butanol emerges as a versatile and highly valuable chiral synthon. Its well-defined stereocenter, coupled with the reactivity of its hydroxyl and phenyl moieties, provides a powerful tool for introducing chirality into complex target molecules.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound. We will explore its role as a chiral building block, its utility as a recoverable chiral auxiliary, and its application in classical resolution, supported by detailed, field-proven protocols and mechanistic insights.
The Strategic Importance of Chiral Alcohols in Pharmaceutical Synthesis
In the pharmaceutical industry, the biological and pharmacological activities of a chiral drug are often exclusive to a single enantiomer. The other enantiomer may be biologically inactive or, in worst-case scenarios, contribute to adverse side effects.[1] This reality has led regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to establish stringent requirements for the enantiomeric purity of chiral active pharmaceutical ingredients (APIs).[1]
Enantiomerically pure alcohols like this compound are critical intermediates in asymmetric synthesis for several key reasons:[1]
-
Stereochemical Control : The pre-existing, well-defined stereocenter can be used to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of target molecules with high stereochemical purity.[1]
-
Versatile Functionality : The hydroxyl group is a versatile functional handle that can be readily converted into other groups (e.g., esters, ethers, amines) or oxidized to a ketone, allowing for diverse synthetic manipulations.[1]
-
Structural Influence : The phenyl group provides steric bulk, which is instrumental in creating a biased three-dimensional environment. This steric influence is the cornerstone of its function as a chiral auxiliary, directing the approach of incoming reagents to a specific face of the molecule.
This compound , with its 'R' configuration at the carbinol carbon, is a prime example of such a strategic intermediate. Its utility spans direct incorporation into a final molecule, temporary guidance of stereoselective reactions, and the separation of racemic mixtures.
Application I: A Chiral Building Block for API Intermediates
The most direct application of this compound is as a chiral building block where its stereocenter is retained within the molecular skeleton of the final pharmaceutical intermediate. Chiral amines, in particular, are essential precursors for a vast number of APIs.[2][3] Modern biocatalytic methods offer a sustainable and highly selective route to convert chiral alcohols into the corresponding chiral amines.
One powerful strategy involves a one-pot enzymatic cascade, a "hydrogen-borrowing" mechanism, where the alcohol is first oxidized to a ketone, which is then aminated stereoselectively by a transaminase.[2][3] This approach is exceptionally efficient as it can deracemize a racemic alcohol or, in this case, convert a pure enantiomer to a valuable amine derivative with high fidelity.
Protocol 1: Biocatalytic Synthesis of (R)-1-Phenylbutylamine
This protocol describes the conversion of this compound to (R)-1-Phenylbutylamine, a key intermediate for various APIs, using a multi-enzyme cascade. The workflow involves an alcohol dehydrogenase (ADH) to form the ketone intermediate and an (R)-selective transaminase (TA) for the amination step.
Caption: Enzymatic cascade for converting a chiral alcohol to a chiral amine.
| Reagent | Supplier | Purity/Concentration | Quantity |
| This compound | Sigma-Aldrich | >98% ee | 150 mg (1.0 mmol) |
| (R)-selective ω-Transaminase (R-TA) | e.g., Codexis | As specified | 10 mg |
| Alcohol Dehydrogenase (ADH) | e.g., Sigma-Aldrich | As specified | 5 mg |
| NADPH Oxidase (NOX) | e.g., Sigma-Aldrich | As specified | 5 mg |
| Isopropylamine (IPA) | Acros Organics | >99% | 5-10 equivalents |
| NADP+ Sodium Salt | Sigma-Aldrich | >98% | 0.1 eq. (1.0 µmol) |
| Pyridoxal 5'-phosphate (PLP) | Sigma-Aldrich | >98% | 1 mM |
| Phosphate Buffer | Fisher Scientific | 100 mM, pH 7.5 | 10 mL |
| Dichloromethane (DCM) | VWR | HPLC Grade | 20 mL |
| Anhydrous Sodium Sulfate | VWR | ACS Grade | As needed |
-
Reaction Setup : To a 25 mL round-bottom flask, add 10 mL of 100 mM phosphate buffer (pH 7.5). Add the cofactors NADP+ (0.1 eq) and PLP (to 1 mM final concentration).
-
Enzyme Addition : Add the ADH (5 mg), (R)-TA (10 mg), and NOX (5 mg) enzymes to the buffer solution. Gently swirl to dissolve.
-
Substrate Addition : Dissolve this compound (150 mg, 1.0 mmol) in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture.
-
Amine Donor : Add isopropylamine (5-10 equivalents). This serves as the amine donor and helps drive the reaction equilibrium towards the product.
-
Reaction Conditions : Seal the flask and place it in an orbital shaker at 30°C and 200 rpm. The reaction is typically complete within 24-48 hours. Ensure gentle aeration to provide oxygen for the NOX-catalyzed cofactor regeneration.
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them via TLC or chiral HPLC to observe the disappearance of the starting material and the formation of the product.
-
Work-up : Once the reaction is complete, adjust the pH of the solution to >10 with 1M NaOH. Extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Purification & Analysis : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Phenylbutylamine. Purify via flash column chromatography if necessary. Determine the yield and confirm the enantiomeric excess (ee%) using chiral HPLC analysis.
Application II: A Recoverable Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity.[4] After the reaction, the auxiliary is cleaved and can be recovered for reuse.[5] this compound is an excellent candidate for a chiral auxiliary due to the steric hindrance provided by its phenyl group, which effectively shields one face of a reactive intermediate.
A classic application is in the asymmetric alkylation of carboxylic acid enolates. The acid is first converted to a chiral ester using this compound. The resulting ester's enolate is sterically biased by the auxiliary, forcing an incoming electrophile to approach from the less hindered face.
Protocol 2: Asymmetric Alkylation via a Chiral Ester
This protocol details the alkylation of propanoic acid, using this compound as the chiral auxiliary to produce an enantiomerically enriched 2-methylpentanoic acid derivative.
Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.
| Reagent | Supplier | Purity/Concentration | Quantity |
| This compound | Sigma-Aldrich | >98% ee | 1.50 g (10.0 mmol) |
| Propanoyl chloride | Acros Organics | 98% | 1.02 g (11.0 mmol) |
| Pyridine | Fisher Scientific | Anhydrous | 0.87 g (11.0 mmol) |
| Diisopropylamine | Sigma-Aldrich | 99.5%, redistilled | 1.11 g (11.0 mmol) |
| n-Butyllithium (n-BuLi) | Acros Organics | 2.5 M in hexanes | 4.4 mL (11.0 mmol) |
| Ethyl iodide | Sigma-Aldrich | 99% | 1.87 g (12.0 mmol) |
| Tetrahydrofuran (THF) | VWR | Anhydrous | 100 mL |
| Lithium Hydroxide (LiOH) | Sigma-Aldrich | - | 0.48 g (20.0 mmol) |
| Hydrogen Peroxide (H₂O₂) | Fisher Scientific | 30% aq. solution | 2.5 mL |
-
Ester Formation (Auxiliary Attachment) :
-
In a flame-dried flask under N₂, dissolve this compound (10.0 mmol) and pyridine (11.0 mmol) in 50 mL of anhydrous THF.
-
Cool the solution to 0°C and add propanoyl chloride (11.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated NH₄Cl solution, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the chiral ester.
-
-
Enolate Formation and Alkylation :
-
Prepare Lithium Diisopropylamide (LDA) in a separate flask at -78°C by adding n-BuLi (11.0 mmol) to diisopropylamine (11.0 mmol) in 20 mL of anhydrous THF.
-
In another flask, dissolve the chiral ester (10.0 mmol) in 30 mL of anhydrous THF and cool to -78°C.
-
Slowly transfer the LDA solution via cannula to the ester solution and stir for 30 minutes to form the enolate.
-
Add ethyl iodide (12.0 mmol) dropwise and stir at -78°C for 2 hours, then allow to slowly warm to room temperature overnight.
-
-
Work-up : Quench the reaction with saturated NH₄Cl solution. Extract with diethyl ether, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to get the crude alkylated ester.
-
Auxiliary Cleavage (Hydrolysis) :
-
Dissolve the crude alkylated ester in a 3:1 mixture of THF and water.
-
Cool to 0°C and add hydrogen peroxide (30% aq., 2.5 mL) followed by aqueous LiOH (20.0 mmol in water).
-
Stir vigorously for 4 hours.
-
Quench with Na₂SO₃ solution. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate to isolate the final carboxylic acid product.
-
The recovered this compound can be isolated from the organic layer of the initial basic work-up.
-
-
Analysis : Determine the yield of the carboxylic acid. The enantiomeric excess can be determined by converting the acid to a methyl ester with diazomethane and analyzing by chiral GC or HPLC.
Application III: Chiral Resolving Agent
Classical resolution remains a robust and scalable method for separating enantiomers. This compound can act as a chiral resolving agent for racemic carboxylic acids. The reaction between the chiral alcohol and the racemic acid produces a mixture of two diastereomeric esters. These diastereomers possess different physical properties (e.g., solubility, boiling point, chromatographic retention), allowing for their separation by fractional crystallization or chromatography.[6]
Protocol 3: Resolution of Racemic 2-Phenylpropanoic Acid
This protocol provides a general method for separating the enantiomers of a racemic carboxylic acid.
Caption: Workflow for the resolution of a racemic mixture using a chiral agent.
-
Esterification : In a round-bottom flask, combine racemic 2-phenylpropanoic acid (10.0 mmol), this compound (9.0 mmol, 0.9 eq to leave some unreacted acid), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Reaction : Add 50 mL of toluene and heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up : Cool the reaction mixture. Wash with saturated NaHCO₃ solution to remove the catalyst and any unreacted acid. Then, wash with brine, dry over MgSO₄, and concentrate to obtain the crude mixture of diastereomeric esters.
-
Separation by Fractional Crystallization :
-
Dissolve the crude ester mixture in a minimal amount of a hot solvent (e.g., hexane or ethanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
The less soluble diastereomer should crystallize out. Collect the crystals by vacuum filtration.
-
Multiple recrystallizations may be necessary to achieve high diastereomeric purity. The purity can be checked by HPLC on a standard C18 column.
-
-
Hydrolysis to Recover Enantiomers :
-
Separately hydrolyze each purified diastereomer (and the material from the mother liquor) using a standard procedure (e.g., refluxing with aqueous NaOH in ethanol).
-
After hydrolysis, acidify the mixture with HCl and extract the now enantiomerically pure carboxylic acid.
-
-
Analysis : Determine the enantiomeric purity of the separated acids using chiral HPLC or by measuring their optical rotation.
Conclusion
This compound stands as a potent and versatile tool in the asymmetric synthesis of pharmaceutical intermediates. Its applications are rooted in fundamental principles of stereochemistry, from serving as a foundational chiral building block to acting as a subtle yet powerful director of stereoselectivity as a chiral auxiliary. The protocols outlined herein demonstrate its utility across both modern biocatalytic and classic organic synthetic methodologies. For the drug development professional, a thorough understanding of how to strategically deploy such chiral synthons is not merely advantageous—it is essential for the efficient and robust construction of enantiomerically pure active pharmaceutical ingredients.
References
- BenchChem. (2025). Overview of this compound as a Chiral Synthon.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.
- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
- Wikipedia. (2024). Chiral auxiliary.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Contente, M. L., et al. (2020). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. ChemBioChem.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess.
- Purdue University. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer. PubMed Central.
Sources
- 1. This compound | 22144-60-1 | Benchchem [benchchem.com]
- 2. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of (R)-(+)-1-Phenyl-1-butanol for GC analysis
An Application Note from Gemini Scientific
Topic: Strategies for the Derivatization of (R)-(+)-1-Phenyl-1-butanol for Enhanced Gas Chromatographic Analysis
Abstract
This application note provides a comprehensive guide to the chemical derivatization of this compound, a chiral secondary alcohol, for robust and reproducible analysis by gas chromatography (GC). Direct GC analysis of polar analytes like phenylbutanol is often hampered by poor peak shape, thermal instability, and inadequate separation of enantiomers. Derivatization addresses these challenges by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. We present two field-proven protocols: silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylation using Trifluoroacetic Anhydride (TFAA). This guide details the reaction mechanisms, provides step-by-step experimental protocols, discusses critical considerations for maintaining chiral integrity, and offers a framework for method selection tailored to specific analytical objectives, such as analysis by Flame Ionization Detector (FID), Mass Spectrometry (MS), or Electron Capture Detector (ECD).
The Scientific Imperative for Derivatization
This compound is a valuable chiral intermediate in pharmaceutical synthesis. Accurate determination of its enantiomeric purity is critical for quality control and regulatory compliance. However, the presence of the hydroxyl (-OH) group introduces significant analytical challenges in gas chromatography.[1]
Causality of Analytical Issues:
-
Polarity and Hydrogen Bonding: The active hydrogen of the hydroxyl group can form hydrogen bonds with silanol groups on the surface of the GC inlet liner and the capillary column. This interaction leads to undesirable chromatographic effects such as peak tailing and analyte adsorption, compromising both resolution and quantification.[2][3]
-
Low Volatility: Intermolecular hydrogen bonding increases the boiling point of the alcohol, requiring higher GC oven temperatures for elution, which can risk thermal degradation.
-
Thermal Instability: At the high temperatures of the GC injector port, alcohols can undergo dehydration or other decomposition reactions, leading to inaccurate results.
Derivatization is a chemical modification technique that covalently modifies the analyte to improve its chromatographic properties.[3][4] The primary goal is to replace the active hydrogen of the hydroxyl group, thereby masking its polarity and enhancing volatility and thermal stability for GC analysis.[2][5][6]
Caption: General workflow for GC analysis enhancement via derivatization.
Method 1: Silylation with MSTFA
Silylation is the most prevalent derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an exceptionally effective reagent for this purpose.
Principle & Mechanism: MSTFA reacts with the hydroxyl group of 1-phenyl-1-butanol to form a TMS ether. A key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is highly volatile and typically does not interfere with the chromatographic analysis, ensuring a clean baseline.[5] The reaction proceeds readily with primary and secondary alcohols.
Caption: Reaction of 1-Phenyl-1-butanol with MSTFA.
Experimental Protocol: MSTFA Silylation
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of dry nitrogen.
-
Solvent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the residue. Pyridine can act as a catalyst and acid scavenger.
-
Reagent Addition: Add 100 µL of MSTFA to the vial. For more challenging or sterically hindered compounds, MSTFA with 1% TMCS can be used to increase reactivity.[5]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC or GC-MS system. If necessary, the solution can be further diluted with an appropriate solvent.
Trustworthiness Check: Always prepare a reagent blank (solvent and MSTFA, no analyte) and run it under the same GC conditions to identify any potential interferences from the reagents or solvent.
| Parameter | Recommended Condition | Rationale & Comments |
| Analyte Mass | 1-2 mg | Provides sufficient concentration for detection without overloading the system. |
| Solvent | 200 µL Anhydrous Pyridine | Pyridine is an excellent solvent and acts as a catalyst for the silylation reaction.[7] |
| Reagent | 100 µL MSTFA | Provides a significant molar excess to drive the reaction to completion. |
| Temperature | 70°C | Accelerates the reaction rate. Most secondary alcohols derivatize completely under these conditions. |
| Time | 30 minutes | Sufficient for complete derivatization of non-hindered secondary alcohols. |
| Expected Δ Mass | +72 amu | The addition of a Si(CH₃)₃ group (73 amu) replacing one H atom (1 amu). |
Method 2: Acylation with TFAA
Acylation with fluorinated anhydrides is another powerful derivatization strategy. Trifluoroacetic Anhydride (TFAA) is highly reactive and converts alcohols into their corresponding trifluoroacetyl esters.[8][9]
Principle & Mechanism: TFAA reacts rapidly with the hydroxyl group of 1-phenyl-1-butanol. The resulting trifluoroacetyl ester is significantly more volatile and thermally stable.[8] The incorporation of fluorine atoms makes the derivative highly sensitive to an Electron Capture Detector (ECD), enabling trace-level analysis.[9][10]
Caption: Reaction of 1-Phenyl-1-butanol with TFAA.
Experimental Protocol: TFAA Acylation
-
Sample Preparation: Place 1-5 mg of the alcohol sample into a 2 mL reaction vial. If in solution, evaporate to complete dryness.
-
Solvent Addition: Dissolve the residue in 0.5 mL of a suitable solvent, such as acetone or dichloromethane.[11]
-
Reagent Addition: Add 200 µL of TFAA to the vial.[11] The reaction is often exothermic.
-
Reaction: Cap the vial and allow the mixture to react for 20-30 minutes at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.[9][11]
-
Reagent Removal: After the reaction is complete, gently blow a stream of dry nitrogen over the solution to evaporate the excess TFAA and solvent. This step is crucial to prevent column damage from the acidic reagent.
-
Reconstitution & Analysis: Re-dissolve the dried derivative in a small volume (e.g., 1 mL) of a compatible solvent like ethyl acetate or hexane for GC injection.
Critical Consideration - Chiral Integrity: Acylation with TFAA, particularly under harsh conditions (high temperatures or prolonged reaction times), has been reported to potentially cause partial isomerization (racemization) at the chiral center of some alcohols.[12][13] To ensure the trustworthiness of the analysis, it is imperative to:
-
Use the mildest conditions possible (room temperature, shortest effective reaction time).
-
Validate the method by derivatizing a standard of known enantiomeric excess (or a racemic mixture) and confirming that the enantiomeric ratio is preserved post-derivatization.
| Parameter | Recommended Condition | Rationale & Comments |
| Analyte Mass | 1-5 mg | Standard mass for derivatization. |
| Solvent | 0.5 mL Dichloromethane | Inert solvent that facilitates the reaction. |
| Reagent | 200 µL TFAA | TFAA is highly reactive; a molar excess ensures a complete reaction.[8] |
| Temperature | Room Temperature (or ≤ 50°C) | Mild conditions are preferred to minimize the risk of isomerization.[12][13] |
| Time | 20-30 minutes | TFAA reacts rapidly with unhindered alcohols.[11] |
| Expected Δ Mass | +96 amu | The addition of a COCF₃ group (97 amu) replacing one H atom (1 amu). |
Recommended GC Conditions for Chiral Analysis
Regardless of the derivatization method, separation of the resulting derivative from its enantiomer requires a chiral stationary phase.
| GC Parameter | Recommended Setting | Justification |
| Column | Astec® CHIRALDEX® B-PM or equivalent cyclodextrin-based chiral column (e.g., 30 m x 0.25 mm, 0.12 µm) | These columns are specifically designed to resolve enantiomers of a wide range of compounds, including alcohols and their derivatives.[14] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivative without causing thermal degradation. |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min. | This is a starting point; the program must be optimized to achieve baseline separation of the enantiomers. |
| Detector | FID, MS, or ECD | FID is a universal detector. MS provides structural confirmation. ECD is highly sensitive for the TFAA derivative. |
| Detector Temp. | 250°C (FID/ECD), MS Transfer Line at 280°C | Prevents condensation of the analyte post-separation. |
Summary and Method Selection Guide
The choice between MSTFA and TFAA derivatization depends on the analytical goals, available instrumentation, and the nature of the sample matrix.
| Feature | Silylation (MSTFA) | Acylation (TFAA) |
| Principle | Forms a TMS ether | Forms a trifluoroacetyl ester |
| Reactivity | High, very effective for alcohols | Extremely high, very rapid reaction |
| Byproducts | Volatile, non-interfering[5] | Acidic, must be removed before analysis |
| Derivative Stability | Good, but can be moisture-sensitive | Excellent thermal and chemical stability[2][9] |
| Chiral Integrity | Generally considered very safe | Caution: Potential for isomerization under harsh conditions[12][13] |
| Primary Detector | GC-MS, GC-FID | GC-ECD (high sensitivity), GC-MS, GC-FID |
| Best For... | General purpose, reliable GC-MS identification and quantification. | Trace analysis requiring high sensitivity (ECD), confirmation testing. |
Expert Recommendation: For routine enantiomeric purity analysis of this compound by GC-MS or GC-FID, MSTFA derivatization is the recommended starting point due to its robust performance, clean reaction profile, and lower risk to chiral integrity. TFAA derivatization should be reserved for applications requiring the ultra-high sensitivity of an ECD, with careful validation to rule out any on-procedure racemization.
References
-
GC Derivatization Reagents. Obrnuta faza. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? National Institutes of Health. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
-
Silylation. Wikipedia. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. ResearchGate. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Trifluoroacetylation of Alcohols During NMR Study. Semantic Scholar. [Link]
-
Derivatization Methods in GC and GC/MS. In "Mass Spectrometry in Food and Feed Analysis: Principles and Applications". [Link]
-
Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]
-
Chiral Recognition of 1-Phenyl-1-propanol/2-Butanol Clusters by Resonance Enhanced Multiphoton Ionization Spectroscopy. Sci-Hub. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. PubMed. [Link]
-
Enantioselective gas chromatography in flavor and fragrance analysis: strategies for the identification of known and unknown plant volatiles. PubMed. [Link]
-
Application of enantioselective capillary gas chromatography to the analysis of chiral pharmaceuticals. ResearchGate. [Link]
-
Enantioselective HS-SPME-GC-MS for Authentication of Natural and Synthetic Strawberry Flavour in Syrups. Polish Journal of Food and Nutrition Sciences. [Link]
-
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. [Link]
-
Enantioselective Gas Chromatography in Flavor and Fragrance Analysis: Strategies for the Identification of Known and Unknown Plant Volatiles. ResearchGate. [Link]
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Scale-Up Synthesis of Enantiomerically Pure (R)-(+)-1-Phenyl-1-butanol: An Application Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral (R)-(+)-1-Phenyl-1-butanol
Enantiomerically pure alcohols are pivotal chiral building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. This compound, a secondary aromatic alcohol, is a valuable synthon prized for its role in the construction of stereochemically defined molecules. Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the development of novel materials. The asymmetric synthesis of this compound, particularly on a larger scale, presents both opportunities and challenges. This guide provides an in-depth analysis of scalable, efficient, and reliable methods for the production of this compound with high enantiomeric purity. We will delve into the technical nuances of biocatalytic and chemocatalytic approaches, offering detailed protocols and a comparative assessment to inform your selection of the most suitable method for your research and development needs.
Strategic Approaches to Asymmetric Synthesis
The primary and most direct route to enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 1-phenyl-1-butanone. This transformation can be achieved with high efficiency and stereoselectivity using two main strategies: biocatalysis and chemocatalysis. The choice between these approaches often depends on factors such as desired scale, cost considerations, available equipment, and downstream processing requirements.
dot
Figure 1: Overview of synthetic strategies for this compound.
Comparative Analysis of Scalable Synthetic Methods
The selection of a synthetic route for scale-up necessitates a thorough evaluation of various parameters. The following table provides a comparative overview of the most promising methods for the synthesis of this compound.
| Method | Catalyst/Reagent | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| Biocatalysis | Saccharomyces cerevisiae (Baker's Yeast) | 70-90% | >95% (for the (S)-enantiomer, requires screening for (R)-selective strains or engineered enzymes) | Green, cost-effective, mild reaction conditions, no heavy metal contamination.[1][2] | Substrate scope can be limited, lower volumetric productivity, potential for byproduct formation.[1][2] |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine / Borane complex | 85-95% | >98% | High enantioselectivity for a broad range of ketones, predictable stereochemistry, well-established methodology.[1] | Requires stoichiometric amounts of borane, moisture-sensitive reagents, potential for borane-related side reactions. |
| Noyori Asymmetric Hydrogenation | Ru-based catalysts (e.g., RuCl) | >95% | >99% | Extremely high enantioselectivity, very low catalyst loading (high turnover number), applicable to a wide range of ketones.[3] | High cost of ruthenium catalysts and chiral ligands, requires specialized high-pressure hydrogenation equipment. |
Detailed Application Notes and Protocols
Method 1: Biocatalytic Reduction with Saccharomyces cerevisiae
Principle: This method leverages the enzymatic machinery of whole-cell Saccharomyces cerevisiae (baker's yeast) to perform the asymmetric reduction of 1-phenyl-1-butanone. The yeast contains various oxidoreductases that can catalyze the transfer of a hydride from a cofactor (NAD(P)H) to the carbonyl group of the substrate. The stereochemical outcome is dependent on the specific enzymes present in the yeast strain. While many common strains of baker's yeast preferentially produce the (S)-enantiomer, screening of different strains or the use of genetically engineered yeast can yield the desired (R)-enantiomer. This protocol outlines a general procedure that can be adapted for screening and optimization.
Protocol for Pilot Scale (10 g scale):
-
Preparation of the Culture Medium: In a sanitized 2 L fermenter or a large Erlenmeyer flask, dissolve 100 g of glucose and 20 g of yeast extract in 1 L of deionized water. Autoclave the medium at 121°C for 20 minutes and allow it to cool to room temperature.
-
Inoculation and Pre-culture: Inoculate the sterile medium with a vibrant culture of Saccharomyces cerevisiae. Incubate at 30°C with gentle agitation (150 rpm) for 24 hours to allow for cell growth.
-
Substrate Addition: Dissolve 10 g of 1-phenyl-1-butanone in a minimal amount of ethanol (e.g., 10-20 mL) to aid in its dispersion in the aqueous medium. Add the substrate solution to the yeast culture.
-
Biotransformation: Continue the incubation at 30°C with agitation (150-200 rpm) for 48-72 hours. Monitor the progress of the reaction by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Work-up and Extraction:
-
Once the reaction is complete, add celite or diatomaceous earth to the culture broth and stir for 30 minutes to aid in the filtration of the yeast cells.
-
Filter the mixture through a Büchner funnel.
-
Transfer the filtrate to a large separatory funnel and extract three times with ethyl acetate (3 x 200 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.
-
-
Analysis: Determine the final yield and enantiomeric excess using chiral HPLC or GC.
dot
Figure 2: Workflow for biocatalytic reduction.
Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
Principle: The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol. The catalyst coordinates with borane, forming a complex that delivers a hydride to one face of the ketone in a highly stereocontrolled manner. For the synthesis of this compound, the (R)-2-Methyl-CBS-oxazaborolidine catalyst is used.
Protocol for Pilot Scale (10 g scale):
-
Reactor Setup: Under a nitrogen atmosphere, equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Catalyst Charging: Charge the flask with a 1 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (10 mol%, relative to the ketone).
-
Reaction Co-solvent: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Cooling: Cool the reaction mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Borane Addition: Slowly add a 1 M solution of borane-THF complex (BH₃·THF) in THF (1.2 equivalents relative to the ketone) via the dropping funnel, maintaining the internal temperature below -15°C.
-
Substrate Addition: In a separate flask, dissolve 10 g of 1-phenyl-1-butanone in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below -15°C.
-
Reaction Monitoring: Stir the reaction mixture at -20°C for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol (20 mL) to quench the excess borane. Allow the mixture to warm to room temperature.
-
Work-up:
-
Add 1 M hydrochloric acid (50 mL) and stir for 30 minutes.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Analysis: Determine the yield and enantiomeric excess by chiral HPLC or GC.
dot
Figure 3: Workflow for CBS asymmetric reduction.
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. The separation is achieved on a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers, leading to different retention times.
Recommended HPLC Method:
-
Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is often effective for resolving the enantiomers of aromatic alcohols.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation. A typical starting point is 90:10 (n-hexane:isopropanol). For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Safety and Handling Considerations for Scale-Up
Scaling up chemical reactions requires a heightened awareness of safety protocols.
-
Borane Reagents: Borane-THF complex and other borane sources are flammable and react violently with water, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.[5][6]
-
Pyrophoric Reagents: While not directly used in the provided protocols, some alternative reduction methods may involve pyrophoric reagents. These substances can ignite spontaneously on contact with air. Specialized training and handling techniques, such as the use of Sure/Seal™ bottles and cannula transfer techniques, are essential. All work with pyrophoric reagents must be conducted in a glovebox or under a strictly controlled inert atmosphere.[7][8]
-
Ruthenium Catalysts: While used in catalytic amounts, ruthenium compounds can be toxic. Avoid inhalation of dust and skin contact.
-
General Precautions: Always conduct a thorough risk assessment before performing any scale-up reaction. Ensure that appropriate fire extinguishing equipment (e.g., Class D fire extinguisher for metal fires) is readily available.
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound is readily achievable on a larger scale through both biocatalytic and chemocatalytic methods. For environmentally benign and cost-effective synthesis, biocatalysis with a suitable (R)-selective yeast strain or engineered enzyme presents an attractive option. For high enantioselectivity and broad substrate applicability, the CBS reduction offers a robust and well-established solution. For ultimate efficiency in terms of catalyst loading and enantiopurity, Noyori asymmetric hydrogenation stands out, albeit with higher initial catalyst and equipment costs.
The choice of the optimal method will ultimately be guided by the specific requirements of your project, including scale, budget, and available infrastructure. The protocols and comparative data provided in this guide are intended to serve as a strong foundation for your process development and scale-up activities in the pursuit of this valuable chiral intermediate.
References
-
Pyrophoric Handling Procedure. Carnegie Mellon University. [Link]
-
The Safe Use of Pyrophoric Reagents. Columbia University Environmental Health & Safety. [Link]
-
Ketone Reduction. GSK Reagent Guides. [Link]
-
Specific Solvent Issues / Safety Issues with Ketone Reduction. GSK Reagent Guides. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Saccharomyces Cerevisiae as a Biocatalyst for Different Carbonyl Group under Green Condition. Organic Chemistry Research. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
A Convenient Enantioselective CBS-Reduction of Arylketones in Flow-Microreactor Systems. ResearchGate. [Link]
-
Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. Chemistry – A European Journal. [Link]
-
How to Turn Yeast Cells into a Sustainable and Switchable Biocatalyst? On-Demand Catalysis of Ketone Bioreduction or Acyloin Condensation. ACS Sustainable Chemistry & Engineering. [Link]
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. [Link]
-
Development of Sustainable Biocatalytic Reduction Processes for Organic Chemists. Wiley-VCH. [Link]
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. OSTI.GOV. [Link]
-
Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]
-
Saccharomyces cerevisiae whole cell biotransformation for the production of aldehyde flavors and fragrances. AMB Express. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]
-
A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. ResearchGate. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
Sources
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- 2. Saccharomyces Cerevisiae as a Biocatalyst for Different Carbonyl Group under Green Condition [orgchemres.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cmu.edu [cmu.edu]
- 6. pnnl.gov [pnnl.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. research.columbia.edu [research.columbia.edu]
Troubleshooting & Optimization
Improving enantiomeric excess in the synthesis of (R)-(+)-1-Phenyl-1-butanol
Welcome to the technical support center for the synthesis of (R)-(+)-1-Phenyl-1-butanol. This guide is designed for researchers, chemists, and drug development professionals who are aiming to achieve high enantiomeric excess (ee%) in their synthetic protocols. We will move beyond simple procedural lists to explore the underlying principles and provide robust, field-tested solutions to common challenges encountered during this synthesis. Our focus will be on the widely employed asymmetric reduction of butyrophenone.
Troubleshooting Guide: Low Enantiomeric Excess (ee%)
Achieving high enantioselectivity is the primary challenge in this synthesis. Low ee% is not a singular issue but often the result of several cumulative factors. This guide provides a systematic approach to diagnosing and resolving the root causes of suboptimal stereocontrol.
Logical Workflow for Troubleshooting Low ee%
Before diving into specific parameters, it's crucial to follow a logical diagnostic sequence. The following workflow ensures that the most common and impactful variables are checked first, saving time and resources.
Caption: A systematic workflow for diagnosing the cause of low enantiomeric excess.
Q1: My enantiomeric excess is consistently low. Could my starting material (butyrophenone) be the problem?
A1: Absolutely. The purity of the prochiral ketone is a critical, yet often overlooked, parameter.
Causality: Impurities in the butyrophenone substrate can severely compromise the reaction's enantioselectivity through several mechanisms:
-
Catalyst Poisoning: Acidic or basic impurities can react with the Lewis acidic boron center of the Corey-Bakshi-Shibata (CBS) catalyst or the borane reducing agent, rendering them inactive.
-
Competing Reactions: Other carbonyl-containing impurities can compete for the catalyst and reducing agent, leading to a complex reaction mixture and reducing the effective stoichiometry.
-
Inhibition: Certain impurities can coordinate to the catalyst more strongly than the substrate, inhibiting the catalytic cycle.
Troubleshooting Protocol: Substrate Purification
-
Purity Assessment: Before use, analyze your commercial butyrophenone by ¹H NMR and GC-MS. Look for any signals that do not correspond to the product. Pay close attention to the presence of benzoic acid or other oxidation byproducts.
-
Purification Method: If impurities are detected, purify the butyrophenone via vacuum distillation.[1]
-
Apparatus: Use a short-path distillation apparatus to minimize loss.
-
Conditions: Butyrophenone has a boiling point of approximately 105-107 °C at 15 mmHg. Adjust your vacuum and temperature accordingly.
-
Collection: Collect the heart cut fraction, discarding the initial and final fractions which are likely to be enriched in volatile and high-boiling impurities, respectively.
-
-
Post-Purification Analysis: Re-analyze the purified substrate by GC to confirm purity (>99.5% is recommended).
-
Storage: Store the purified ketone under an inert atmosphere (Nitrogen or Argon) and over 4Å molecular sieves to prevent moisture absorption and degradation.[2]
Q2: I'm using a well-known chiral catalyst (e.g., (R)-Me-CBS) but still getting poor results. What could be wrong with my catalytic system?
A2: The issue likely lies in the integrity of the catalyst or the reducing agent, and the strictly anhydrous conditions required for their use. The CBS reduction is a powerful method for this transformation, but it is highly sensitive to moisture.[3][4][5]
Causality: The CBS Reduction Mechanism The enantioselectivity of the CBS reduction stems from a highly organized, six-membered transition state.[6]
-
Activation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom.[3]
-
Coordination: The butyrophenone carbonyl oxygen then coordinates to this now more Lewis-acidic boron. For steric reasons, the ketone coordinates with its larger group (phenyl) positioned away from the bulky group on the catalyst.
-
Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon through a chair-like transition state. This geometry forces the hydride to attack a specific face of the ketone, resulting in the formation of one enantiomer preferentially.
Mechanism Visualization
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Water's Detrimental Effect: Water reacts violently with borane (BH₃•THF or BH₃•SMe₂) and can hydrolyze the oxazaborolidine catalyst. This not only consumes the reagents but also leads to an uncatalyzed, non-selective reduction pathway, producing a racemic mixture.[4][5] Therefore, maintaining strictly anhydrous conditions is non-negotiable.
Troubleshooting Protocol: Catalyst and Reaction Setup
-
Solvent Preparation: Use anhydrous solvents. Purchase high-quality anhydrous solvent or dry it using an appropriate method (e.g., distillation from sodium/benzophenone for THF) and store it over activated molecular sieves under an inert atmosphere.
-
Glassware: Oven-dry all glassware (≥120 °C) for several hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus and purge it thoroughly with a dry inert gas. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Handling:
-
CBS Catalyst: If using a solution, ensure it's from a reputable supplier and handled via syringe under an inert atmosphere.
-
Borane: BH₃•THF solutions can degrade over time. It is advisable to titrate the solution before use to determine its exact molarity. Never use a solution with visible precipitates.
-
-
Order of Addition: Add the CBS catalyst to the reaction vessel first, followed by the slow, dropwise addition of the borane solution at the recommended temperature (e.g., 0 °C or room temperature) to pre-form the active complex. Finally, add the butyrophenone substrate solution, also dropwise.
Q3: My ee% is good but not excellent (>99%). How can I optimize the reaction conditions for the final push?
A3: Fine-tuning reaction parameters like temperature, solvent, and stoichiometry can often provide the incremental improvements needed to reach >99% ee.
Parameter Optimization Insights
| Parameter | Effect on Enantioselectivity | Rationale & Recommendations |
| Temperature | Generally, lower temperatures increase ee%. | Lowering the reaction temperature (e.g., from 25 °C to -20 °C or lower) increases the energy difference between the two diastereomeric transition states, favoring the formation of the desired enantiomer.[4] However, excessively low temperatures can drastically slow the reaction rate.[7] A temperature screen is highly recommended. |
| Solvent | Can have a significant impact. | Solvents like THF and toluene are most common. The choice of solvent can influence the solubility of reagents and the conformation of the transition state assembly.[8] It is worth screening different anhydrous, non-protic solvents if results in THF are suboptimal. |
| Catalyst Loading | Higher loading does not always mean higher ee%. | Typically, 5-10 mol% of the CBS catalyst is sufficient. Using too little may result in a significant background (non-catalyzed) reaction. Using too much is uneconomical and offers diminishing returns on ee%. |
| Reducing Agent | Choice and stoichiometry are key. | Borane complexes (BH₃•THF, BH₃•SMe₂) are standard. Catecholborane can sometimes offer improved selectivity, especially at very low temperatures.[4] Use a slight excess (e.g., 0.6 to 1.2 equivalents) relative to the ketone.[7][9] A large excess can promote the non-catalyzed pathway. |
Q4: I achieved high ee% in the crude reaction mixture, but it drops after purification. Why is this happening?
A4: The chiral alcohol product can be susceptible to racemization during work-up or purification, especially under harsh acidic or basic conditions.
Causality: Racemization can occur if the benzylic alcohol is temporarily converted back to a planar sp²-hybridized carbocation or ketone intermediate.[10] This is more likely under the following conditions:
-
Strongly Acidic Quench/Work-up: A strong acid can protonate the hydroxyl group, which can then leave as water to form a stabilized benzylic carbocation. Re-addition of water to this planar intermediate will be non-selective, leading to a racemic mixture.
-
Oxidative Conditions: Presence of residual oxidants can re-oxidize the alcohol back to the starting ketone, which can then be reduced non-selectively.
-
Prolonged Heating: While generally stable, prolonged heating during solvent evaporation or chromatography, especially in the presence of acidic/basic impurities (e.g., on silica gel), can potentially lead to degradation or racemization.
Troubleshooting Protocol: Work-up and Purification
-
Quenching: Quench the reaction carefully and at a low temperature (e.g., 0 °C). Instead of a strong acid, use a milder quenching agent like methanol, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt.
-
Extraction: Use a minimally reactive organic solvent for extraction (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine to remove excess water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator at moderate temperature (e.g., <40 °C).
-
Purification:
-
Silica Gel Chromatography: If chromatography is necessary, consider neutralizing the silica gel by pre-treating a slurry of silica in your eluent with a small amount of triethylamine (~1% v/v) before packing the column. This neutralizes acidic sites on the silica surface.
-
Eluent System: Use a neutral eluent system like hexanes/ethyl acetate.
-
-
Analysis: Determine the enantiomeric excess using a standard method like chiral HPLC or GC.[11] This is the definitive measure of your success.
Frequently Asked Questions (FAQs)
Q: What is a typical, reliable protocol for synthesizing this compound with high ee%? A: A robust starting point is the CBS reduction.
-
Under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, ~5-10 mol%) to anhydrous THF at room temperature.
-
Cool the solution to 0 °C and add BH₃•SMe₂ complex (~1.0 M, 0.8 eq) dropwise. Stir for 15 minutes.
-
Slowly add a solution of purified butyrophenone (1.0 eq) in anhydrous THF over 30 minutes.
-
Monitor the reaction by TLC or GC. Upon completion (typically 1-2 hours), cool to 0 °C and quench slowly with methanol.
-
Perform an aqueous work-up with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography on neutralized silica gel.
Q: How do I accurately measure enantiomeric excess? A: The most common and accurate methods are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[11] You will need a column with a chiral stationary phase capable of separating the two enantiomers of 1-phenyl-1-butanol. By integrating the peak areas for the (R) and (S) enantiomers, you can calculate the ee% using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.[12]
Q: Can I use a biocatalytic method instead? A: Yes, biocatalysis is an excellent green chemistry alternative.[13] Many yeast strains (like Saccharomyces cerevisiae) contain oxidoreductase enzymes that can reduce butyrophenone to the chiral alcohol.[13] The enantioselectivity will depend heavily on the specific yeast strain, co-substrate (e.g., glucose), and reaction conditions (pH, temperature, aeration).[13] This approach often requires significant screening and optimization but can provide very high ee% under mild conditions.
References
-
Sui, J., Wang, N., Wang, J., & Gong, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11045-11066. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 27). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2009). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Current Medicinal Chemistry, 16(31), 4082-4115. [Link]
-
LibreTexts. (2021, August 15). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Knochel, P., Perea, J. J. A., & Jones, P. (1998). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Tetrahedron, 54(29), 8275-8302. [Link]
-
Iwaniuk, D. P., et al. (2013). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS Medicinal Chemistry Letters, 4(11), 1099-1104. [Link]
-
Wolf, C., & Bentley, K. W. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 18(3), 2491-2503. [Link]
-
Romero-Márquez, M., et al. (2021). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-4-Phenyl-2-butylamine. ChemCatChem, 13(12), 2901-2908. [Link]
-
Kim, D., & Park, J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
-
Ashenhurst, J. (2021). What's a Racemic Mixture? Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2022). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
Kumar, S., et al. (2018). SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library. [Link]
-
James, T., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(3), 541-546. [Link]
-
Chemistry Student. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
-
Pate, B. H., et al. (2022). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Journal of the American Chemical Society, 144(32), 14598-14605. [Link]
-
Delgove, C., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
-
PubChem. (n.d.). 1-Phenyl-1-butanol. Retrieved from [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
Sources
- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. This compound | 22144-60-1 | Benchchem [benchchem.com]
Technical Support Center: Grignard Synthesis of 1-Phenyl-1-butanol
Welcome to the technical support center for the Grignard synthesis of 1-phenyl-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this classic yet sensitive transformation. Here, we move beyond procedural outlines to delve into the causality behind common experimental challenges, focusing on the prevalent side reactions that can compromise yield and purity. Our goal is to provide you with a self-validating system of protocols and a deep mechanistic understanding to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield of 1-phenyl-1-butanol is significantly lower than expected. What are the most likely causes?
Low yield in a Grignard synthesis is a common issue that can often be traced back to several competing side reactions or suboptimal reaction conditions. The primary culprits are typically the presence of proton sources that quench the Grignard reagent, side reactions of the Grignard reagent itself, or reactions involving the aldehyde starting material. A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree: Low Product Yield
Below is a decision tree to help diagnose the potential source of low yield in your Grignard synthesis.
Caption: Decision tree for troubleshooting low product yield.
FAQ 2: I've noticed a significant amount of biphenyl in my crude product mixture. What is causing this and how can I prevent it?
The presence of biphenyl is a classic indicator of a Wurtz coupling reaction . This side reaction occurs when the phenylmagnesium bromide (your Grignard reagent) reacts with unreacted bromobenzene in the reaction mixture.
Mechanism of Wurtz Coupling:
The generally accepted mechanism involves the Grignard reagent acting as a nucleophile and attacking the electrophilic carbon of the bromobenzene.
Causality and Prevention:
-
High Local Concentration of Bromobenzene: Adding the bromobenzene too quickly to the magnesium turnings can lead to localized high concentrations, favoring the Wurtz coupling.
-
Elevated Temperatures: Higher temperatures can increase the rate of this side reaction.
Troubleshooting Protocol: Minimizing Wurtz Coupling
-
Slow Addition of Alkyl Halide: Add the bromobenzene dropwise to the magnesium suspension in anhydrous ether. This ensures that the Grignard reagent is formed and consumed in the subsequent reaction with butanal, rather than reacting with incoming bromobenzene.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating, which can promote side reactions.[1]
-
Ensure Efficient Stirring: Vigorous stirring ensures that the bromobenzene is dispersed quickly and reacts with the magnesium, rather than accumulating and reacting with the already-formed Grignard reagent.
Reaction Pathways: Main Reaction vs. Wurtz Coupling
Caption: Competing reaction pathways in the Grignard synthesis.
FAQ 3: My starting material, butanal, is being recovered after the reaction, and I'm seeing some 1-butanol. What's happening?
This observation points towards two potential side reactions involving the butanal: enolization and reduction . Both are a consequence of the Grignard reagent's strong basicity, in addition to its nucleophilicity.[2]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the butanal, which has acidic protons. This forms a magnesium enolate. During the acidic workup, this enolate is protonated back to butanal, leading to its recovery.[2][3]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the carbonyl group via a cyclic six-membered transition state. This is less likely with phenylmagnesium bromide but can occur with other Grignard reagents. In this specific synthesis, any reduction to 1-butanol would more likely be from impurities in the reagents.
Troubleshooting Enolization:
-
Lower Reaction Temperature: Perform the addition of the butanal to the Grignard reagent at a lower temperature (e.g., 0 °C). This favors the nucleophilic addition over the enolization pathway.[3]
-
Reverse Addition: In some cases, adding the Grignard reagent to the aldehyde can minimize the time the aldehyde spends in a basic environment before reacting. However, this must be done carefully to avoid high local concentrations of the Grignard reagent.
Table 1: Effect of Temperature on Nucleophilic Addition vs. Enolization
| Temperature | Predominant Reaction Pathway | Expected Outcome |
| Room Temperature | Competitive Addition & Enolization | Mixture of product and recovered starting material |
| 0 °C to -10 °C | Nucleophilic Addition | Higher yield of 1-phenyl-1-butanol |
FAQ 4: The reaction mixture turned cloudy and then a solid precipitated before I added the butanal. Why did this happen?
This is a strong indication that your Grignard reagent has been quenched by atmospheric moisture or carbon dioxide. Grignard reagents are extremely strong bases and will react readily with even weak acids like water.[4][5][6][7][8]
-
Reaction with Water: Phenylmagnesium bromide reacts with water to form benzene and magnesium hydroxybromide, which is insoluble in ether and precipitates out.[5][6][8]
-
Reaction with Carbon Dioxide: Grignard reagents react with CO2 to form a magnesium carboxylate salt.[9][10][11] Upon acidic workup, this will yield benzoic acid.
Preventative Measures and Protocols:
Protocol 1: Rigorous Anhydrous Technique
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) immediately before use. Alternatively, flame-dry the assembled apparatus under a stream of dry nitrogen or argon.[12][13]
-
Solvent Purity: Use freshly opened anhydrous diethyl ether or THF. If the solvent has been opened previously, it should be dried over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distilled under an inert atmosphere.[5]
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent the ingress of atmospheric moisture and CO2.[1]
Visualizing Contamination Pathways
Caption: Pathways for Grignard reagent quenching by contaminants.
Experimental Protocols
Protocol 2: Titration of Phenylmagnesium Bromide
To avoid stoichiometric errors, it is crucial to determine the exact concentration of your prepared Grignard reagent before use. A simple and effective method is titration against a known amount of iodine.
-
Carefully withdraw a 1.0 mL aliquot of the Grignard solution using a dry, inert gas-purged syringe and add it to a dry flask containing 5-10 mL of anhydrous THF under an inert atmosphere.
-
Add a small crystal of 1,2-diiodoethane as an indicator.
-
Titrate with a standardized solution of iodine in anhydrous THF until the characteristic iodine color persists.
-
The molarity can be calculated based on the 1:1 stoichiometry between the Grignard reagent and iodine.[3]
Summary
The successful Grignard synthesis of 1-phenyl-1-butanol is a testament to meticulous experimental technique. By understanding the mechanistic underpinnings of the primary side reactions—Wurtz coupling, enolization, and quenching by protic contaminants—researchers can proactively implement protocols to mitigate their impact. The key to a high-yielding, clean reaction lies in the rigorous exclusion of water and atmospheric gases, controlled addition rates, and appropriate temperature management.
References
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2019, June 5). 20.13 Reaction of Organometallic Reagents with CO2. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2015, November 13). Why Grignard Reagents React With Water. Master Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Retrieved from [Link]
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Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Allentoff, N., & Wright, G. F. (1957). Grignard Synthesis of 2-Phenyl-2-butanol in Optically Active Solvents. The Journal of Organic Chemistry, 22(1), 1-5. [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
Quora. (2019, November 13). What happens when a Grignard reagent is treated with water?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]
-
Organic Syntheses. (n.d.). HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID. Retrieved from [Link]
-
Socratic. (2014, March 25). Why is it necessary to avoid even traces of moisture from a Grignard reagent?. Retrieved from [Link]
-
chemistNATE. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Purification of (R)-(+)-1-Phenyl-1-butanol
Introduction: The successful purification of (R)-(+)-1-Phenyl-1-butanol is a critical step for its use in pharmaceutical synthesis and research. Achieving high chemical and, crucially, enantiomeric purity is paramount. This guide provides practical, in-depth answers to common challenges encountered during the purification process, drawing from established laboratory techniques and scientific principles. We will explore troubleshooting strategies for common purification methods and provide detailed protocols to ensure you can achieve your desired product specifications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties, analysis, and general purification strategies for this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route used.
-
From Grignard Reaction (e.g., benzaldehyde + propylmagnesium bromide): Expect unreacted benzaldehyde, biphenyl (from coupling of the Grignard reagent), and potentially the diastereomeric alcohol if a chiral auxiliary was used.
-
From Reduction of 1-Phenyl-1-butanone: Unreacted ketone is the most common impurity. The specific reducing agent used can also introduce contaminants that must be removed during workup.
-
General Impurities: Solvents used in the reaction and workup (e.g., diethyl ether, toluene, tetrahydrofuran) are common volatile impurities.[1] Additionally, the (S)-(-)-enantiomer is the most significant impurity in terms of stereochemical purity.
Q2: How do I assess the purity of my sample, both chemically and stereochemically?
A two-pronged approach is necessary: one for chemical purity and one for enantiomeric purity.
-
Chemical Purity: This is typically assessed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). A GC analysis with a Flame Ionization Detector (FID) is excellent for quantifying volatile impurities.
-
Enantiomeric Purity (Enantiomeric Excess, e.e.): This requires a chiral analytical method. The most common and reliable technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[2][3] Chiral GC columns can also be used.[4] The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other.[2]
Q3: What are the key physical properties of this compound relevant to its purification?
Understanding these properties is crucial for selecting and optimizing a purification method.
| Property | Value | Significance for Purification |
| Molecular Weight | 150.22 g/mol [5][6] | Affects diffusion rates in chromatography and volatility. |
| Boiling Point | ~115 °C at 14 mmHg[7] (~222 °C at atm. pressure) | Key parameter for purification by distillation. A high boiling point suggests vacuum distillation is preferable to prevent decomposition. |
| Melting Point | 44-46 °C[7] | The compound is a low-melting solid, which can be relevant for handling and storage. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform).[8] Limited solubility in water.[9] | Dictates solvent choice for chromatography, extraction, and crystallization. |
| Optical Rotation | [α]20/D +55°, c = 5 in chloroform[7] | While polarimetry can confirm the presence of the desired enantiomer, it is not a reliable method for accurately determining e.e. compared to chiral chromatography.[4] |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during purification experiments.
Q: My fractional distillation is not separating the product from a close-boiling impurity. What can I do?
A: This is a common issue when impurities have boiling points within 25-30 °C of your product.[10]
-
Increase Column Efficiency: The separation efficiency of a fractional distillation is determined by the number of "theoretical plates" in the column.[11] Using a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges) increases the surface area for condensation-revaporization cycles, enhancing separation.[10][11]
-
Optimize the Distillation Rate: A slow, steady distillation rate of about 10-20 drops per minute is crucial.[12] If the rate is too fast, the vapor doesn't have sufficient time to equilibrate on the column surfaces, leading to poor separation.
-
Ensure Proper Insulation: The temperature gradient along the column is critical.[10] Wrap the column with glass wool or aluminum foil to minimize heat loss to the surroundings.[11][13] This ensures that the vapor ascends the column properly.
-
Use Reduced Pressure (Vacuum Distillation): Lowering the pressure reduces the boiling points of all components. This can sometimes increase the boiling point difference (ΔT) between your product and the impurity, making separation easier. It is also essential for high-boiling compounds to prevent thermal decomposition.
Q: My flash column chromatography is giving poor separation and/or low yield. How can I optimize it?
A: Flash chromatography is a powerful tool, but its success hinges on proper method development.[14][15]
-
Problem: Poor Separation (Co-elution of spots)
-
Optimize Your Solvent System: The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.3 on a TLC plate.[16] This provides the best chance for good separation on the column. If separation is still poor, try a less polar solvent system or a gradient elution.[17]
-
Check Column Packing: An improperly packed column with air bubbles or channels will lead to poor separation.[16] Ensure you pack the column as a uniform slurry ("wet-packing") and allow it to settle completely.[16]
-
Sample Loading: Load your sample in the minimum possible volume of solvent. For solids or oils, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is highly recommended to achieve a narrow starting band.[17][18]
-
-
Problem: Low Yield
-
Check for Streaking on TLC: If your product streaks on the TLC plate, it may be interacting too strongly with the silica gel (which is acidic). Adding a small amount (0.5-1%) of triethylamine to your eluent can neutralize the silica and improve recovery.[17]
-
Irreversible Adsorption: Highly polar compounds can sometimes stick irreversibly to silica. If you suspect this, filtering the crude product through a short plug of silica first can remove baseline impurities without running a full column.[17]
-
Column Dimensions: Using too much silica gel for the amount of sample can lead to product loss on the column. A common rule of thumb is a silica-to-sample mass ratio of 30:1 to 100:1, depending on the separation difficulty.
-
Q: My final product has low enantiomeric excess (e.e.). How can I improve it?
A: Improving e.e. often requires a purification method that can differentiate between enantiomers.
-
Preparative Chiral HPLC: This is the most direct method for separating enantiomers. While expensive, it offers the highest resolution. The method developed for analytical chiral HPLC can often be scaled up for preparative separation.
-
Diastereomeric Salt Resolution: This classic chemical method involves reacting your racemic alcohol with an enantiomerically pure chiral acid (a resolving agent) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. Afterward, the salt is hydrolyzed to recover the desired enantiomer of the alcohol.
-
Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer over the other. For example, a lipase could be used to selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted (or vice-versa). The resulting ester and unreacted alcohol can then be separated by standard chromatography or distillation.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to remove polar impurities, such as unreacted benzaldehyde or 1-phenyl-1-butanone, from the crude product.
1. Preparation and Method Development: a. Dissolve a small amount of your crude oil in a vial. b. Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product, this compound, an Rf value of ~0.25.[16] c. Prepare your eluent. For a 50 g column, you will need approximately 500 mL to 1 L of solvent.
2. Column Packing: a. Select a glass column of appropriate size (e.g., 40 mm diameter for 1-5 g of crude material). b. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. c. "Wet-pack" the column: In a beaker, slurry silica gel (230-400 mesh) with your chosen eluent.[16] Pour this slurry into the column. d. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.[16] e. Add another thin layer of sand on top of the silica bed.
3. Sample Loading: a. Dissolve your crude product (~1-5 g) in the minimum amount of your eluent or a strong solvent like dichloromethane. b. Add ~2-3 times the mass of your crude product in silica gel to this solution. c. Evaporate the solvent on a rotary evaporator until you have a free-flowing powder. This is your "dry-loaded" sample. d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add your eluent to the column. b. Using gentle air pressure, push the solvent through the column at a flow rate that allows for the collection of fractions. c. Collect fractions in test tubes. Monitor the elution process by TLC. d. Combine the fractions that contain your pure product.
5. Product Recovery: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting oil/solid under high vacuum to remove any residual solvent. c. Characterize the final product for purity (GC, Chiral HPLC) and identity (NMR).
Workflow for Flash Chromatography Purification
Caption: Workflow for purifying this compound via flash chromatography.
Section 4: Method Selection Guide
Choosing the right purification strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. This decision tree can guide your choice.
Decision Tree for Purification Method Selection
Caption: Decision tree to select the appropriate purification method.
References
- BenchChem. (n.d.). Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols.
- Biosynth. (n.d.). 1-Phenyl-1-butanol.
- Theseus. (2018). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
- The Good Scents Company. (n.d.). 1-phenyl-1-butanol.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95372, 1-Phenyl-1-butanol.
- Tantillo, D. J., et al. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research, 45(10), 1765-1775.
- Cheméo. (n.d.). Chemical Properties of 1-Phenyl-1-butanol (CAS 22144-60-1).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5325938, 1-Phenylbutanol, (+)-.
- Patsnap. (2021). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- Biotage. (2023). How to work smarter with flash column chromatography.
- Organic Syntheses. (2021). Purification of Organic Compounds by Flash Column Chromatography.
- University of Bath. (n.d.). Determination of enantiomeric excess.
- Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(5), 385-390.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- National Center for Biotechnology Information. (2016). Enantiomeric Recognition and Separation by Chiral Nanoparticles. PMC.
- Chemistry For Everyone. (2023). How Do You Troubleshoot Common Distillation Column Issues?
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
- University of California, Irvine. (n.d.). Simple and Fractional Distillation.
- National Center for Biotechnology Information. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
- LibreTexts Chemistry. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation.
- Chemistry Stack Exchange. (2021). Purifying Fluorinated Alcohol via flash Chromatography.
- Wikipedia. (n.d.). Fractional distillation.
- King Group. (n.d.). Successful Flash Chromatography.
- Sulzer. (2019). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
- Slideshare. (2014). Troubleshooting in Distillation Columns.
-
BenchChem. (n.d.). Performance Showdown: A Comparative Guide to Chiral Columns for 2-Phenyl-1-butanol Separation. Retrieved from [Link]
- Li, B., & Haynie, D. T. (2007). Chiral Drug Separation. In Encyclopedia of Nanoscience and Nanotechnology.
- The Chemistry Blog. (2020). What is Fractional Distillation?.
- Wiley Online Library. (2020). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine.
- Wiley Online Library. (2020). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine.
- Google Patents. (2013). Novel synthesis process for 4-phenyl-1-butanol.
- National Institute of Standards and Technology. (n.d.). 1-Phenyl-1-butanol.
- ChemicalBook. (n.d.). 1-PHENYL-1-BUTANOL.
- International Journal of Pharmaceutical Sciences Review and Research. (2010).
- Organic Syntheses. (1998). Catalytic enantioselective addition of dialkylzincs to aldehydes using (2S)-(−)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB]: (S)-1-phenyl-1-propanol.
- Sigma-Aldrich. (n.d.). This compound 97%.
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Technical Support Center: Optimizing Catalyst Loading for the Synthesis of (R)-(+)-1-Phenyl-1-butanol
Welcome to the Technical Support Center dedicated to the asymmetric synthesis of (R)-(+)-1-Phenyl-1-butanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to empower you with the technical knowledge to overcome common challenges and optimize your synthetic route to this valuable chiral alcohol.
Introduction: The Critical Role of Catalyst Optimization
The enantioselective reduction of butyrophenone to this compound is a cornerstone transformation for accessing a key chiral building block in pharmaceutical synthesis. Achieving high enantiomeric excess (ee) and excellent yield hinges on the precise control of reaction parameters, with catalyst loading being a paramount factor. This guide will delve into the nuances of optimizing this critical variable for both transition-metal-catalyzed and biocatalytic approaches.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low Enantiomeric Excess (ee%)
Question: My reaction has proceeded to high conversion, but the enantiomeric excess of my this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low enantioselectivity can be a frustrating issue, often stemming from a handful of critical factors. A systematic approach is the key to identifying the root cause.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
-
Catalyst Integrity:
-
Purity and Decomposition: Has your catalyst been handled and stored under inert conditions? Many asymmetric catalysts, particularly Ru-BINAP complexes, are sensitive to air and moisture, which can lead to decomposition and a loss of selectivity.
-
Improper Activation: If using a pre-catalyst, was the activation step performed correctly? Incomplete activation can result in a mixture of catalytic species with varying selectivities. For Noyori-type catalysts, this involves the formation of the active ruthenium hydride species.[1][2]
-
Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. Very low loadings may allow a non-selective background reaction to become significant. Conversely, high concentrations of some catalysts can lead to the formation of less selective aggregates. It is crucial to screen a range of catalyst loadings.
-
-
Reaction Conditions:
-
Temperature: Asymmetric hydrogenations are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to a drop in ee%. It is advisable to run the reaction at lower temperatures if you are experiencing poor selectivity.[3]
-
Hydrogen Pressure (for Hydrogenation): While a less common cause for low ee% with robust catalysts like Ru-BINAP, excessively high or low pressures can sometimes affect the catalytic cycle. Ensure you are operating within the recommended pressure range for your specific catalyst system.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state. A screen of different anhydrous solvents (e.g., methanol, ethanol, dichloromethane, toluene) is often a worthwhile optimization step.
-
-
Substrate and Reagent Purity:
-
Butyrophenone Purity: Impurities in your starting material can act as catalyst poisons, diminishing both activity and selectivity. Ensure your butyrophenone is of high purity.
-
Solvent and Other Reagents: Trace amounts of water or other coordinating impurities in your solvent or other reagents can deactivate the catalyst or interfere with its chiral environment. Always use anhydrous, high-purity solvents.
-
-
Analytical Method:
-
Chiral Column Resolution: Have you confirmed that your chiral HPLC or GC method is capable of baseline-resolving the two enantiomers of 1-phenyl-1-butanol? Co-elution can lead to an inaccurate determination of the enantiomeric excess.
-
Issue 2: High Enantiomeric Excess (ee%) but Low Yield
Question: I'm delighted with the >99% ee of my product, but my isolated yield is only 30%. How can I improve the conversion while maintaining high selectivity?
Answer: This is a common and often more straightforward problem to solve than low selectivity. It indicates that your chiral catalyst is performing well, but the reaction is either not going to completion or you are losing product during workup and purification.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield with high enantioselectivity.
-
Reaction Parameters:
-
Reaction Time: The most straightforward solution is to extend the reaction time. Monitor the reaction progress by TLC or GC to determine when it has reached completion.
-
Temperature: A modest increase in temperature can significantly increase the reaction rate. However, be cautious, as this may lead to a decrease in enantioselectivity. It is a trade-off that needs to be evaluated.
-
Hydrogen Pressure (for Hydrogenation): Increasing the hydrogen pressure will increase the concentration of the reducing agent in the solution and can lead to a faster reaction rate.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 0.01 mol% to 0.1 mol%) will directly increase the reaction rate. This is often the most effective way to drive the reaction to completion without compromising selectivity.
-
-
Catalyst Activity:
-
Catalyst Poisoning: As mentioned previously, impurities in the substrate or solvent can poison the catalyst, leading to a cessation of the reaction before completion.
-
Catalyst Deactivation: The catalyst may be slowly deactivating under the reaction conditions. While robust, even Noyori-type catalysts have a finite lifetime.
-
-
Workup and Purification:
-
Extraction: Ensure that your workup procedure is optimized for the extraction of 1-phenyl-1-butanol. Check the pH of the aqueous layer to ensure your product is not being lost.
-
Purification: Are you losing a significant amount of product during column chromatography or distillation? Review your purification technique for potential losses.
-
Data Presentation: The Impact of Catalyst Loading
The substrate-to-catalyst ratio (S/C) is a critical parameter that must be optimized for both economic and performance reasons. The following table provides representative data on how catalyst loading can affect both conversion and enantioselectivity in a Noyori-type asymmetric hydrogenation of a prochiral ketone.
| Catalyst Loading (mol%) | Substrate/Catalyst (S/C) Ratio | Conversion (%) | Enantiomeric Excess (ee%) |
| 1.0 | 100 | >99 | 99 |
| 0.1 | 1,000 | >99 | 99 |
| 0.01 | 10,000 | 95 | 98 |
| 0.001 | 100,000 | 60 | 97 |
Note: This data is illustrative for a highly efficient Ru-BINAP catalyzed ketone reduction and the optimal loading for butyrophenone should be determined experimentally.
As the data illustrates, there is often a trade-off between catalyst loading and reaction efficiency. While very low catalyst loadings are economically desirable, they may require longer reaction times or result in incomplete conversion.
Experimental Protocols
Protocol 1: Noyori-Type Asymmetric Hydrogenation of Butyrophenone
This protocol describes a typical procedure for the asymmetric hydrogenation of butyrophenone using a pre-catalyst that is activated in situ.
Materials:
-
[RuCl₂((S)-BINAP)]₂·NEt₃ or a similar Ru(II)-(S)-BINAP precatalyst
-
Butyrophenone (high purity)
-
Anhydrous Methanol (MeOH)
-
High-purity Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation reactor
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, charge a glass liner for the autoclave with the Ru(II)-(S)-BINAP precatalyst (e.g., to achieve a substrate-to-catalyst ratio of 1000:1, use 0.1 mol%).
-
Substrate Addition: Add a solution of butyrophenone (1.0 equivalent) in anhydrous methanol.
-
Reactor Setup: Seal the glass liner inside the autoclave.
-
Purging: Purge the autoclave with hydrogen gas three to five times to remove any residual air.
-
Pressurization: Pressurize the autoclave to the desired pressure (e.g., 10-50 atm) with hydrogen gas.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing by TLC or GC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the reaction mixture and concentrate it under reduced pressure.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by distillation.
-
Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.[4]
Protocol 2: Biocatalytic Reduction of Butyrophenone using Baker's Yeast
This protocol provides a greener, alternative method using a whole-cell biocatalyst.
Materials:
-
Active dry Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Butyrophenone
-
Deionized water
-
Ethyl acetate for extraction
Procedure:
-
Yeast Activation: In a suitable flask, suspend active dry Baker's yeast (e.g., 20 g) in warm (35-40 °C) deionized water (e.g., 200 mL).
-
Carbon Source Addition: Add sucrose or glucose (e.g., 40 g) to the yeast suspension and stir for 30-60 minutes to initiate fermentation.
-
Substrate Addition: Add butyrophenone (e.g., 1 g) to the fermenting yeast culture. It may be beneficial to dissolve the butyrophenone in a minimal amount of ethanol to aid its dispersion.
-
Reaction: Stir the mixture at room temperature (25-30 °C) for 24-72 hours. The progress of the reduction can be monitored by TLC or GC analysis of extracted aliquots.
-
Workup: After the reaction, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells. Wash the filter cake with water.
-
Extraction: Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the this compound.[5][6]
Frequently Asked Questions (FAQs)
Q1: Which enantiomer of the BINAP ligand should I use to obtain this compound? A1: To synthesize the (R)-enantiomer of the alcohol, you should generally use the (S)-BINAP ligand in combination with the ruthenium catalyst. Conversely, the (R)-BINAP ligand will typically produce the (S)-alcohol. This is a well-established stereochemical model for Noyori-type hydrogenations.[7]
Q2: Can I use a different solvent for the Noyori hydrogenation? A2: Yes, alcohols like methanol and ethanol are commonly used and often participate in the catalytic cycle. However, other solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, though this may require re-optimization of the reaction conditions. Always ensure the solvent is anhydrous.
Q3: My biocatalytic reduction is very slow. How can I improve the rate? A3: For whole-cell biocatalysis, the reaction rate can be influenced by several factors. Ensure the yeast is active and the fermentation is vigorous. You can try increasing the temperature slightly (to around 30-35 °C) and ensuring good aeration. Co-solvents can sometimes improve substrate availability, but high concentrations can be toxic to the cells.
Q4: How do I determine the enantiomeric excess of my product? A4: The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). You will need a suitable chiral stationary phase column that can resolve the (R) and (S) enantiomers of 1-phenyl-1-butanol.[8][9]
Q5: Is it possible to recycle the ruthenium catalyst? A5: In principle, homogeneous catalysts like the Ru-BINAP complexes are difficult to recover from the reaction mixture. However, for industrial applications, methods for catalyst recovery and recycling, such as immobilization on a solid support or use of biphasic systems, have been developed. For laboratory scale, it is generally not practical to recycle the catalyst.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis; John Wiley & Sons: New York, 1994.
- Kitamura, M.; Tokunaga, M.; Okhuma, T; Noyori, R. Org. Synth.1993, 71, 1–13.
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
Organic Syntheses. Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. [Link]
-
Chem-Station. Noyori Asymmetric Hydrogenation. [Link]
-
YouTube. Noyori Asymmetric Hydrogenation | Organic Chemistry. [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Catalysis Science & Technology. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]
-
ETH Zurich. Asymmetric Hydrogenation. [Link]
-
MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
WordPress. Ketone Reduction. [Link]
-
National Center for Biotechnology Information. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]
-
National Center for Biotechnology Information. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]
-
National Center for Biotechnology Information. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
SynArchive. Noyori Asymmetric Hydrogenation. [Link]
-
ResearchGate. HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... [Link]
-
Organic Reactions. Enantioselective Reduction of Ketones. [Link]
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]
-
ACS Figshare. Asymmetric Hydrogenation of Isobutyrophenone Using a [(Diphosphine) RuCl2 (1,4-Diamine)] Catalyst. [Link]
-
Organic Chemistry Portal. Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]
-
National Center for Biotechnology Information. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. [Link]
-
ResearchGate. Hydrogenation of acetophenone derivatives: Tuning the enantioselectivity via the metal–support interaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Study of Reduction Properties of Enzyme Alcohol Dehydrogenase from Saccharomyces cerevisiae Meyen ex. Hansen on Some. [Link]
-
ResearchGate. Asymmetric reductions of β-hydroxyacetophenone and acetophenone... [Link]
-
Journal of Applicable Chemistry. View of Eco-Friendly Synthesis Procedure for the Reduction of o-Hydroxy Acetophenone. [Link]
-
PubMed. Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. [Link]
-
ResearchGate. ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. [Link]
-
MDPI. Enzyme Engineering: Performance Optimization, Novel Sources, and Applications in the Food Industry. [Link]
-
ResearchGate. General overview on the approaches for optimizing enzyme expression in yeast. [Link]
-
National Center for Biotechnology Information. Automated in vivo enzyme engineering accelerates biocatalyst optimization. [Link]
-
PubMed. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. [Link]
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iijls.com [iijls.com]
- 6. View of Eco-Friendly Synthesis Procedure for the Reduction of o-Hydroxy Acetophenone | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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Racemization issues with (R)-(+)-1-Phenyl-1-butanol and how to avoid them
A Guide to Maintaining Enantiomeric Integrity
Welcome to the technical support center for (R)-(+)-1-Phenyl-1-butanol. As a key chiral building block in modern organic synthesis and pharmaceutical development, the stereochemical purity of this secondary benzylic alcohol is paramount. Its susceptibility to racemization under various common laboratory conditions can lead to compromised reaction outcomes, including diminished yields of the desired enantiomer and complex purification challenges.
This guide is designed for researchers, scientists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, it provides in-depth, field-tested insights and actionable protocols to help you diagnose, troubleshoot, and—most importantly—prevent racemization. We will explore the "why" behind the experimental choices, ensuring a robust understanding of the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs) about Racemization
This section addresses the most common initial questions regarding the stability of this compound.
Q1: What exactly is racemization and why is it a critical issue for this compound?
A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. For this compound, this means its conversion into a 1:1 mixture of the (R)- and (S)-enantiomers.
This is a critical issue because the biological activity of chiral molecules, particularly pharmaceuticals, is often exclusive to one enantiomer. The other enantiomer might be inactive or, in some historical cases, even harmful. The structure of this compound features a hydroxyl group on a benzylic carbon (a carbon atom directly attached to a phenyl ring). This specific structural motif is the primary reason for its susceptibility to racemization. Under certain conditions, the hydroxyl group can be protonated and leave as a water molecule, forming a planar, achiral carbocation intermediate. This intermediate can then be attacked from either face with equal probability, leading to the formation of both (R) and (S) products, thus destroying the original enantiopurity.
Q2: What are the most common laboratory conditions that trigger the racemization of this alcohol?
A: The enantiomeric integrity of this compound is most commonly compromised by:
-
Acidic Conditions: This is the most significant cause. Both Brønsted and Lewis acids can catalyze the formation of the stabilized benzylic carbocation. Even seemingly mild acidic conditions, such as those from acidic silica gel used in chromatography, can be sufficient to induce racemization.
-
Elevated Temperatures: Heating the alcohol, especially in the presence of trace acidic or basic impurities, can provide the necessary activation energy to overcome the barrier to carbocation formation or other racemization pathways. Distillation at atmospheric pressure, for instance, should be avoided.
-
Certain Oxidizing or Reducing Agents: Some chemical transformations at the hydroxyl group can proceed through mechanisms that affect the stereocenter. For example, oxidation to the corresponding ketone followed by reduction will almost certainly lead to a racemic mixture unless a stereoselective reducing agent is used.
Q3: How can I reliably determine if my sample of this compound has racemized?
A: Visual inspection or standard achiral chromatography (TLC, GC, LC) will not reveal racemization. You must use a method capable of distinguishing between enantiomers. The most common and reliable techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). Using a chiral stationary phase (CSP), the (R) and (S) enantiomers will have different retention times, allowing for their separation and quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a chiral column to separate the enantiomers, which is particularly useful for volatile compounds like 1-phenyl-1-butanol.
-
Polarimetry: A pure sample of this compound will rotate plane-polarized light in a specific direction (+). A decrease in the measured specific rotation suggests that racemization has occurred. If the optical rotation is zero, the sample has become a complete racemate. While indicative, this method is less precise for quantification than chiral chromatography.
Part 2: Troubleshooting Guide: Diagnosing and Solving Racemization
This section provides a structured approach to identifying and resolving racemization issues encountered during your experiments.
Problem: My reaction product exhibits a lower enantiomeric excess (ee) than my starting material.
This is a classic symptom of racemization occurring either during the reaction itself or during the subsequent workup and purification steps. The following logical workflow will help you pinpoint the source of the problem.
Caption: Troubleshooting workflow for diagnosing the source of racemization.
Detailed Troubleshooting Steps
1. Investigate the Reaction Conditions:
-
pH and Reagents: Are you using any strong acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃, ZnCl₂)? Even reagents that can generate acidic species in situ can be problematic. Consider if your reaction conditions would be classified as acidic. If a base is required, could a milder, non-ionic base like a tertiary amine be used instead of a stronger, ionic base?
-
Temperature: Was the reaction run at an elevated temperature for a prolonged period? The rate of racemization is highly temperature-dependent. Run a test reaction at a lower temperature, even if it proceeds more slowly, and check the ee to see if it improves.
-
Solvent: Protic solvents (like alcohols) can facilitate proton transfer and stabilize charged intermediates, potentially accelerating racemization compared to aprotic solvents (like THF, DCM, or toluene).
2. Scrutinize the Workup and Purification Protocol:
-
Aqueous Extractions: Avoid washing your organic layer with acidic or strongly basic aqueous solutions. Use neutral washes, such as saturated sodium bicarbonate (mildly basic), water, and finally brine, to remove reagents.
-
Chromatography: Standard silica gel is inherently acidic and is a very common, yet often overlooked, cause of racemization for acid-sensitive compounds.
-
Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in your eluent system containing a small amount of a tertiary amine (e.g., 1% triethylamine). Alternatively, consider using a different stationary phase, such as neutral or basic alumina.
-
-
Distillation: If you need to purify the product by distillation, do so under reduced pressure (vacuum distillation). This significantly lowers the boiling point and minimizes the thermal stress on the molecule.
Part 3: Best Practices and Preventative Protocols
Proactive measures are the most effective way to preserve the stereochemical integrity of this compound.
Mechanism Visualization: How Racemization Occurs
Understanding the mechanism is key to prevention. Both acid and base catalysis create pathways that destroy the chiral center.
Troubleshooting peak resolution in chiral chromatography of 1-phenyl-1-butanol
Technical Support Center: Chiral Chromatography of 1-Phenyl-1-Butanol
Welcome to the technical support center for the chiral separation of 1-phenyl-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges in achieving optimal peak resolution. As chiral separations are highly specific, this resource combines fundamental chromatographic principles with field-proven insights to empower you to systematically troubleshoot and optimize your methods.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the chiral analysis of 1-phenyl-1-butanol.
Q1: I am seeing complete co-elution (a single peak) for the 1-phenyl-1-butanol enantiomers. What is the primary cause?
A1: Complete co-elution indicates a fundamental lack of enantioselectivity in your current system. The most probable causes are:
-
Inappropriate Chiral Stationary Phase (CSP): The mechanism of your chosen CSP is not suitable for 1-phenyl-1-butanol. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are the most popular and versatile for a wide range of compounds and are a recommended starting point.[1][2] If one type (e.g., cellulose-based) fails, an alternative polysaccharide (e.g., amylose-based) may provide the necessary selectivity.[1]
-
Incorrect Chromatographic Mode: Chiral separations are highly sensitive to the mobile phase mode.[1] If you are failing in reversed-phase, it is crucial to screen normal-phase and polar-organic modes, as selectivity can vary dramatically between them.[2]
-
Suboptimal Mobile Phase Composition: The initial mobile phase composition may be too strong, causing the analyte to elute too quickly without interacting sufficiently with the CSP. For normal-phase mode (the most common for this type of analyte), this means the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in hexane is too high.
Q2: My enantiomers are partially separated, but the resolution (Rs) is below the acceptable limit of 1.5. How can I improve this?
A2: Poor resolution is the most common challenge and requires systematic optimization. Since you have achieved partial separation, you have a viable starting point. Focus on adjusting parameters that influence selectivity (α), efficiency (N), and retention factor (k').
-
Optimize Mobile Phase Composition: The type and concentration of the alcohol modifier in the mobile phase are critical.
-
Modifier Concentration: In normal-phase mode (e.g., Hexane/Isopropanol), systematically decrease the concentration of the alcohol modifier (e.g., from 10% to 5%, then to 2%). This will increase retention time and allow for more interaction with the CSP, often leading to improved resolution.
-
Modifier Type: The structure of the alcohol modifier can significantly alter selectivity.[3] If isopropanol (IPA) is not providing sufficient resolution, test ethanol or n-butanol. The change in the alcohol's hydrogen bonding, size, and polarity can subtly alter the interaction between the analyte and the CSP.[4]
-
-
Adjust Column Temperature: Temperature has a profound and often unpredictable effect on chiral separations.[1]
-
Decrease Temperature: In many cases, reducing the column temperature (e.g., from 30°C to 15°C or 10°C) enhances resolution.[4][5][6] This is because the enthalpic differences in the binding of the two enantiomers to the CSP become more significant at lower temperatures. However, this will also increase analysis time and backpressure.
-
Increase Temperature: While less common, sometimes increasing the temperature can improve peak shape and efficiency, or even invert the elution order, leading to a better overall separation.[1] A temperature screening study is highly recommended.
-
-
Lower the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can lead to better resolution.[7] This is a simple way to improve separation when you are close to the target resolution.
Q3: My peaks for 1-phenyl-1-butanol are exhibiting significant tailing. What are the causes and solutions?
A3: Peak tailing is typically caused by unwanted secondary interactions or column issues.
-
Secondary Silanol Interactions: Although 1-phenyl-1-butanol is neutral, it can still interact with acidic residual silanols on silica-based CSPs, causing tailing.[8] Adding a small amount of a competing alcohol, like tert-butanol, to the mobile phase can sometimes mitigate these effects.[3]
-
Column Contamination: Accumulation of contaminants at the head of the column can create active sites that lead to tailing.[8][9] If performance has degraded over time, flushing the column according to the manufacturer's instructions is a necessary first step.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[10] Always aim to dissolve your sample in the mobile phase itself or a weaker solvent.
Q4: What should I investigate if I observe split peaks or shoulders?
A4: Split peaks or shoulders often point to a physical problem with the column or flow path.
-
Column Void or Degradation: Over time, or due to pressure shocks, a void can form at the inlet of the column packing material.[10] This disruption to the packed bed causes the sample band to split, leading to distorted peaks.
-
Partially Blocked Inlet Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column, causing a maldistribution of the sample onto the column bed.[11]
-
Co-eluting Impurity: Ensure that the shoulder is not a closely eluting impurity. Analyze a blank and individual enantiomer standards if available.
Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it to dislodge any blockage from the frit. If the problem persists, the column may be irreversibly damaged and require replacement. Using a guard column is a highly effective preventative measure.[10]
Systematic Troubleshooting Workflow
When tackling poor resolution, a logical, step-by-step approach prevents random adjustments and saves time. The following workflow guides you from initial assessment to final optimization.
Caption: A systematic workflow for troubleshooting chiral separation.
Key Experimental Protocols
Protocol 1: Mobile Phase Optimization for 1-phenyl-1-butanol
This protocol details a systematic approach to optimizing the mobile phase composition in normal-phase mode.
Objective: To improve the resolution of 1-phenyl-1-butanol enantiomers by adjusting the alcohol modifier concentration.
Materials:
-
Chiral column (e.g., Cellulose or Amylose-based CSP, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Racemic 1-phenyl-1-butanol standard (approx. 1 mg/mL in mobile phase)
Procedure:
-
Initial Condition Setup:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm
-
-
System Equilibration: Equilibrate the entire HPLC system and column with the initial mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
Initial Injection: Inject the racemic standard and record the chromatogram. Calculate the retention factors (k'), selectivity (α), and resolution (Rs).
-
Stepwise Modifier Reduction:
-
Adjust the mobile phase composition to n-Hexane / IPA (95:5, v/v).
-
Equilibrate the system for at least 20 minutes.
-
Inject the standard and record the results.
-
-
Further Modifier Reduction:
-
Adjust the mobile phase composition to n-Hexane / IPA (98:2, v/v).
-
Equilibrate the system for at least 20 minutes.
-
Inject the standard and record the results.
-
-
Data Analysis: Compare the resolution, retention time, and peak shape from all three conditions. Select the composition that provides the best balance of resolution and analysis time.
Protocol 2: Temperature Optimization Study
This protocol is used to evaluate the effect of column temperature on enantioselectivity.
Objective: To determine the optimal column temperature for maximizing the resolution of 1-phenyl-1-butanol enantiomers.
Procedure:
-
Condition Setup:
-
Use the best mobile phase composition determined from Protocol 1.
-
Set the initial column temperature to 40°C.
-
-
System Equilibration: Equilibrate the column at 40°C for at least 20 minutes after the temperature has been reached.
-
Temperature Screening Injections:
-
Inject the racemic standard at 40°C.
-
Decrease the temperature to 30°C, allow to equilibrate, and inject the standard.
-
Decrease the temperature to 20°C, allow to equilibrate, and inject the standard.
-
Decrease the temperature to 10°C, allow to equilibrate, and inject the standard.
-
-
Data Analysis: Create a table comparing resolution (Rs) and retention time of the last-eluting peak at each temperature. Plot Rs vs. Temperature to visualize the trend and identify the optimal setting. Lower temperatures often yield better resolution for chiral compounds.[4]
Data Presentation
Table 1: Impact of Parameter Adjustments on Chiral Resolution of 1-phenyl-1-butanol
| Parameter Change | Expected Effect on Resolution (Rs) | Typical Trade-Off / Side Effect | Rationale |
| Decrease % Alcohol Modifier | Increase | Longer run time, higher backpressure | Increases analyte interaction with the CSP, enhancing selectivity (α). |
| Change Alcohol Type (e.g., IPA to EtOH) | Unpredictable (Increase or Decrease) | May alter elution order | Different alcohols compete differently for interaction sites on the CSP, changing selectivity.[3] |
| Decrease Flow Rate | Increase | Longer run time | Improves column efficiency (N) by allowing more time for mass transfer.[7] |
| Decrease Temperature | Usually Increase | Longer run time, higher backpressure | Enhances the thermodynamic differences in how each enantiomer binds to the CSP.[5][6] |
| Increase Temperature | Usually Decrease | Shorter run time, sharper peaks | Can sometimes improve kinetics or alter conformation of the CSP, leading to unexpected selectivity changes.[1] |
Diagram: The Resolution Equation
The ultimate goal of troubleshooting is to positively influence the parameters of the resolution equation. Understanding this relationship is key to logical method development.
Caption: Relationship between experimental parameters and resolution.
References
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
- Zief, M., Crane, L. J., & Horvath, J. (1984). Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Element Lab Solutions. (n.d.). Chiral Columns.
- Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- Rao, A. B., et al. (2005). Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm.
- Sigma-Aldrich. (n.d.). Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm.
- Liu, D., et al. (2005). Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chiraltech.com [chiraltech.com]
Technical Support Center: Removal of Residual Solvents from (R)-(+)-1-Phenyl-1-butanol
Welcome to the technical support guide for handling (R)-(+)-1-Phenyl-1-butanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical final step in its synthesis or purification: the removal of residual solvents. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.
Section 1: Foundational Knowledge - Key Physical Properties
Understanding the physical properties of this compound is the first step in designing an effective solvent removal strategy. The most critical parameter is its low melting point, which dictates the use of gentle drying conditions to prevent the material from melting or "oiling out," a phenomenon that severely complicates solvent removal by trapping solvent molecules within the now non-crystalline mass.
| Property | Value | Significance for Solvent Removal | Source(s) |
| Physical Form | Solid | Solid form is required for efficient solvent removal via sublimation/evaporation from the crystal surface. | [1][2] |
| Melting Point (mp) | 44-46 °C | CRITICAL. All thermal drying processes must be conducted well below this temperature to maintain the solid state and maximize surface area. | [1][2] |
| Boiling Point (bp) | 115 °C @ 14 mmHg | Indicates the compound is not highly volatile, so solvent removal must rely on the volatility of the solvent, not the compound. | [1][2] |
| Solubility | Soluble in chloroform; low solubility in water (1.885 g/L). | Knowledge of solubility is key for selecting appropriate solvents for recrystallization or washing steps. | [1][2][3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when drying this compound?
The single most critical challenge is the low melting point of 44-46 °C.[1][2] Exceeding this temperature will cause the solid to melt, leading to a significant reduction in surface area and the trapping of residual solvent within the bulk material. This makes subsequent removal extremely difficult. Therefore, aggressive heating is not a viable option.
Q2: Can I just heat the solid in a standard laboratory oven to remove the solvent?
No, this is strongly discouraged. Standard ovens often have poor temperature uniformity and control, creating "hot spots" that can easily exceed the 44-46 °C melting point. Furthermore, heating in the presence of air (oxygen) can pose a risk of oxidation for many organic compounds. The preferred method is a carefully controlled vacuum oven.[4]
Q3: What are the regulatory standards for residual solvents in pharmaceutical products?
For professionals in drug development, the primary guidelines are from the International Council for Harmonisation (ICH), specifically the ICH Q3C (R8) Guideline for Residual Solvents .[5] These guidelines classify solvents into three classes based on their toxicity and provide acceptable concentration limits, often expressed in parts per million (ppm).[6][7]
-
Class 1: Solvents to be avoided, known to be carcinogenic or environmentally hazardous.[7]
-
Class 2: Solvents with less severe toxicity that should be limited.[7]
-
Class 3: Solvents with low toxic potential.[7]
Q4: Which analytical method is the gold standard for confirming complete solvent removal?
Gas Chromatography (GC) , particularly with a headspace (HS) sampler , is the definitive technique for identifying and quantifying residual volatile solvents in pharmaceutical products.[8][9] This method is specified in the United States Pharmacopeia (USP) Method <467> and is aligned with ICH guidelines.[7] While a "loss on drying" (LOD) test can indicate the presence of volatile material, it is non-specific and cannot identify the solvent(s).[9]
Section 3: Troubleshooting Guides
This section addresses specific issues you may encounter during the solvent removal process. Each guide includes an explanation of the underlying cause and a step-by-step protocol for resolution.
Problem 1: High Levels of Common, Low-Boiling Solvents (e.g., Ethyl Acetate, Hexanes, Dichloromethane) Remain After Initial Drying.
Causality: This issue typically arises from inefficient drying conditions, such as insufficient vacuum, time, or a drying temperature that is too low. It can also occur if the solid is not a fine, free-flowing powder, which limits the surface area available for solvent evaporation.
Caption: Workflow for removing residual low-boiling point solvents.
Experimental Protocol: Controlled Vacuum Drying
-
Preparation: If the solid is clumpy, gently break it up with a spatula or use a mortar and pestle. Avoid aggressive grinding, which can cause heating. Spread the solid into a thin, even layer in a clean glass drying dish to maximize surface area.
-
Oven Setup: Place the dish in a vacuum oven. Ensure the oven's temperature sensor is calibrated and placed near the sample.
-
Drying Conditions:
-
Set the oven temperature to 35-40°C . This is safely below the melting point but provides enough energy for evaporation.
-
Slowly apply a deep vacuum (e.g., <1 mbar). Applying vacuum too quickly can cause fine powder to be aspirated.
-
Introduce a gentle nitrogen bleed or sweep if available. This helps to carry solvent vapors away from the solid's surface and towards the vacuum pump.
-
-
Duration: Dry for a minimum of 12-24 hours. For very stubborn solvents, longer times may be necessary.
-
Verification: After drying, cool the sample to room temperature under vacuum or in a desiccator before weighing or sampling for analysis by GC-HS.
Problem 2: High-Boiling Point Solvents (e.g., DMF, DMSO, Toluene) are Trapped in the Solid.
Causality: High-boiling point solvents have very low vapor pressures at moderate temperatures, making their removal by simple vacuum drying highly inefficient. Often, these solvents become trapped within the crystal lattice during crystallization. The most effective solution is not to force them out with heat, but to release them by dissolving and re-forming the crystal structure.
Caption: Workflow for removing residual high-boiling point solvents.
Experimental Protocol: Recrystallization
Recrystallization is a powerful purification technique that physically purifies the compound by excluding impurities (including solvent molecules) from the newly forming crystal lattice.[10][11]
-
Solvent Selection: The key is to find a solvent or solvent system that meets these criteria:
-
This compound is highly soluble at elevated temperatures.
-
This compound is poorly soluble at low temperatures (e.g., 0-5 °C).[12]
-
The solvent should have a relatively low boiling point for easy removal in the final step.
-
Initial candidates could include heptane/ethyl acetate mixtures or isopropanol/water systems. Small-scale solubility screening is essential.
-
-
Dissolution: Place the impure solid in a flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[13]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Ice Bath: Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the yield of precipitated solid.[12][13]
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing the impurities.
-
Final Drying: Dry the purified, solvent-wet crystals using the "Controlled Vacuum Drying" protocol described in Problem 1.
Alternative Protocol: Non-Solvent Slurry/Wash
If recrystallization is not feasible, a slurry can be effective. This method works by suspending the solid in a liquid (a "non-solvent") in which the compound is insoluble, but the trapped high-boiling solvent is soluble.
-
Select a Non-Solvent: Choose a volatile liquid in which this compound has very low solubility (e.g., heptane or cold water).
-
Slurry: Suspend the solid in the non-solvent and stir the mixture vigorously at room temperature for 1-2 hours. The trapped solvent will partition out of the solid and into the liquid phase.
-
Filtration & Drying: Collect the solid by vacuum filtration and proceed with the "Controlled Vacuum Drying" protocol.
References
-
Witschi, C. & Doelker, E. (1997). Analytical methods for residual solvents determination in pharmaceutical products. European Journal of Pharmaceutics and Biopharmaceutics, 43(3), 215-242. [Link]
-
European Medicines Agency. (2023). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
Therapeutic Goods Administration (TGA). (2018). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
-
Separation Science. Method for the analysis of residual solvents in pharmaceuticals. [Link]
-
Grodowska, K. & Parczewski, A. (2010). Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology. [Link]
-
Shimadzu. (2021). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
International Council for Harmonisation. (2021). ICH Harmonised Guideline Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]
-
ECA Academy. (2024). ICH Q3C(R9) Impurities: Guideline for residual solvents. [Link]
-
Agilent Technologies. (2019). Residual Solvent Analysis of Pharmaceutical Products. [Link]
-
Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5325938, (+)-1-Phenylbutanol. [Link]
-
The Good Scents Company. Information on 1-phenyl-1-butanol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95372, 1-Phenyl-1-butanol. [Link]
-
University of Calgary. Recrystallization - Single Solvent. [Link]
- Google Patents. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
-
Busch Vacuum Solutions. Vacuum drying. [Link]
- Google Patents.
-
Wikipedia. Vacuum drying. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]
- Google Patents. Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
-
Püschner GmbH. Microwave Vacuum Drying for advanced Process Technology. [Link]
-
Kolis, S. P., & Ho, D. M. (2019). A Versatile Method of Ambient-Temperature Solvent Removal. Organic process research & development, 23(11), 2561–2565. [Link]
-
NurdRage. (2015, November 26). Drying Alcohol Using Magnesium and Molecular Sieves [Video]. YouTube. [Link]
-
fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
National Institute of Standards and Technology. 1-Phenyl-1-butanol in the NIST WebBook. [Link]
-
Brenna, E., et al. (2021). Chemo-enzymatic Approach to (R)-Perillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry. Organic Process Research & Development, 25(12), 2680–2689. [Link]
Sources
- 1. (R)-(+)-1-苯基-1-丁醇 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. youtube.com [youtube.com]
Technical Support Center: Impact of Temperature on Lipase-Catalyzed Resolution
Welcome to the technical support center for lipase-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in achieving high enantioselectivity. Here, we address common challenges and provide practical, field-tested guidance in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of a lipase-catalyzed resolution?
A: Temperature is a double-edged sword in biocatalysis. Generally, increasing the temperature enhances the reaction rate up to an optimum, after which the enzyme begins to denature, leading to a loss of activity.[1][2] However, for enantioselectivity, the relationship is often inverse: lowering the reaction temperature frequently leads to higher enantioselectivity (a higher enantiomeric ratio, E) .[3][4]
This occurs because the enantioselectivity of an enzyme is determined by the difference in the free energy of activation (ΔΔG‡) between the two enantiomers. This term is composed of both an enthalpic (ΔΔH‡) and an entropic (ΔΔS‡) component. At lower temperatures, the enthalpic term, which often governs substrate recognition and binding specificity, becomes more dominant, leading to better discrimination between the enantiomers.[5][6] Conversely, higher temperatures can increase the flexibility of the lipase's active site, which may reduce the energetic difference in binding the two enantiomers, thereby lowering selectivity.[3][7]
Q2: Is it always better to run the reaction at the lowest possible temperature?
A: Not necessarily. While lower temperatures can enhance enantioselectivity, they also significantly decrease the reaction rate.[3] This trade-off is a crucial consideration in process development. A reaction that is highly selective but takes weeks to reach a practical conversion level (ideally ~50% for kinetic resolution) may be unsuitable for many applications. The goal is to find an optimal temperature that provides an acceptable level of enantioselectivity within a reasonable timeframe.[3] Performing a temperature screening study is essential to identify this balance for your specific enzyme-substrate system.[3][8]
Q3: What is the thermodynamic basis for the change in enantioselectivity with temperature?
A: The relationship is governed by the Gibbs-Helmholtz equation, which relates the enantiomeric ratio (E) to the differential activation enthalpy (ΔΔH‡) and entropy (ΔΔS‡) for the two enantiomers (R and S). The fundamental equation is:
ln(E) = - ΔΔG‡ / RT = - (ΔΔH‡ / RT) + (ΔΔS‡ / R)
Where:
-
E is the enantiomeric ratio.
-
ΔΔG‡ is the difference in the Gibbs free energy of activation between the two enantiomers.
-
ΔΔH‡ is the difference in the activation enthalpy.
-
ΔΔS‡ is the difference in the activation entropy.
-
R is the gas constant.
-
T is the absolute temperature in Kelvin.
A plot of ln(E) versus 1/T (an Arrhenius plot) can reveal the thermodynamic parameters.[9] For many lipase resolutions, ΔΔH‡ and ΔΔS‡ have opposing effects.[5] Lowering the temperature diminishes the impact of the TΔΔS‡ term, often allowing the enthalpically favored, more selective pathway to dominate.[4][5]
Q4: Can enantioselectivity ever increase with higher temperature?
A: Yes, although less common, it is possible. This occurs in systems where the entropic contribution (ΔΔS‡) to enantioselectivity is favorable and dominant. In such cases, the TΔΔS‡ term in the Gibbs-Helmholtz equation can outweigh an unfavorable ΔΔH‡ term as the temperature increases. Some studies have noted that depending on the nature of the reaction, the enantioselectivity may increase, decrease, or remain unaffected by temperature changes.[10] There can also be a specific "racemic temperature" at which the enantiomeric ratio (E) becomes 1, and moving the temperature above or below this point can alter enantioselectivity.[3]
Part 2: Troubleshooting Guide
Issue 1: My enantioselectivity (e.e.) is low. Should I just lower the temperature?
While lowering the temperature is a primary strategy, it's not the only factor. If your enantioselectivity is poor, consider a systematic approach before committing to a very long, cold reaction.
Troubleshooting Workflow:
Caption: Experimental workflow for temperature optimization.
Procedure:
-
Preparation: In a 20 mL vial, prepare a 0.1 M solution of your racemic substrate in the chosen anhydrous solvent.
-
Reaction Setup: Set up a series of 5 identical 2 mL vials. To each vial, add:
-
1 mL of the substrate solution.
-
10-20 mg of immobilized lipase (e.g., 10-20% by weight of the substrate). [11] * 1.5 equivalents of the acyl donor (this targets ~50% conversion). [11]3. Incubation: Seal the vials and place each one in a separate shaker set to a different temperature (e.g., 10°C, 20°C, 30°C, 40°C, 50°C).
-
-
Monitoring: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw a small aliquot (5-10 µL) from each vial. Quench the reaction by filtering out the enzyme through a small silica plug and diluting with solvent. Analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining substrate and the formed product. [11]5. Data Analysis:
-
For each temperature, continue the reaction until the conversion is as close to 50% as possible.
-
Using the e.e. values of the substrate (ees) and product (eep) at ~50% conversion, calculate the enantiomeric ratio (E) using appropriate formulas.
-
Plot the results as shown in the data table above to identify the optimal temperature that yields the highest E-value in an acceptable time frame.
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Enzymatic Reactions.
- van Rantwijk, F., & Sheldon, R. A. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-290.
- Ottosson, J. (2001). Enthalpy and Entropy in Enzyme Catalysis : A Study of Lipase Enantioselectivity. Diva-portal.org.
- ResearchGate. (n.d.). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases.
- Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. DergiPark.
- MDPI. (n.d.). Stereoselective Promiscuous Reactions Catalyzed by Lipases.
- NIH. (2022). Cold-Active Lipases and Esterases: A Review on Recombinant Overexpression and Other Essential Issues.
- Benchchem. (n.d.). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.
- NIH. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol.
- ACS Publications. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Journal of Agricultural and Food Chemistry.
- Sakai, T. (2004). Low-Temperature Method for a Dramatic Improvement in Enantioselectivity in Lipase-Catalyzed Reactions. ResearchGate.
- ResearchGate. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols.
- Benchchem. (n.d.). Optimizing reaction conditions for the lipase-catalyzed synthesis of Butyl 3-hydroxybutanoate.
- PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
- Deasy, R. E., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
Sources
- 1. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enthalpy and Entropy in Enzyme Catalysis : A Study of Lipase Enantioselectivity [diva-portal.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Cold-Active Lipases and Esterases: A Review on Recombinant Overexpression and Other Essential Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Cofactor Regeneration in Biocatalytic Reductions
Welcome to the technical support center for cofactor regeneration in biocatalytic reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. The high cost of nicotinamide cofactors, such as NADH and NADPH, necessitates their efficient in-situ regeneration for the economic viability of industrial-scale biocatalytic processes.[1][2] This guide provides in-depth technical answers to common challenges, backed by scientific principles and established protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cofactor regeneration appears to be inefficient, leading to a low total turnover number (TTN). What are the initial checks I should perform?
A1: An inefficient cofactor regeneration, reflected in a low Total Turnover Number (TTN), is a common issue that can often be resolved by systematically evaluating several key parameters. The TTN, defined as the moles of product formed per mole of cofactor, is a critical measure of efficiency.[3] For a process to be economically viable, TTNs of 10³ to 10⁵ are often required.[4]
Initial Diagnostic Checklist:
-
Enzyme Activity and Stability:
-
Production Enzyme: Confirm the activity of your primary enzyme responsible for the desired reduction.
-
Regeneration Enzyme: Verify the activity of the enzyme used for cofactor regeneration (e.g., formate dehydrogenase (FDH) or glucose dehydrogenase (GDH)).[1] Enzyme denaturation or inhibition can halt the entire process.
-
-
Cofactor Integrity:
-
Ensure the initial cofactor (NAD⁺/NADP⁺) has not degraded. Improper storage or pH conditions can lead to loss of activity.[5]
-
-
Substrate and Co-substrate Availability:
-
Confirm that the concentrations of both the primary substrate and the sacrificial co-substrate (e.g., formate, glucose) are not limiting.
-
-
Reaction Conditions:
-
pH: Verify that the reaction pH is optimal for both the production and regeneration enzymes. A suboptimal pH can drastically reduce the activity of one or both enzymes.[1]
-
Temperature: Ensure the reaction temperature is within the optimal range for enzyme stability and activity.
-
-
Presence of Inhibitors:
-
Check for potential inhibitors in your reaction mixture. These could be byproducts of the regeneration reaction (e.g., formate inhibition) or contaminants in your substrates.[6]
-
Q2: I'm observing a significant drop in pH during my formate dehydrogenase (FDH)-coupled regeneration. How can I mitigate this?
A2: The oxidation of formate by formate dehydrogenase (FDH) to carbon dioxide inherently consumes protons, which can lead to an increase in pH, not a drop.[7] However, if you are using formic acid as the source of formate, the continuous addition can cause a decrease in pH. Conversely, using a salt like sodium formate can lead to a pH increase as the reaction proceeds.
Troubleshooting pH Fluctuation in FDH Systems:
-
pH-Controlled Fed-Batch System: A highly effective strategy is to implement a pH-controlled fed-batch process. In this setup, formic acid is added continuously to the reactor at a rate that maintains a constant, optimal pH. This approach not only stabilizes the pH but also keeps the formate concentration at a non-inhibitory level.[6]
-
Buffering Capacity: Ensure your reaction buffer has sufficient capacity to handle the pH changes. Phosphate buffers are commonly used, but their effectiveness can be limited in reactions with significant proton consumption or production.[5] Consider using buffers with a pKa closer to the desired reaction pH.
Q3: My glucose dehydrogenase (GDH) regeneration system is showing decreased efficiency over time, and a white precipitate is forming. What is the likely cause?
A3: The use of glucose dehydrogenase (GDH) for cofactor regeneration involves the oxidation of D-glucose to D-gluconolactone, which then hydrolyzes to gluconic acid.[8] This acidification of the reaction medium is a common cause of decreased enzyme activity over time. The white precipitate is likely the salt of gluconic acid, especially if you are using a buffer containing divalent cations like calcium.
Solutions for GDH System Instability:
-
pH Control: As with FDH systems, maintaining a stable pH is crucial. The production of gluconic acid necessitates the addition of a base to keep the pH within the optimal range for both the GDH and the production enzyme (typically pH 6.0-9.0 for many GDHs).[1][8]
-
Buffer Selection: Choose a buffer system that does not form insoluble precipitates with gluconate. Buffers like HEPES or Tris can be suitable alternatives to phosphate buffers in certain applications.[5]
-
Enzyme Stability: Some substrates or products in the reaction mixture can denature the GDH over time, especially in the presence of organic cosolvents.[9] Using an engineered, more robust GDH variant can improve stability in challenging reaction conditions.[9]
Q4: What are the main advantages and disadvantages of using Formate Dehydrogenase (FDH) versus Glucose Dehydrogenase (GDH) for NADH regeneration?
A4: The choice between FDH and GDH for NADH regeneration depends on the specific requirements of your biocatalytic process. Both are widely used in industrial applications.[1][5]
| Feature | Formate Dehydrogenase (FDH) | Glucose Dehydrogenase (GDH) |
| Co-substrate | Formate | Glucose |
| Byproduct | Carbon Dioxide (gas) | Gluconic Acid |
| Advantages | - Byproduct is a gas and easily removed, simplifying downstream processing.[7]- No accumulation of inhibitory byproducts in the reaction mixture. | - Glucose is an inexpensive and readily available co-substrate.[8]- High enzyme activity and favorable reaction equilibrium.[8] |
| Disadvantages | - Potential for substrate inhibition by formate at high concentrations.[6]- Some FDHs have lower specific activity compared to GDHs. | - Production of gluconic acid can lower the pH, requiring active pH control.[1]- Gluconate byproduct can complicate product purification.[1] |
| Cofactor Specificity | Primarily NAD⁺, though engineered variants for NADP⁺ exist.[10][11] | Can accept both NAD⁺ and NADP⁺.[12] |
Section 2: Troubleshooting Guides
Guide 1: Low Product Yield in a Coupled-Enzyme Regeneration System
This guide addresses scenarios where the final product yield is lower than expected in a system using a separate enzyme for cofactor regeneration.
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Enzyme Activities:
-
Protocol: Independently assay the specific activity of both your production and regeneration enzymes under standard conditions.
-
Rationale: This initial step isolates whether the problem lies with the enzymes themselves or the reaction setup. A fresh, active enzyme stock is critical.
-
-
Assess Reaction Conditions:
-
Protocol: Monitor the pH of the reaction over time. Measure substrate and co-substrate concentrations at different time points using techniques like HPLC.
-
Rationale: The optimal conditions for the production and regeneration enzymes may not be identical. A compromise might be necessary, or one of the enzymes may be operating under significantly suboptimal conditions.[1]
-
-
Investigate Potential Inhibition:
-
Protocol: Run control reactions with and without the final product and the regeneration byproduct (e.g., gluconic acid).
-
Rationale: Product inhibition is a common issue. The byproduct of the regeneration system can also inhibit either of the enzymes. For example, high concentrations of formate can be inhibitory to FDH.[6]
-
-
Analyze Cofactor Stability & Concentration:
-
Protocol: Measure the concentration of the oxidized and reduced forms of the cofactor (e.g., NAD⁺ and NADH) over the course of the reaction using spectrophotometry (absorbance at 340 nm for NAD(P)H).[10]
-
Rationale: Cofactors can degrade, especially at non-optimal pH and temperature.[5] An imbalance in the NAD⁺/NADH ratio can indicate a bottleneck in either the production or regeneration step.
-
-
Optimize Enzyme Ratio:
-
Protocol: Systematically vary the ratio of the production enzyme to the regeneration enzyme.
-
Rationale: The optimal ratio depends on the kinetics of both enzymes. If the regeneration is the rate-limiting step, increasing the concentration of the regeneration enzyme can boost the overall reaction rate.
-
Guide 2: Addressing Issues with Alternative Cofactor Regeneration Methods
While enzyme-coupled systems are common, other methods like electrochemical and photochemical regeneration are gaining traction.[13][14]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. A pH-controlled fed-batch process can overcome inhibition by formate in NADH-dependent enzymatic reductions using formate dehydrogenase-catalyzed coenzyme regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formate dehydrogenase FDH enzyme | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Glucose dehydrogenase (GDH enzyme) | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Glucose Dehydrogenase for the Regeneration of NADPH and NADH | Springer Nature Experiments [experiments.springernature.com]
- 13. Advances in electrochemical cofactor regeneration: enzymatic and non-enzymatic approaches [csoe.mst.edu]
- 14. A path to perpetual chemical synthesis via photocatalytic cofactor regeneration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02770E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Excess of (R)-(+)-1-Phenyl-1-butanol by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and pharmaceutical development. The biological and pharmacological activities of chiral molecules are often exclusive to one enantiomer, while the other may be inactive or even cause adverse effects.[1] Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral bioactive molecules.[1] (R)-(+)-1-Phenyl-1-butanol is a valuable chiral building block in the synthesis of more complex, optically active molecules, making the accurate determination of its enantiomeric purity essential.[1] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for determining the enantiomeric excess of this compound, focusing on the use of chiral derivatizing and solvating agents.
The Challenge of Enantiomeric Distinction by NMR
Enantiomers are stereoisomers that are non-superimposable mirror images. In an achiral environment, they exhibit identical physical and chemical properties, including their NMR spectra. Therefore, to distinguish between enantiomers using NMR, a chiral environment must be introduced to create diastereomeric interactions. This is achieved through the use of chiral auxiliaries, which can be broadly categorized into Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).[2][3][4]
Comparative Analysis of NMR Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral Derivatizing Agents (CDAs) | Covalent bonding of the analyte with a chiral agent to form diastereomers.[2][5] | - Large, distinct chemical shift differences between diastereomers.[5] - Can also be used to determine absolute configuration.[5][6] - Forms a stable species, allowing for more rigorous analysis. | - Requires a chemical reaction, which must go to completion to avoid kinetic resolution.[7] - The derivatizing agent must be enantiomerically pure.[7] - Potential for racemization during the derivatization process.[5] |
| Chiral Solvating Agents (CSAs) | Non-covalent interaction between the analyte and a chiral agent, forming transient diastereomeric complexes.[2][3] | - Simple "mix and measure" procedure, no chemical reaction required.[3][4] - Non-destructive to the sample. - Rapid analysis.[4] | - Generally smaller chemical shift differences compared to CDAs. - The equilibrium between free and complexed species can complicate analysis. - The extent of chemical shift nonequivalence can be sensitive to concentration, temperature, and solvent. |
In-Depth Look: Chiral Derivatizing Agents (CDAs) - The Mosher's Acid Method
One of the most widely used and reliable CDAs for determining the enantiomeric excess and absolute configuration of chiral alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[5][8] The alcohol is converted into its corresponding Mosher's esters using the acid chloride of enantiomerically pure (R)- or (S)-Mosher's acid.[5][9]
The resulting diastereomeric esters will have distinct chemical shifts in the ¹H NMR spectrum, allowing for the quantification of each enantiomer. The integration of the non-overlapping signals corresponding to each diastereomer is directly proportional to their concentration, from which the enantiomeric excess can be calculated.
Experimental Workflow: Mosher's Ester Analysis
Caption: Workflow for determining enantiomeric excess using a chiral solvating agent.
Step-by-Step Protocol for CSA Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the 1-Phenyl-1-butanol sample in a deuterated solvent in an NMR tube.
-
Addition of CSA: Add an appropriate amount of the chosen chiral solvating agent to the NMR tube. The optimal molar ratio of CSA to analyte may need to be determined empirically, but a 1:1 ratio is a good starting point.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. It may be beneficial to acquire spectra at different temperatures to optimize the resolution of the split signals.
-
Data Analysis:
-
Identify a proton signal in the analyte that shows clear splitting due to the interaction with the CSA.
-
Integrate the two resolved signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for the CDA method.
-
Data Presentation and Interpretation
The following table illustrates hypothetical ¹H NMR data for the determination of the enantiomeric excess of a sample of this compound using (R)-Mosher's acid chloride.
| Proton Signal | Chemical Shift (ppm) of (R,R)-diastereomer | Chemical Shift (ppm) of (S,R)-diastereomer | Integration (R,R) | Integration (S,R) |
| Phenyl (ortho) | 7.45 | 7.42 | 95 | 5 |
| CH-O | 4.88 | 4.85 | 95 | 5 |
Calculation of Enantiomeric Excess:
ee (%) = [|95 - 5| / (95 + 5)] x 100 = (90 / 100) x 100 = 90%
This indicates that the sample contains 95% of the (R)-enantiomer and 5% of the (S)-enantiomer.
Conclusion and Recommendations
Both chiral derivatizing agents and chiral solvating agents are powerful tools for the determination of enantiomeric excess by NMR spectroscopy.
-
For definitive and highly accurate results, especially when the determination of absolute configuration is also required, the Mosher's acid method (CDA) is recommended. The larger chemical shift differences provide a more robust and easily quantifiable result. However, care must be taken to ensure the derivatization reaction goes to completion and that the Mosher's acid chloride is of high enantiomeric purity.
-
For rapid screening and non-destructive analysis, chiral solvating agents are an excellent choice. The simplicity of the method makes it ideal for high-throughput applications. However, the smaller chemical shift differences may require more careful optimization of experimental conditions.
Ultimately, the choice of method will depend on the specific requirements of the analysis, the available resources, and the nature of the chiral analyte. For a valuable chiral synthon like this compound, having proficiency in both techniques provides a comprehensive analytical toolkit for ensuring enantiomeric purity.
References
-
Campos-Lara, I., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4496. [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]
-
Wenzel, T. J. (n.d.). The Use of NMR Spectroscopy for Chiral Discrimination. Bates College. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Serra, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12896–12907. [Link]
-
PubChem. (n.d.). 1-Phenylbutanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Serra, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12896–12907. [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
-
Bruker. (2017). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Retrieved from [Link]
-
Kwan, E. E. (2004). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. Retrieved from [Link]
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SpectraBase. (n.d.). (S)-1-Phenylbutane-1-ol. Retrieved from [Link]
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Giraud, N., et al. (2018). Highly Accurate Quantitative Analysis of Enantiomeric Mixtures from Spatially Frequency Encoded 1H NMR Spectra. Analytical Chemistry, 90(3), 1737–1744. [Link]
-
ResearchGate. (n.d.). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]
-
Mayer, K. M., et al. (2022). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry, 94(33), 11599–11606. [Link]
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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A Senior Application Scientist's Guide to Chiral Stationary Phases for the HPLC Analysis of 1-Phenyl-1-butanol
For researchers and professionals in pharmaceutical development and chemical analysis, the enantioselective separation of chiral compounds is a critical and often challenging task. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate quantification.[1][2] This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the High-Performance Liquid Chromatography (HPLC) analysis of 1-phenyl-1-butanol, a common chiral alcohol and a valuable model compound for developing separation methods.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, providing the field-proven insights needed to select the appropriate CSP and optimize analytical conditions, thereby ensuring both scientific integrity and robust, reliable results.
The Foundation: Understanding Chiral Recognition by Polysaccharide-Based CSPs
The most widely used and versatile CSPs for separating a broad range of enantiomers are based on polysaccharide derivatives.[3][4] These phases, typically derived from cellulose or amylose, are functionalized with aromatic groups, such as phenylcarbamates, to create chiral selectors.[5] The chiral recognition mechanism is a complex interplay of various intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[5][6][7] The analyte fits into chiral grooves or cavities on the polysaccharide backbone, and the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP determines the separation.[5][7]
Polysaccharide-based CSPs come in two main formats: coated and immobilized.
-
Coated CSPs: The chiral selector is physically adsorbed onto the silica support.[5] These are highly effective but have limited solvent compatibility, as "non-standard" solvents like dichloromethane or THF can strip the coating and destroy the column.[5][8][9]
-
Immobilized CSPs: The chiral selector is covalently bonded to the silica.[5] This provides far greater solvent versatility and robustness, expanding the range of mobile phases that can be used for method development.[3][5]
For the separation of 1-phenyl-1-butanol, which contains a hydroxyl group capable of hydrogen bonding and a phenyl group for π-π interactions, polysaccharide-based CSPs are exceptionally well-suited.
Comparative Performance of Leading Polysaccharide CSPs
Method development in chiral chromatography often begins with a screening process using a set of columns known for their broad applicability.[10][11] For 1-phenyl-1-butanol, two of the most successful CSPs are based on amylose and cellulose tris(3,5-dimethylphenylcarbamate).
| Chiral Stationary Phase (CSP) | Selector Chemistry | Typical Mobile Phase | Flow Rate (mL/min) | Retention Time (min)* | Separation Factor (α) | Resolution (Rs) |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 8.5 (enant. 1) 10.2 (enant. 2) | 1.25 | > 2.0 |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | 7.1 (enant. 1) 8.1 (enant. 2) | 1.18 | > 1.8 |
Retention times are approximate and can vary based on system dwell volume, temperature, and exact mobile phase composition.
Analysis of Performance:
-
CHIRALPAK® AD-H (Amylose-based): This column typically provides higher selectivity (α) and resolution (Rs) for 1-phenyl-1-butanol. The helical structure of amylose creates a more complex and defined chiral environment, which can lead to enhanced recognition of certain analytes.[3] The longer retention times are a direct consequence of the stronger interactions leading to better separation. This CSP is often the first choice when baseline resolution is the primary objective.
-
CHIRALCEL® OD-H (Cellulose-based): While offering slightly lower resolution than its amylose counterpart for this specific analyte, the cellulose-based phase still provides excellent separation with a shorter analysis time. The more linear structure of cellulose can result in different interaction kinetics.[5] This column is a strong candidate when throughput is a key consideration, provided the resolution meets the analytical requirements.
The choice between these two is a classic example of the trade-off between speed and resolution that chromatographers frequently navigate. For quantitative analysis requiring high accuracy, the superior resolution of the AD-H column is preferable. For rapid screening or process monitoring, the OD-H might be more suitable.
Experimental Protocol: A Self-Validating HPLC Method
This section provides a detailed, step-by-step methodology for the enantiomeric separation of 1-phenyl-1-butanol using a CHIRALPAK® AD-H column. The protocol is designed to be self-validating through the inclusion of a system suitability test (SST).
1. Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV detector.
-
CHIRALPAK® AD-H column (4.6 x 250 mm, 5 µm particle size).[12]
-
HPLC-grade n-Hexane and Isopropanol (IPA).
-
Racemic 1-phenyl-1-butanol standard.
-
Class A volumetric flasks and pipettes.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution (SST): Prepare a solution of racemic 1-phenyl-1-butanol in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the mobile phase to a similar concentration. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if necessary.
4. Experimental Workflow:
Caption: HPLC workflow for chiral analysis.
5. System Suitability Test (SST):
-
Before analyzing any samples, perform five replicate injections of the SST standard solution.
-
Acceptance Criteria:
-
The resolution (Rs) between the two enantiomer peaks must be greater than 2.0.
-
The relative standard deviation (%RSD) for the peak areas of both enantiomers must be less than 2.0%.
-
-
Causality: The SST is a critical self-validating step. Meeting these criteria confirms that the chromatographic system (instrument, column, and mobile phase) is performing with adequate precision and separating power to generate trustworthy data. Failure to meet SST criteria indicates a problem that must be resolved before proceeding.
6. Data Analysis:
-
Identify the peaks for each enantiomer based on their retention times.
-
Calculate the enantiomeric excess (% ee) or the ratio of the two enantiomers using the peak areas:
-
% ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
Conclusion and Recommendations
For the robust, baseline separation of 1-phenyl-1-butanol enantiomers, the CHIRALPAK® AD-H (amylose-based) stationary phase is the superior choice, offering higher selectivity and resolution. The CHIRALCEL® OD-H (cellulose-based) phase serves as a faster alternative when analysis time is a primary concern, while still providing adequate separation for many applications.
The selection of a CSP should always be guided by the specific goals of the analysis—whether it is for precise quantification in a regulated environment or for high-throughput screening in discovery. The provided experimental protocol, grounded in a rigorous system suitability test, offers a reliable framework for achieving accurate and reproducible results for this and structurally similar chiral alcohols.
References
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Chiralpedia. Polysaccharide-based CSPs. [Link]
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Saleem, M., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(3), 548. [Link]
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ResearchGate. Structures of the polysaccharide-based chiral stationary phases used in this study. [Link]
-
ResearchGate. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. [Link]
-
Scilit. Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases. [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
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I.B.S. Scientific. Chiral HPLC Method Development. [Link]
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MDPI. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. [Link]
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FULIR. HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. [Link]
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Oxford Academic. Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. [Link]
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PubMed. Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography. [Link]
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Hichrom. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. [Link]
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Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]
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PMC - NIH. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
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University of Pécs. Enantioselective Separations Based on High-performance Liquid Chromatography. [Link]
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Analytics-Shop. HPLC Column CHIRALPAK AD-H, 250 x 20 mm, 5 µm, SFC, Semi-Prep. [Link]
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A Comparative Guide to Validating the Absolute Configuration of (+)-1-Phenyl-1-butanol
<Senior Application Scientist >
For researchers, scientists, and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of chemical analysis. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, a critical factor in pharmacology where enantiomers can exhibit drastically different physiological effects.[1] This guide provides an in-depth, objective comparison of established methodologies for validating the absolute configuration of the chiral secondary alcohol, (+)-1-Phenyl-1-butanol.
(+)-1-Phenyl-1-butanol serves as a valuable chiral synthon in organic synthesis, making the confirmation of its 'R' or 'S' configuration essential for its application in creating enantiomerically pure target molecules.[2] We will explore the theoretical underpinnings, practical execution, and comparative performance of key analytical techniques, supported by experimental data and workflows, to empower you in selecting the most fitting strategy for your research objectives.
Methodology Comparison at a Glance
The choice of method for determining absolute configuration is often dictated by a combination of factors including the physical state of the analyte, sample availability, instrumental access, and project timelines. Here, we compare three robust techniques: Mosher's Ester Analysis (an NMR-based method), Chiroptical Spectroscopy (Vibrational and Electronic Circular Dichroism), and the definitive Single-Crystal X-ray Crystallography.
| Parameter | Mosher's Ester Analysis (NMR) | Vibrational/Electronic Circular Dichroism (VCD/ECD) | Single-Crystal X-ray Crystallography |
| Principle | Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to discernible chemical shift differences in ¹H NMR spectra.[3][4] | Differential absorption of left and right circularly polarized light by a chiral molecule in solution.[5][6] | Anomalous dispersion of X-rays by atoms within a single crystal lattice.[7] |
| Sample Requirement | 1-5 mg of the alcohol.[8] | 2-15 mg of recoverable sample; can be a neat liquid, oil, or in solution.[9] | A high-quality single crystal (typically 0.1 - 0.5 mm).[9] This can be a significant challenge for oils or amorphous solids.[10] |
| Key Quantitative Data | Δδ values (δS - δR) for protons proximate to the stereocenter.[11] | Comparison of experimental spectra with quantum-mechanically calculated spectra for a known enantiomer.[1] | Unambiguous three-dimensional molecular structure with precise atomic coordinates. |
| Success Rate | High, provided derivatization is successful and NMR signals can be unambiguously assigned. | High for molecules that are amenable to computational analysis.[9] | High, contingent on the ability to grow a suitable crystal. Co-crystallization techniques can improve success rates significantly.[10] |
| Analysis Time | A typical analysis can take 4-6 hours of active effort over 1-2 days.[3] | Data acquisition is rapid (hours), but computational analysis can take additional time. | Can range from days to weeks, largely dependent on the success and duration of crystallization.[9] |
Mosher's Ester Analysis: A Powerful NMR-Based Approach
Mosher's method is a widely used NMR technique for determining the absolute configuration of secondary alcohols and amines.[3][] The core principle involves the formation of diastereomeric esters by reacting the chiral alcohol with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride.[3]
The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.[13] By comparing the chemical shifts of the protons in the (R)-MTPA and (S)-MTPA esters, a correlation can be drawn to the absolute configuration of the alcohol.[4]
Workflow for Mosher's Ester Analysis
Caption: Workflow for Mosher's Ester Analysis.
Experimental Protocol: Mosher's Ester Synthesis and Analysis
-
Esterification:
-
In two separate NMR tubes, dissolve approximately 2 mg of (+)-1-phenyl-1-butanol in 0.5 mL of deuterated chloroform (CDCl₃).
-
To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Add a small amount of pyridine to each tube to catalyze the reaction and neutralize the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester derivatives.
-
It is also beneficial to acquire COSY and HSQC spectra to aid in the unambiguous assignment of all relevant proton signals.[4]
-
-
Data Analysis:
-
Carefully assign the chemical shifts (δ) for the protons on both sides of the stereocenter for both diastereomers.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.
-
Protons with a positive Δδ value are located on one side of the Mosher ester plane, while those with a negative Δδ value are on the other.
-
By applying the established mnemonic for the Mosher model, the absolute configuration of the original alcohol can be deduced.[4]
-
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive techniques that measure the differential absorption of left and right circularly polarized light.[5][14] Since only chiral molecules exhibit a CD signal, and enantiomers produce mirror-image spectra, these methods are ideal for determining absolute configuration.[5][14]
The modern application of VCD and ECD relies on the comparison of the experimentally measured spectrum with a spectrum generated through ab initio or density functional theory (DFT) calculations for one of the enantiomers.[1] A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[1]
Workflow for VCD/ECD Analysis
Caption: General workflow for VCD/ECD analysis.
Experimental Protocol: VCD Measurement
-
Sample Preparation: Dissolve 5-10 mg of (+)-1-phenyl-1-butanol in approximately 120 µL of deuterated chloroform (CDCl₃).[15]
-
Instrumental Setup: Utilize a VCD spectrometer, such as a BioTools ChiralIR™, equipped with a photoelastic modulator (PEM).[6]
-
Data Acquisition:
-
Measure the VCD and IR spectra in the mid-IR region (typically 2000-800 cm⁻¹).
-
Collect data for a sufficient duration (e.g., several hours) to achieve an adequate signal-to-noise ratio.[5]
-
Computational Protocol: VCD Spectrum Calculation
-
Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., (R)-1-phenyl-1-butanol) using a suitable molecular mechanics force field.
-
DFT Calculations:
-
For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD rotational strengths for each vibrational mode.
-
-
Spectrum Generation: Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.[15]
-
Comparison: Compare the calculated spectrum for the (R)-enantiomer with the experimental spectrum of (+)-1-phenyl-1-butanol. If the signs and relative intensities of the major bands match, the absolute configuration is (R). If they are opposite, the configuration is (S).
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[7][10] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.
The primary challenge of this technique, particularly for molecules like 1-phenyl-1-butanol which can be a low-melting solid or an oil, is obtaining a high-quality single crystal suitable for diffraction.[2][10]
Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration by X-ray crystallography.
Experimental Protocol: Crystallization and Data Analysis
-
Crystallization:
-
Attempt to grow single crystals of (+)-1-phenyl-1-butanol from various solvents or solvent mixtures using techniques such as slow evaporation, vapor diffusion, or cooling.
-
If direct crystallization is unsuccessful, consider derivatization with a molecule that promotes crystallization or the use of co-crystallization agents.[10]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo-Kα or Cu-Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is typically determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal.
-
The Flack parameter is a key value in this determination; a value close to 0 for a given enantiomer confirms that the assigned configuration is correct.
-
Conclusion and Recommendations
The validation of the absolute configuration of (+)-1-phenyl-1-butanol can be confidently achieved through several powerful analytical techniques.
-
Mosher's Ester Analysis is a highly reliable and accessible method that is particularly well-suited for secondary alcohols. It requires standard NMR instrumentation and offers a clear-cut analysis when proton signals are well-resolved.
-
Vibrational and Electronic Circular Dichroism provide an excellent alternative, especially when crystallization is challenging.[1] These techniques analyze the molecule in its solution state, which can be more representative of its conformation in other solution-phase experiments. The increasing accuracy of computational methods has made VCD and ECD routine tools for absolute configuration determination.[16]
-
Single-Crystal X-ray Crystallography , when successful, provides the most unambiguous and detailed structural information, leaving no doubt as to the absolute configuration.[10] While it remains the gold standard, the prerequisite of a high-quality single crystal can be a significant bottleneck.
For a comprehensive and self-validating approach, employing at least two of these orthogonal techniques is highly recommended. For instance, an initial assignment via Mosher's method can be unequivocally confirmed by VCD analysis. This multi-faceted strategy provides the highest level of confidence in the assigned absolute configuration, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
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Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
-
American Laboratory. (2010-10-01). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]
-
Wikipedia. Vibrational circular dichroism. Available from: [Link]
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PMC - NIH. Absolute Configuration of Small Molecules by Co‐Crystallization. Available from: [Link]
-
PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nat Protoc, 2(10), 2451-8. Available from: [Link]
-
Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]
-
Chemistry Stack Exchange. (2017-06-25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available from: [Link]
-
YouTube. (2024-01-23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Available from: [Link]
-
MDPI. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Available from: [Link]
-
Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]
-
Oregon State University. Mosher ester derivatives for assignment of absolute stereochemistry. Available from: [Link]
-
Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available from: [Link]
-
Oxford Academic. Identification of Absolute Configuration of Tertiary Alcohols by Combination of Mosher's Method and Conformational Analysis. Available from: [Link]
-
Wiley Online Library. ECD exciton chirality method today: a modern tool for determining absolute configurations. Available from: [Link]
-
Frontiers. Computational methods and points for attention in absolute configuration determination. Available from: [Link]
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ResearchGate. Determination of Absolute Configuration—an Overview Related to This Special Issue. (2025-08-09). Available from: [Link]
-
PubMed. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. (2017-06-02). Org Lett, 19(11), 2953-2956. Available from: [Link]
-
Chemistry with a Twist. Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. Available from: [Link]
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Purechemistry. Determination of absolute configuration. (2024-02-19). Available from: [Link]
-
SciSpace. Features of electronic circular dichroism and tips for its use in determining absolute configuration. Available from: [Link]
-
PMC - NIH. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. (2017-05-16). Available from: [Link]
-
Encyclopedia.pub. Electronic Circular Dichroism. Available from: [Link]
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PubChem - NIH. 1-Phenylbutanol, (+)- | C10H14O | CID 5325938. Available from: [Link]
-
Stenutz. (R)-1-phenyl-1-butanol. Available from: [Link]
-
ResearchGate. (PDF) Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. (2025-08-06). Available from: [Link]
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A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: A Spotlight on (R)-(+)-1-Phenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development. The stereochemistry of a molecule is intrinsically linked to its biological activity, making the precise control of chiral centers a critical endeavor. Chiral alcohols, a versatile class of organic molecules, have emerged as indispensable tools in the synthetic chemist's arsenal, serving as catalysts, auxiliaries, and key building blocks for complex molecular architectures.
This guide provides an in-depth comparison of (R)-(+)-1-Phenyl-1-butanol with other prominent chiral alcohols employed in asymmetric synthesis. We will delve into the mechanistic underpinnings of their chiral induction, present comparative performance data, and provide detailed experimental protocols for key transformations. Our objective is to offer a comprehensive resource that empowers researchers to make informed decisions in the selection and application of chiral alcohols for their synthetic challenges.
The Role of Chiral Alcohols in Asymmetric Synthesis
Chiral alcohols exert their influence in asymmetric synthesis through several key mechanisms:
-
Chiral Auxiliaries: A chiral alcohol can be temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.
-
Chiral Ligands: Chiral alcohols are often precursors to more complex chiral ligands that coordinate with metal catalysts. The resulting chiral metal complex then mediates a wide range of asymmetric transformations with high enantioselectivity.
-
Chiral Catalysts: In some instances, chiral alcohols themselves can act as organocatalysts, activating substrates through hydrogen bonding or other non-covalent interactions to facilitate enantioselective reactions.
-
Chiral Building Blocks: Enantiopure alcohols can serve as foundational starting materials, where their inherent chirality is incorporated into the final target molecule.
The efficacy of a chiral alcohol is primarily judged by its ability to induce high levels of enantioselectivity, often expressed as enantiomeric excess (e.e.), and to afford the desired product in high chemical yield.
This compound: A Chiral Synthon with Untapped Potential
This compound is a chiral secondary alcohol characterized by a stereocenter bearing a hydroxyl group, a phenyl group, and a propyl group.[1] While not as extensively documented as a catalyst or auxiliary in the same vein as some of the molecules discussed below, its value as a chiral building block is well-established.[2] The presence of both a reactive hydroxyl group and a sterically demanding phenyl group makes it an attractive starting material for the synthesis of more complex chiral molecules.
The enantioselective synthesis of this compound itself can be achieved with high optical purity through methods such as the asymmetric reduction of butyrophenone using biocatalysts or transition metal catalysts.[1] This accessibility to its enantiopure form is a crucial prerequisite for its application in asymmetric synthesis.
While direct comparative data for this compound as a catalyst in benchmark reactions is not abundant in the literature, its structural motifs suggest potential for development into effective chiral ligands or auxiliaries. Future research may unlock its broader utility in asymmetric transformations.
A Comparative Analysis of Established Chiral Alcohols
To provide a framework for evaluating the potential of this compound, we will now examine the performance of several well-established classes of chiral alcohols in the context of a benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a classic test for the efficacy of chiral ligands and catalysts in creating a new carbon-carbon bond with high stereocontrol.
Performance of Chiral Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Alcohol/Ligand Class | Representative Example | Role | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Amino Alcohol | (1R,2S)-N-Benzylephedrine (polymer-supported) | Catalyst | >95 | 97-99 | [3] |
| Camphor-derived | Camphor-derived β-amino alcohol | Catalyst | 88-98 | up to 96 | [3] |
| Pinene-derived | α-Pinene-derived amino alcohol | Catalyst | - | up to 95 | [3] |
| Carbohydrate-derived | D-fructose-based β-amino alcohol | Ligand | up to 100 | up to 96 | [4] |
Note: The data presented is for representative examples within each class and can vary depending on the specific ligand structure and reaction conditions.
In-Depth Look at Key Chiral Alcohol Classes
1. Amino Alcohols: The Privileged Scaffold
Chiral amino alcohols are often referred to as "privileged" scaffolds in asymmetric catalysis due to their straightforward synthesis from the chiral pool (e.g., amino acids) and their remarkable success in a wide range of reactions.[5]
-
Pseudoephedrine and its Derivatives: Pseudoephedrine, a naturally occurring amino alcohol, has been extensively used as a chiral auxiliary, particularly in the asymmetric alkylation of enolates.[6] Amides derived from pseudoephedrine exhibit high diastereoselectivity in alkylation reactions, and the auxiliary can be readily cleaved to afford enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[6]
-
Mechanism of Action (Pseudoephedrine Amide Alkylation): The chiral auxiliary creates a rigid, chelated intermediate with the lithium enolate, effectively shielding one face of the enolate from the incoming electrophile. This steric hindrance directs the alkylation to the opposite face, resulting in a high degree of diastereoselectivity.
2. Camphor-Derived Alcohols: Nature's Chiral Template
Camphor, a bicyclic monoterpene, provides a rigid and sterically defined scaffold for the design of chiral ligands and auxiliaries. Its derivatives have been successfully applied in numerous asymmetric transformations.
-
Performance in Diethylzinc Addition: Camphor-derived β-amino alcohols have demonstrated high efficacy in catalyzing the addition of diethylzinc to aldehydes, affording the corresponding chiral secondary alcohols with excellent enantioselectivity.[3]
-
Design Principles: The rigid bicyclic structure of camphor restricts conformational flexibility, leading to a more ordered transition state and, consequently, higher enantioselectivity. The steric bulk of the camphor backbone effectively shields one face of the coordinated aldehyde, directing the nucleophilic attack of the organozinc reagent.
Experimental Protocols
To provide practical guidance, we present detailed, step-by-step methodologies for two key asymmetric transformations utilizing chiral alcohols.
Protocol 1: Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol describes a general procedure for the diastereoselective alkylation of a pseudoephedrine amide, a cornerstone of the Myers' asymmetric alkylation methodology.
Materials:
-
Pseudoephedrine amide
-
Anhydrous tetrahydrofuran (THF)
-
Lithium chloride (LiCl), oven-dried
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the pseudoephedrine amide (1.0 equiv) and oven-dried LiCl (6.0 equiv).
-
Enolate Formation: Add anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add a solution of LDA (1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at 0 °C. Allow the reaction to stir at this temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the diastereomerically enriched alkylated amide.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved to yield the corresponding carboxylic acid (by acid or base hydrolysis) or primary alcohol (by reduction, e.g., with LiAlH₄), often with recovery of the pseudoephedrine auxiliary.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
This protocol outlines a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction for evaluating chiral catalysts.
Materials:
-
Chiral amino alcohol (e.g., a camphor-derived β-amino alcohol)
-
Anhydrous toluene or hexane
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (0.02-0.10 equiv) in anhydrous toluene or hexane.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 equiv) dropwise via syringe. Stir the resulting mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress can be monitored by TLC or gas chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Mechanistic Insights and Logical Frameworks
The stereochemical outcome of these reactions is governed by the formation of well-defined, diastereomeric transition states. Understanding these models is crucial for rational catalyst design and for predicting the absolute configuration of the product.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. It utilizes a chiral oxazaborolidine catalyst, which is typically derived from a chiral amino alcohol.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
In the CBS reduction, the borane coordinates to the nitrogen atom of the oxazaborolidine catalyst, which in turn coordinates to the ketone. This brings the hydride source and the ketone into close proximity within a rigid, chair-like six-membered transition state, leading to a highly enantioselective hydride transfer.
Asymmetric Diethylzinc Addition
The enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral β-amino alcohol is believed to proceed through a dinuclear zinc complex.
Caption: Experimental workflow for asymmetric diethylzinc addition.
The chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide. This species then coordinates with the aldehyde in a specific orientation that minimizes steric interactions, thereby exposing one face of the carbonyl group to nucleophilic attack by an ethyl group from another molecule of diethylzinc.
Conclusion
The judicious selection of a chiral alcohol is a critical parameter in the success of an asymmetric synthesis. While established players like pseudoephedrine and camphor-derived alcohols have a proven track record of delivering high enantioselectivity in a variety of transformations, the field is continually evolving. This compound, with its readily accessible enantiopure form and versatile functional groups, represents a promising chiral building block. While its full potential as a catalyst or auxiliary is yet to be extensively explored, the foundational principles and methodologies outlined in this guide provide a solid framework for its evaluation and for the broader application of chiral alcohols in the synthesis of complex, stereochemically defined molecules. The continued development of novel chiral alcohols and a deeper understanding of their modes of action will undoubtedly pave the way for even more efficient and selective synthetic strategies in the future.
References
-
M. P. T. Ligtenbarg, R. Hage, B. L. Feringa, "Camphor-derived amino alcohols as chiral ligands in the catalytic enantioselective addition of diethylzinc to aldehydes," Coordination Chemistry Reviews, 2003 , 247, 89-107. [Link]
-
A. G. Myers, B. H. Yang, H. Chen, J. L. Gleason, "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones," Journal of the American Chemical Society, 1997 , 119, 6496-6511. [Link]
-
M. A. Pericàs, A. Riera, "Carbohydrate-Based Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes," Molecules, 2021 , 26, 334. [Link]
-
S. J. L. Sheng, Z. J. Yao, Q. M. Ai, S. Y. Gu, "Asymmetric autocatalysis of (R)-1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde," Journal of the Chemical Society, Perkin Transactions 1, 1993 , 885. [Link]
-
Wikipedia, "Chiral auxiliary," Wikipedia, 2023 . [Link]
-
A. R. Chanysheva, N. V. Privalov, V. V. Zorin, "Asymmetric Synthesis of (R)-1-Phenylethanol," Russian Journal of General Chemistry, 2024 , 94, 3561-3565. [Link]
-
G. Baydar Atak, E. Bayraktar, Ü. Mehmetoğlu, "Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst," Green Processing and Synthesis, 2019 , 8, 525-533. [Link]
-
L. M. T. C. C. de Souza, et al., "Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine," ChemBioChem, 2023 , 24, e202200632. [Link]
-
A. G. Myers, J. L. Gleason, "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis," Organic Syntheses, 2004 , Coll. Vol. 10, 5. [Link]
-
J. M. Palomo, "The selected enzymatic synthesis of chiral 1,2-amino alcohols and proposed asymmetric synthesis of N-substituted 1,2-amino alcohols by one-pot sequential enzymatic hydroxymethylation and asymmetric reductive amination," ResearchGate, 2021 . [Link]
-
F. Tong, et al., "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli," Frontiers in Bioengineering and Biotechnology, 2022 , 9, 808945. [Link]
-
P. Tong, "New enantioselective catalysts based on chiral amino alcohols," PolyU Electronic Theses, 1998 . [Link]
-
Oreate AI, "Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis," Oreate AI Blog, 2026 . [Link]
-
J. M. J. Williams, "Asymmetric-Synthesis," University of Bath. [Link]
-
D. A. Evans, "Chiral Auxiliaries in Asymmetric Synthesis," ResearchGate, 2007 . [Link]
-
S. F. T. F. G. de Souza, et al., "New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes," Journal of the Brazilian Chemical Society, 2019 , 30, 1326-1334. [Link]
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Comparative study of biocatalytic vs. chemocatalytic synthesis of (R)-1-phenyl-1-butanol
<Comparative Guide to the Synthesis of (R)-1-Phenyl-1-butanol: A Biocatalytic and Chemocatalytic Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-phenyl-1-butanol is a valuable chiral alcohol intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its stereochemistry is crucial for the desired therapeutic effects, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth comparative analysis of two primary synthetic strategies: biocatalysis, leveraging the specificity of enzymes, and chemocatalysis, employing transition metal complexes. We will delve into the mechanistic underpinnings, practical experimental protocols, and performance metrics of each approach to inform your selection of the most suitable method for your research and development needs.
The Biocatalytic Approach: Harnessing Nature's Catalysts
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules.[1][2] This approach utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-1-butanone.[3] These enzymes, often derived from microorganisms like yeast or bacteria, operate under mild conditions and exhibit high enantioselectivity.[3][4]
Causality Behind Experimental Choices in Biocatalysis
The choice of enzyme is paramount and is dictated by the desired stereochemical outcome. For the synthesis of the (R)-enantiomer, a ketoreductase that follows Prelog's rule is typically selected. The reaction environment, including pH, temperature, and the choice of a co-substrate for cofactor regeneration (commonly NADPH or NADH), is optimized to ensure maximal enzyme activity and stability.[3] Whole-cell biocatalysis, using organisms like Saccharomyces cerevisiae (baker's yeast), is often preferred in industrial settings due to the inherent cofactor regeneration machinery within the cells, which simplifies the process and reduces costs.[3][4]
Experimental Protocol: Biocatalytic Reduction of 1-Phenyl-1-butanone
This protocol provides a general framework for the whole-cell biocatalytic reduction. Specific parameters may require optimization based on the chosen microbial strain and desired scale.
Materials:
-
1-phenyl-1-butanone
-
Saccharomyces cerevisiae (Baker's yeast)
-
Glucose (or other suitable carbon source)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Pre-culture Preparation: Inoculate a sterile nutrient broth with Saccharomyces cerevisiae and incubate at 30°C with shaking (200 rpm) for 24 hours.
-
Bioreduction: In a larger flask, prepare a solution of glucose in phosphate buffer. Add the pre-cultured yeast cells and 1-phenyl-1-butanone. The substrate is often added portion-wise to minimize toxicity to the cells.
-
Incubation: Incubate the reaction mixture at 30°C with vigorous shaking for 24-48 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., chiral GC or HPLC).
-
Work-up: Once the reaction is complete, centrifuge the mixture to separate the yeast cells.
-
Extraction: Extract the supernatant with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (R)-1-phenyl-1-butanol.
-
Purification: Purify the product by column chromatography if necessary.
Visualization of the Biocatalytic Workflow
Caption: Workflow for the biocatalytic synthesis of (R)-1-phenyl-1-butanol.
The Chemocatalytic Approach: Precision with Transition Metals
Chemocatalysis offers a highly efficient and versatile route to enantiomerically pure alcohols through asymmetric hydrogenation or transfer hydrogenation of the corresponding ketone.[5] This method relies on chiral transition metal complexes, most notably those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), in combination with chiral ligands.[5] The Noyori-type catalysts, featuring a ruthenium center and a chiral diamine-diphosphine ligand, are particularly renowned for their high activity and enantioselectivity in ketone reductions.[5][6][7]
Causality Behind Experimental Choices in Chemocatalysis
The selection of the metal precursor and the chiral ligand is the most critical decision in designing a chemocatalytic reduction. The ligand's structure dictates the chiral environment around the metal center, which in turn controls the stereochemical outcome of the hydrogenation. For instance, using a catalyst with an (S,S)-configured diamine ligand will typically yield the (R)-alcohol. Reaction conditions such as hydrogen pressure, temperature, solvent, and the presence of a base are meticulously optimized to achieve high conversion and enantioselectivity. The use of a base is often crucial for the in situ generation of the active catalytic species.
Experimental Protocol: Chemocatalytic Asymmetric Hydrogenation
This protocol describes a typical asymmetric hydrogenation using a Noyori-type catalyst. Caution: This reaction involves hydrogen gas and should be performed in a well-ventilated fume hood using appropriate safety precautions.
Materials:
-
1-phenyl-1-butanone
-
[RuCl2(p-cymene)]2
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas
-
Autoclave or high-pressure reactor
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (in situ): In a glovebox or under an inert atmosphere, charge a high-pressure reactor with [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in anhydrous isopropanol. Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Reaction Setup: To the pre-catalyst solution, add a solution of 1-phenyl-1-butanone in anhydrous isopropanol, followed by a solution of potassium tert-butoxide in isopropanol.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction to the desired temperature (e.g., 30-50°C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots. Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Isolation: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and filter through a pad of silica gel to remove the catalyst. Concentrate the filtrate to obtain the crude product. Further purification can be achieved by column chromatography.
Visualization of the Chemocatalytic Pathway
Caption: Pathway for chemocatalytic synthesis of (R)-1-phenyl-1-butanol.
Performance Comparison: Biocatalysis vs. Chemocatalysis
The choice between biocatalytic and chemocatalytic synthesis depends on a variety of factors, including desired scale, cost considerations, and environmental impact. Below is a comparative summary of key performance metrics.
| Parameter | Biocatalytic Synthesis | Chemocatalytic Synthesis |
| Catalyst | Enzymes (Ketoreductases, ADHs) | Transition Metal Complexes (e.g., Ru-based) |
| Reaction Conditions | Mild (ambient temp., atmospheric pressure, aqueous media) | Often requires elevated temp. and pressure, organic solvents |
| Enantioselectivity | Generally high to excellent (>95% ee) | High to excellent (>99% ee achievable)[6] |
| Yield | Variable, can be high with optimized systems | Generally high to quantitative[6] |
| Substrate Scope | Can be limited by enzyme specificity | Generally broader substrate scope |
| Cofactor Requirement | Requires cofactor (e.g., NADH/NADPH) and regeneration system | Does not require biological cofactors |
| Catalyst Sourcing | Renewable (from microorganisms) | Often relies on precious metals |
| Environmental Impact | Generally considered "greener" and more sustainable | Can involve hazardous solvents and metal waste |
| Process Scalability | Well-established for large-scale industrial processes | Readily scalable, common in pharmaceutical manufacturing |
Conclusion
Both biocatalysis and chemocatalysis offer effective and highly enantioselective routes for the synthesis of (R)-1-phenyl-1-butanol. The biocatalytic approach stands out for its mild reaction conditions and sustainability, making it an attractive option for "green" chemistry initiatives. However, the substrate scope can be a limiting factor. Conversely, chemocatalysis, particularly with well-defined catalysts like the Noyori systems, provides a robust and broadly applicable method with excellent yields and enantioselectivities, albeit often under more demanding reaction conditions and with reliance on precious metals.
The optimal choice will ultimately be guided by the specific requirements of the project, including cost, scale, available equipment, and environmental considerations. For many applications in pharmaceutical development, the high reliability and predictability of chemocatalytic methods are favored. However, with ongoing advancements in enzyme engineering and process optimization, biocatalysis is becoming an increasingly competitive and compelling alternative.[8][9]
References
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical enantioselective hydrogenation of aromatic ketones. Journal of the American Chemical Society, 117(9), 2675–2676. [Link]
-
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2012). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. Advanced Synthesis & Catalysis, 354(14-15), 2645-2654. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Bornscheuer, U. T., Huisman, G. W., Kazlauskas, R. J., Lutz, S., Moore, J. C., & Robins, K. (2012). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 48(32), 3886-3896. [Link]
-
Ni, Y., & Xu, J. H. (2012). Biocatalytic asymmetric reduction of ketones: a new playground for an old enzyme family. Biotechnology advances, 30(6), 1279–1288. [Link]
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- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Chiral Resolution of 1-Phenyl-1-butanol: A Comparative Analysis
For researchers and professionals in drug development and fine chemical synthesis, the efficient separation of enantiomers is a critical and often challenging endeavor. 1-Phenyl-1-butanol, a chiral secondary alcohol, serves as a valuable building block for numerous pharmacologically active molecules and specialty materials. Its therapeutic efficacy and specific interactions are often confined to a single enantiomer, necessitating robust methods for its chiral resolution. This guide provides an in-depth, objective comparison of the primary methodologies for resolving racemic 1-phenyl-1-butanol, supported by experimental data and procedural insights to inform your selection of the most suitable technique.
The Imperative of Enantiomeric Purity
Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular recognition in biological systems. For chiral molecules like 1-phenyl-1-butanol, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even elicit adverse effects.[1] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. This places a premium on effective and scalable resolution technologies.
Two principal strategies dominate the landscape of chiral resolution for alcohols: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. Each approach possesses distinct advantages and is governed by different mechanistic principles.
Method 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution leverages the high enantioselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers of a racemic substrate.[2] In the context of 1-phenyl-1-butanol, a lipase can selectively catalyze the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.
Causality of Experimental Choices in EKR
The success of EKR is contingent on several key parameters:
-
Enzyme Selection: Lipases are frequently employed due to their broad substrate scope, stability in organic solvents, and commercial availability. Novozym 435, an immobilized Candida antarctica lipase B (CALB), is a well-documented and highly effective biocatalyst for the resolution of secondary alcohols.[3][4] Its immobilization enhances stability and simplifies its removal from the reaction mixture.
-
Acyl Donor: The choice of acylating agent is critical. While vinyl acetate is highly reactive, it can lead to byproducts that may deactivate the enzyme.[3] Fatty acids, such as lauric acid, offer a more stable, cost-effective, and less toxic alternative.[3]
-
Solvent System: The solvent influences both enzyme activity and enantioselectivity. Hydrophobic organic solvents with a log P value greater than 2, such as toluene or hexane, are generally preferred as they tend not to strip the essential water layer from the enzyme's surface, thus maintaining its active conformation.[5]
-
Temperature: Temperature affects the reaction rate and can also impact the enzyme's enantioselectivity. While higher temperatures increase the reaction rate, they may also lead to enzyme denaturation or reduced selectivity.[3] Therefore, an optimal temperature must be determined empirically.
Comparative Performance of Lipases for Resolution of Phenyl Alcohols
While specific data for 1-phenyl-1-butanol is not extensively tabulated in comparative literature, a comprehensive study on the closely related homolog, 1-phenyl-1-propanol, provides a robust proxy for expected performance.
| Resolving Agent (Enzyme) | Substrate | Acyl Donor | Solvent | Temp (°C) | ee% (S-enantiomer) | Conversion % | Reference |
| Novozym 435 (CALB) | (R,S)-1-Phenyl-1-propanol | Lauric Acid | Toluene | 50 | 95% | ~50% | [3] |
| Amano Lipase PS (Pseudomonas cepacia) | (R,S)-1-Phenyl-1-propanol | Lauric Acid | Toluene | 40 | Lower than Novozym 435 | - | [3] |
| Amano Lipase AK (Pseudomonas fluorescens) | (R,S)-1-Phenyl-1-propanol | Lauric Acid | Toluene | 40 | Lower than Novozym 435 | - | [3] |
Table 1: Comparative efficacy of different lipases in the kinetic resolution of 1-phenyl-1-propanol. Novozym 435 demonstrates superior enantioselectivity.
Detailed Experimental Protocol: Enzymatic Resolution
This protocol is adapted from highly successful resolutions of similar phenyl-alkanol substrates.[3][4]
Materials:
-
Racemic 1-phenyl-1-butanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Lauric acid
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
Reaction Setup: In a sealed flask, dissolve racemic 1-phenyl-1-butanol (1 equivalent) and lauric acid (1 equivalent) in anhydrous toluene.
-
Water Removal: Add activated 4 Å molecular sieves (approximately 100-150 kg/m ³) to the mixture to sequester the water produced during esterification, which can inhibit the enzyme and reverse the reaction.[3]
-
Enzyme Addition: Add Novozym 435 to the reaction mixture.
-
Incubation: Incubate the mixture at 50°C with constant agitation (e.g., 150-200 rpm) for 2.5 to 5 hours. The reaction progress should be monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the conversion rate.
-
Work-up: Once the desired enantiomeric excess is achieved (typically around 50% conversion for maximum ee of the unreacted enantiomer), stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
Separation: The resulting mixture contains the unreacted (S)-1-phenyl-1-butanol and the laurate ester of (R)-1-phenyl-1-butanol. These can be separated by column chromatography.
-
Hydrolysis (Optional): The separated (R)-1-phenyl-1-butyl laurate can be hydrolyzed using a base (e.g., NaOH in methanol/water) to recover the (R)-1-phenyl-1-butanol.
Method 2: Classical Chemical Resolution via Diastereomeric Salt Formation
This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[6][7] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[7] The desired enantiomer is then recovered by decomposing the purified diastereomeric salt.
For an alcohol like 1-phenyl-1-butanol, it must first be derivatized to introduce an acidic functional group. A common strategy is to react the alcohol with a cyclic anhydride, such as phthalic anhydride, to form a stable, acidic phthalate half-ester.[8][9] This half-ester can then be resolved with a chiral base.
Key Chiral Resolving Agents for Alcohols (via Half-Esters)
-
Tartaric Acid and its Derivatives: While tartaric acid itself is an acid, its derivatives are powerful resolving agents for a wide range of compounds.[10] For resolving basic compounds, tartaric acid is a primary choice.
-
Mandelic Acid: Available in both enantiopure forms, mandelic acid is another effective resolving agent for chiral amines and, by extension, for the half-esters of chiral alcohols.[6]
-
Chiral Amines: For the resolution of the acidic half-ester, a variety of chiral amines can be employed, such as (+)- and (-)-1-phenylethylamine, brucine, or strychnine.[9][11] The choice of amine and solvent is critical and often requires empirical screening to find conditions that yield well-formed crystals and a significant difference in solubility between the two diastereomeric salts.
Causality of Experimental Choices in Diastereomeric Salt Resolution
-
Formation of a Derivatizable Handle: The hydroxyl group of 1-phenyl-1-butanol is not sufficiently acidic to form a stable salt with a chiral base. Conversion to a half-ester provides a carboxylic acid moiety necessary for salt formation.[12]
-
Choice of Resolving Agent and Solvent: The primary challenge is to identify a resolving agent-solvent combination that results in one diastereomeric salt being significantly less soluble than the other. This difference in solubility is the driving force for the separation.[13] A systematic screening of various chiral bases and solvents (e.g., ethanol, methanol, acetone, ethyl acetate) is standard practice.
-
Crystallization Conditions: Control over temperature, cooling rate, and agitation is crucial for obtaining high diastereomeric purity. Slow cooling generally promotes the formation of larger, purer crystals.
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A Senior Application Scientist's Guide to the Asymmetric Synthesis of (R)-(+)-1-Phenyl-1-butanol: Benchmarking Novel Catalysts Against Established Methods
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] Chiral alcohols, in particular, serve as critical building blocks for a vast array of biologically active molecules.[2] (R)-(+)-1-Phenyl-1-butanol is one such valuable intermediate. Its stereoselective synthesis from the prochiral ketone, 1-phenyl-1-butanone, presents a classic challenge in asymmetric catalysis. The demand for highly efficient, selective, and scalable methods has driven continuous innovation in this field.[1]
This guide provides an in-depth comparison of established, field-proven methods for this transformation against a promising new class of catalysts. As scientists, our choice of catalytic system is not merely about achieving a high yield; it is a nuanced decision involving considerations of enantioselectivity, operational simplicity, catalyst stability, and scalability. Here, we will dissect the underlying mechanisms, provide validated experimental protocols, and present a head-to-head data comparison to empower researchers in making informed decisions for their synthetic campaigns.
Part 1: The Established Arsenal: Workhorse Methodologies
Three catalytic systems have become the industry standard for the asymmetric reduction of aryl alkyl ketones: Noyori's asymmetric hydrogenation, the Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reductions using ketoreductases (KREDs). Each method operates on a distinct mechanistic principle, offering a unique profile of advantages and limitations.
Noyori Asymmetric Hydrogenation: The Power of Ruthenium
Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts complexed with chiral diphosphine ligands, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][4] The reaction involves the direct hydrogenation of the ketone using molecular hydrogen (H₂), often under pressure.[5]
Expertise & Causality: The remarkable efficacy of the Noyori system stems from the formation of a rigid, C₂-symmetric chiral environment around the ruthenium center.[5][6] The catalyst, typically a Ru(II) species, coordinates with the ketone substrate. The stereochemical outcome is dictated by the specific enantiomer of the BINAP ligand used, which creates a sterically constrained pocket, forcing the hydrogen to add to one specific face of the carbonyl.[6] This method is renowned for its high turnover numbers (TON) and turnover frequencies (TOF), making it exceptionally efficient and suitable for industrial-scale synthesis.[7]
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Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of (R)-(+)-1-Phenyl-1-butanol. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound, like its enantiomer and related isomers, is a chemical that requires careful handling due to its specific hazard profile. Understanding these risks is fundamental to appreciating the necessity of the disposal protocols that follow.
-
Flammability : Alcohols, including phenylbutanols, are flammable liquids.[1] Their vapors can form explosive mixtures with air and can be ignited by sparks, open flames, or hot surfaces.[1] Improper disposal, such as pouring down a drain, can lead to the accumulation of flammable vapors in plumbing and sewer systems, creating a significant fire or explosion hazard.[2][3]
-
Irritation : The substance is expected to cause skin and serious eye irritation.[4][5] Direct contact can lead to redness, pain, and in the case of eye contact, potential damage.[4]
-
Toxicity : While acute toxicity information is limited for this specific isomer, related compounds are harmful if swallowed.[4] Inhalation of vapors may also cause respiratory irritation, drowsiness, or dizziness.[4][5]
-
Environmental Hazard : This chemical should not be allowed to enter drains, sewers, or waterways, as it can be harmful to aquatic life.[4][6] Regulations under the Resource Conservation and Recovery Act (RCRA) are in place to prevent such environmental contamination.[7]
| Property | Value / Classification | Source |
| GHS Classification | Flammable Liquid (Category 3), Acute Toxicity (Oral), Skin Irritation (Category 2), Serious Eye Damage (Category 1), STOT - Single Exposure (Category 3) | [1] |
| Primary Hazards | Flammable, Skin/Eye Irritant, Harmful if Swallowed | [4][5] |
| Disposal Route | Hazardous Waste Collection | [3][8] |
| Prohibited Disposal | Drain or Household Garbage Disposal | [3][4] |
Regulatory Framework: Adhering to EPA and OSHA Standards
The disposal of this compound is governed by federal and state regulations. Two key agencies in the United States set the standards:
-
Environmental Protection Agency (EPA) : The EPA, under RCRA, regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave."[7] Your laboratory is considered a hazardous waste generator and must comply with regulations regarding waste identification, accumulation, and disposal.[9]
-
Occupational Safety and Health Administration (OSHA) : OSHA standards, particularly 29 CFR 1910.106 for flammable liquids, dictate safe handling and storage practices to protect workers.[10] This includes requirements for proper containerization and storage away from ignition sources.[11]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate PPE to mitigate the risks of exposure.
-
Eye Protection : Use chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[12]
-
Hand Protection : Wear chemical-resistant gloves. Butyl or nitrile rubber gloves are generally recommended for alcohols.[13][14] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[12]
-
Skin and Body Protection : A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.
-
Respiratory Protection : If working outside of a fume hood or in an area with poor ventilation where vapors may accumulate, use a NIOSH-approved respirator.[12]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be collected as hazardous waste. Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [3][15]
Step 1: Waste Identification and Segregation
-
Isolate the Waste : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
-
Pure vs. Contaminated : If the waste is relatively pure (e.g., unused excess), it should be collected separately from solutions or mixtures containing it.
Step 2: Containment and Labeling
-
Select an Appropriate Container : Use a container that is compatible with the chemical and approved for hazardous waste. This is typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap.[16] The container must be in good condition, with no leaks or cracks.
-
Label the Container : Proper labeling is a critical regulatory requirement. The label must be securely affixed to the container and include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Flammable," "Irritant")
-
The date accumulation started
-
The name of the principal investigator or lab contact
-
Step 3: Waste Accumulation and Storage
-
Designated Storage Area : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[15]
-
Safety Precautions : The storage area must be:
Step 4: Arranging for Final Disposal
-
Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Licensed Waste Carrier : Your EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the chemical in compliance with all federal and state regulations.[18] These contractors use approved methods such as incineration at a permitted facility.
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is crucial.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like sand, vermiculite, or a chemical absorbent pad.[4]
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS.
-
Prevent the spill from entering drains.
-
-
Personal Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[6]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for (R)-(+)-1-Phenyl-1-butanol
As researchers and developers, our work with specialized chiral building blocks like (R)-(+)-1-Phenyl-1-butanol is fundamental to advancing pharmaceutical synthesis. However, progress cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and cultivate a deep, intuitive understanding of chemical safety that empowers innovation.
Foundational Hazard Assessment: Understanding the Risks
This compound (CAS No. 22144-60-1) is a combustible solid that presents several health hazards requiring diligent control measures.[1] A thorough risk assessment is the cornerstone of any safety protocol. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]
Before any laboratory work commences, it is imperative to review the Safety Data Sheet (SDS) and understand the specific hazards.[2] The Globally Harmonized System (GHS) classifications provide a clear, standardized summary of these risks.
Table 1: GHS Hazard & Precautionary Summary for this compound
| Classification | Hazard Statement | Precautionary Statement (Examples) | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |[1] |
This data dictates that our primary defense strategy must focus on preventing contact with skin and eyes and minimizing the inhalation of any dust or vapors.
Core Protective Measures: A Multi-Layered Defense
Effective PPE is more than a checklist; it's an integrated system. The selection of each component must be deliberate and informed by the specific tasks being performed.
Engineering Controls: The First Line of Defense
Before considering wearable PPE, we must prioritize engineering controls that remove or minimize the hazard at its source.[1]
-
Fume Hood: All manipulations of this compound, especially those involving heating, creating solutions, or generating dust, should be performed inside a certified chemical fume hood.[2] This is the most effective way to control respiratory exposure.
-
Ventilation: For minor tasks like weighing small quantities in a well-ventilated room, ensure adequate general ventilation to disperse any potential vapors or dust.[1]
Personal Protective Equipment: Your Essential Barrier
A. Eye and Face Protection
-
What to Wear: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling this chemical.[4][5]
-
The Rationale: this compound is a known serious eye irritant.[1][3] Standard safety glasses do not provide a seal around the eyes and offer insufficient protection against splashes or fine dust. Goggles provide this necessary seal. For operations with a higher risk of splashing, such as large-scale transfers or reactions under pressure, a face shield should be worn in addition to goggles.[6]
B. Skin and Body Protection
-
Hand Protection: Wear chemically compatible gloves at all times.[7] Nitrile gloves are a common and appropriate choice for incidental contact.
-
The Rationale: The compound causes skin irritation.[1] Gloves are the primary barrier. It is crucial to inspect gloves for tears or punctures before each use.[8] For prolonged tasks or immersion, consult the glove manufacturer's compatibility data. Always remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[7][8]
-
-
Body Protection: A fully buttoned laboratory coat should be worn to protect street clothes and skin.[2][5] For tasks with a significant splash risk, a chemical-resistant apron over the lab coat provides an additional layer of security.
C. Respiratory Protection
-
When to Use: Under normal laboratory conditions with proper use of a fume hood, respiratory protection is typically not required.[1][3]
-
What to Wear: If engineering controls are insufficient or in the event of a large spill where dust or vapors may be generated, a NIOSH-approved respirator is necessary. A product page for this chemical suggests a Type N95 (US) or Type P1 (EN 143) dust mask for nuisance levels of dust.[7]
-
The Rationale: Inhalation of dust or vapors can cause respiratory tract irritation.[1] A respirator should be a final line of defense, not a substitute for robust engineering controls. All personnel required to wear respirators must be part of a respiratory protection program that includes fit-testing and training.
Operational and Disposal Protocols
Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered.[9] Confirm that safety equipment, including an eyewash station and safety shower, is accessible and unobstructed.[2]
-
Donning PPE: Put on your lab coat and chemical splash goggles. Inspect and don the appropriate gloves.
-
Chemical Handling: Conduct all operations within a fume hood.[2] When weighing the solid, use a spatula and handle it gently to avoid creating dust. When transferring, keep containers closed as much as possible.
-
Heating: Although it is a combustible solid with a relatively high flash point (103°C), avoid open flames. Use controlled heating sources like heating mantles or oil baths.
-
Completion: After handling, wash any potentially contaminated surfaces. Remove gloves and wash hands thoroughly with soap and water.[1]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for a given task involving this compound.
Caption: PPE selection workflow based on task.
Emergency Response and Disposal
Spill & Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1] Ensure adequate ventilation and wear full PPE during cleanup. Prevent the spill from entering drains.[1][3]
Waste Disposal this compound and any materials contaminated with it are considered hazardous waste.[1]
-
Segregation: Collect all waste in a clearly labeled, sealed, and compatible container.[10] Do not mix with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.
-
Disposal Route: The waste must be disposed of through an approved hazardous waste disposal plant.[1][10] Never pour this chemical down the drain or dispose of it in regular trash.[6] Contact your EHS office to schedule a pickup and for specific institutional guidelines.[11]
By integrating this knowledge of hazards, PPE, and procedures into your daily laboratory workflow, you can handle this compound with the confidence that comes from being prepared, protected, and scientifically rigorous.
References
-
Carl ROTH. (Safety Data Sheet: 1-Butanol). [Link]
-
The Good Scents Company. (1-phenyl-1-butanol Information). [Link]
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Agilent. (Safety Data Sheet: 1-Butanol). [Link]
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National Center for Biotechnology Information. (PubChem Compound Summary for 1-Phenyl-1-butanol). [Link]
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University of Fribourg. (Safety in the laboratory). [Link]
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California State University, Bakersfield. (Safety in the Organic Chemistry Laboratory). [Link]
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National Center for Biotechnology Information. (PubChem Compound Summary for (+)-1-Phenylbutanol). [Link]
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National Institute of Standards and Technology. (NIST WebBook: 1-Phenyl-1-butanol). [Link]
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University of Oklahoma Health Sciences Center. (EHSO Manual - Hazardous Waste). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
